2,6-Dimethylol phenol
Description
BenchChem offers high-quality 2,6-Dimethylol phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylol phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECTVMOFPJKFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183603 | |
| Record name | 2,6-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-59-9 | |
| Record name | 2,6-Bis(hydroxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylol phenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-2,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLOLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-bis(hydroxymethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(hydroxymethyl)phenol, a valuable chemical intermediate in the fields of polymer chemistry, materials science, and drug development. The document elucidates the core chemical principles, provides a detailed experimental protocol, and explores the critical parameters that govern reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis and characterization of this versatile molecule.
Introduction: The Significance of 2,6-bis(hydroxymethyl)phenol
2,6-bis(hydroxymethyl)phenol is a key aromatic diol featuring a phenol core with two hydroxymethyl groups positioned ortho to the hydroxyl substituent. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a crucial building block in various applications. Its primary utility lies in the synthesis of high-performance polymers, particularly as a precursor to phenolic resins and as a cross-linking agent.[1][2] The hydroxymethyl groups can readily participate in condensation reactions, leading to the formation of robust, thermosetting materials with excellent thermal stability and chemical resistance.[3][4]
Beyond polymer science, the structural motif of 2,6-bis(hydroxymethyl)phenol is of interest in medicinal chemistry and drug development. The phenolic hydroxyl group and the two benzylic alcohols offer multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with potential biological activity.
This guide will focus on the most prevalent and practical synthetic route to 2,6-bis(hydroxymethyl)phenol: the base-catalyzed hydroxymethylation of phenol with formaldehyde.
The Chemistry of Synthesis: A Mechanistic Perspective
The synthesis of 2,6-bis(hydroxymethyl)phenol is fundamentally an electrophilic aromatic substitution reaction. The process, known as hydroxymethylation, involves the introduction of two hydroxymethyl (-CH₂OH) groups onto the phenol ring.[3]
The Role of the Base Catalyst
The reaction is typically carried out under basic conditions, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) being the most common catalysts.[1] The base plays a crucial role in activating the phenol ring towards electrophilic attack. It deprotonates the phenolic hydroxyl group to form a phenoxide ion. This phenoxide ion is a much more potent nucleophile than phenol itself due to the increased electron density on the aromatic ring, particularly at the ortho and para positions.
The Electrophile: Formaldehyde
Formaldehyde (CH₂O), typically used as an aqueous solution (formalin), serves as the electrophile in this reaction. In aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methylene glycol. While the reaction can proceed with either species, the anhydrous form is the reactive electrophile.[1]
Reaction Mechanism
The overall mechanism can be broken down into the following key steps:
-
Phenoxide Formation: The base catalyst deprotonates phenol to generate the highly reactive phenoxide ion.
-
Nucleophilic Attack: The electron-rich ortho positions of the phenoxide ion attack the electrophilic carbon atom of formaldehyde. This results in the formation of a quinone methide intermediate.
-
Rearomatization and Protonation: The intermediate rapidly rearomatizes, and subsequent protonation of the resulting alkoxide yields the mono-hydroxymethylated phenol (2-hydroxymethylphenol or 4-hydroxymethylphenol).
-
Second Hydroxymethylation: The mono-substituted product, still activated by the phenoxide group, undergoes a second hydroxymethylation at the other ortho position to yield the desired 2,6-bis(hydroxymethyl)phenol.
Reaction Mechanism Overview
Caption: Base-catalyzed hydroxymethylation of phenol.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on established methods for the synthesis of hydroxymethylated phenols.[5][6] Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Phenol | C₆H₅OH | 94.11 | >99% | Handle with appropriate personal protective equipment (PPE). |
| Formaldehyde Solution | CH₂O | 30.03 | 37% in H₂O | Also known as formalin. |
| Sodium Hydroxide | NaOH | 40.00 | >97% | Can be used as pellets or a prepared aqueous solution. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | For neutralization. |
| Deionized Water | H₂O | 18.02 | - | For reaction medium and washing. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve phenol (1.0 mol) in deionized water.
-
Base Addition: Slowly add a solution of sodium hydroxide (1.1 mol) in deionized water to the phenol solution while stirring. The temperature may rise slightly.
-
Formaldehyde Addition: Once the phenol has completely dissolved and the solution has cooled to room temperature, add formaldehyde solution (2.2 mol) dropwise from a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes, or hot water.[7][8] Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Experimental Workflow
Sources
- 1. Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Characterization of 2,6-Dimethylol Phenol
Foreword: Understanding the Cornerstone of Phenolic Chemistry
2,6-Dimethylol phenol, known systematically as 2,6-bis(hydroxymethyl)phenol, represents a foundational monomer in the rich field of polymer chemistry. Its deceptively simple structure—a phenol ring flanked by two hydroxymethyl groups—belies a complex and highly useful reactivity. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its characterization, and the nuances of its application. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for its analysis and use.
Section 1: Synthesis and Purification – A Controlled Approach to a Reactive Monomer
The primary route to 2,6-dimethylol phenol is the base-catalyzed hydroxymethylation of phenol with formaldehyde. This is an electrophilic aromatic substitution reaction where the phenoxide ion, being more nucleophilic than phenol itself, attacks formaldehyde. The control of reaction conditions is paramount to favor di-substitution at the ortho positions and to minimize the formation of mono-substituted (2-hydroxymethylphenol), tri-substituted (2,4,6-tris(hydroxymethyl)phenol), and polymeric byproducts.
Synthesis Workflow
The synthesis is typically a one-pot reaction followed by careful neutralization and purification.
Caption: Workflow for the synthesis and purification of 2,6-dimethylol phenol.
Detailed Experimental Protocol: Synthesis
-
Rationale: The following protocol is designed to maximize the yield of the di-substituted product. A molar excess of formaldehyde is used to drive the reaction towards di-hydroxymethylation. The choice of a relatively low reaction temperature and a specific base concentration helps to control the reaction rate and suppress the formation of resinous polymers.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve phenol (1.0 mol) in an aqueous solution of sodium hydroxide (1.2 mol in water). The formation of the sodium phenoxide salt increases the nucleophilicity of the aromatic ring.
-
Reaction: Cool the solution in an ice bath to below 10°C. Slowly add formaldehyde (2.5 mol, as a 37% aqueous solution) dropwise, ensuring the temperature does not exceed 25°C. After the addition is complete, allow the mixture to stir at room temperature for an extended period (e.g., 48-96 hours) to ensure the completion of the di-substitution[1].
-
Neutralization and Isolation: Cool the reaction mixture again in an ice bath and slowly neutralize it with a weak acid like acetic acid to a pH of approximately 6-7[1]. This protonates the phenoxide and causes the product to precipitate.
-
Purification: Collect the crude solid product by filtration and wash it thoroughly with cold water to remove inorganic salts and unreacted formaldehyde. The primary method for purification is recrystallization. Suitable solvent systems include hot water or mixtures of organic solvents and water[2]. The purity of the final product should be verified by measuring its melting point and using the spectroscopic methods detailed below.
Section 2: Physicochemical Properties
The physical properties of 2,6-dimethylol phenol are crucial for its handling, storage, and application.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-bis(hydroxymethyl)phenol | [3] |
| CAS Number | 2937-59-9 | [3][4] |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3][4] |
| Appearance | White crystalline solid | - |
| Melting Point | 92-95 °C | [1][4] |
| Solubility | Soluble in water, alcohol, and acetone. | - |
Section 3: Spectroscopic Characterization – The Structural Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the structure of 2,6-dimethylol phenol and is the definitive method for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. Due to the symmetry of the 2,6-disubstituted ring, the NMR spectra are relatively simple and diagnostic.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: The three protons on the benzene ring will appear as a multiplet system. The proton at the 4-position (para to the hydroxyl group) will be a triplet, and the protons at the 3- and 5-positions will appear as a doublet.
-
Hydroxymethyl Protons (-CH₂OH): The four protons of the two equivalent methylene groups will give a single singlet.
-
Hydroxyl Protons (-OH): The three hydroxyl protons (one phenolic, two alcoholic) will typically appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. They can be confirmed by D₂O exchange, where the peaks will disappear.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon atom bonded to the phenolic hydroxyl group (C1) will be the most downfield. The carbons bearing the hydroxymethyl groups (C2 and C6) will be equivalent, as will the carbons at the meta positions (C3 and C5). The carbon at the para position (C4) will show a distinct signal.
-
Hydroxymethyl Carbon (-CH₂OH): The two equivalent methylene carbons will give a single signal in the aliphatic region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in the molecule. The spectrum is typically acquired from a KBr pellet of the solid sample[3].
-
Causality of Key Absorptions:
-
O-H Stretching: A very broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹. This broadness is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding between the phenolic and alcoholic hydroxyl groups.
-
Aromatic C-H Stretching: Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene groups will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
Aromatic C=C Stretching: Medium to strong intensity peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring vibrations.
-
C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic and primary alcohol groups are expected in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of 2,6-dimethylol phenol (154.16 g/mol ).
-
Key Fragments: Common fragmentation pathways for benzyl alcohols involve the loss of water (H₂O, M-18) or a hydroxymethyl radical (•CH₂OH, M-31). The loss of formaldehyde (CH₂O, M-30) is also a plausible fragmentation pathway. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions.
-
Section 4: Reactivity and Applications – From Monomer to Macromolecule
The defining characteristic of 2,6-dimethylol phenol is its high reactivity, which makes it a valuable precursor for thermosetting polymers, particularly phenolic resins (resoles).
Polycondensation Reactivity
Under thermal or acidic conditions, the hydroxymethyl groups readily undergo self-condensation or react with other active hydrogen sites (e.g., the para position of another phenol molecule) to form methylene (-CH₂-) or dibenzyl ether (-CH₂-O-CH₂-) bridges. This polycondensation reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. The reactivity of 2,6-dimethylol phenol is significantly higher than its mono-substituted or para-substituted counterparts due to the presence of two reactive ortho-hydroxymethyl groups[5].
Caption: Polycondensation of 2,6-dimethylol phenol into a phenolic resin.
Key Applications
-
Phenolic Resins: This is the primary application. 2,6-Dimethylol phenol acts as a cross-linking agent and a building block for high-performance resole resins used in laminates, adhesives, and coatings.
-
Ligand Synthesis: The molecule can act as a tridentate ligand, coordinating with metal ions through its three hydroxyl groups. This has been explored for the synthesis of high-nuclearity metal clusters with interesting magnetic properties.
-
Chemical Intermediate: It serves as a precursor for the synthesis of more complex molecules, including other specialized monomers and performance chemicals.
Section 5: Safety and Handling
While specific hazard data for 2,6-bis(hydroxymethyl)phenol is limited, with many suppliers indicating it does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to other phenolic compounds[4]. The safety data for structurally similar compounds, such as 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol, indicate potential for skin, eye, and respiratory irritation[6].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
PubChem. 2,6-Bis(hydroxymethyl)phenol. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]
-
PrepChem. Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. [Link]
-
CAS Common Chemistry. 2,6-Bis(hydroxymethyl)phenol. American Chemical Society. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1). [Link]
Sources
2,6-Dimethylol phenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylol Phenol
Introduction
2,6-Dimethylol phenol, also known as 2,6-bis(hydroxymethyl)phenol, is a key phenolic compound characterized by a phenol backbone substituted with two hydroxymethyl (-CH₂OH) groups at the ortho positions.[1] This trifunctional molecule is of significant interest in polymer science and synthetic chemistry, primarily serving as a fundamental building block for thermosetting phenolic resins, specifically of the resol type.[2][3] The strategic placement of the reactive hydroxymethyl groups facilitates the formation of highly cross-linked, three-dimensional polymer networks, imparting desirable properties such as thermal stability, mechanical robustness, and chemical resistance to the resulting materials.[4][5]
This guide provides a detailed exploration of the core chemical properties of 2,6-dimethylol phenol, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, reaction mechanisms, chemical reactivity, spectroscopic signature, and applications, grounded in established scientific principles and experimental protocols.
Synthesis and Reaction Mechanism
The principal route for synthesizing 2,6-dimethylol phenol is the base-catalyzed hydroxymethylation of phenol with formaldehyde.[4][6] This reaction is a classic example of electrophilic aromatic substitution, where the phenol ring acts as a nucleophile.
Causality of Experimental Choices
The choice of a base catalyst (e.g., sodium hydroxide, NaOH) is critical. The base deprotonates the phenolic hydroxyl group to form a phenoxide anion.[6] This anion is a much more powerful nucleophile than the neutral phenol molecule because the negative charge is delocalized across the aromatic ring, significantly activating the ortho and para positions for electrophilic attack.[4][6] A formaldehyde-to-phenol molar ratio greater than one is employed to favor di-substitution at the two ortho positions over mono-substitution or para-substitution.[4] The reaction is typically conducted at moderately elevated temperatures to balance the reaction rate against the potential for unwanted side reactions and polymerization.[7]
Reaction Mechanism
The mechanism proceeds in two main stages:
-
Formation of the Phenoxide Nucleophile: The base catalyst abstracts the acidic proton from the phenol's hydroxyl group.
-
Nucleophilic Attack: The activated ortho positions of the phenoxide ring attack the electrophilic carbon of formaldehyde. This is followed by protonation (typically from water in the reaction medium) to regenerate the hydroxyl group and form the hydroxymethyl substituent. This step can occur twice to yield the di-substituted product.
The overall mechanism is analogous to an aldol condensation.[8] Quantum chemistry studies have confirmed that the condensation reaction to form polymers from these hydroxymethylphenols proceeds through a key quinonemethide intermediate.[9]
Diagram 1: Synthesis of 2,6-Dimethylol Phenol
Caption: Polycondensation of 2,6-dimethylol phenol monomers into a cross-linked resin.
Coordination Chemistry
The three hydroxyl groups of 2,6-dimethylol phenol can act as ligating sites for metal ions after deprotonation. This property makes it a versatile ligand for the synthesis of high-nuclearity metal clusters. [10]The benzyl alcohol groups, being strong bases, tend to bridge multiple metal centers, facilitating the assembly of complex, multi-metal structures with interesting magnetic and catalytic properties. [10]
Applications
The unique structure of 2,6-dimethylol phenol makes it a valuable intermediate in several fields:
-
Thermosetting Polymers: Its primary application is as a monomer and cross-linking agent in the production of resol-type phenolic resins. [4][6]These resins are used in manufacturing molded products, laminates, adhesives, and coatings due to their excellent thermal and chemical stability.
-
Advanced Materials: It serves as a precursor for specialized polymers and as a building block for modifying the properties of other resins, such as novolacs. [5][11]* Inorganic and Supramolecular Chemistry: It is employed as a ligand in the synthesis of polymetallic clusters. [10]* Organic Synthesis: It acts as a versatile chemical intermediate for synthesizing more complex molecules and specialty chemicals. [5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,6-dimethylol phenol should always be consulted prior to use, general precautions for handling phenolic compounds are necessary. Related compounds like 2,6-dimethylphenol are classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. [12][13] General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. [14]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [13][14]* Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides. [15]
Experimental Protocol: Synthesis of 2,6-Dimethylol Phenol
This protocol is a representative procedure for the base-catalyzed hydroxymethylation of phenol.
Diagram 3: Experimental Synthesis Workflow
Caption: Step-by-step workflow for the laboratory synthesis of 2,6-dimethylol phenol.
Methodology
-
Preparation of Reaction Mixture: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide (NaOH). The mixture should be cooled in an ice bath. The base converts the phenol to the more reactive sodium phenoxide. [16]2. Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt%) dropwise to the cooled phenoxide solution while stirring vigorously. A molar ratio of formaldehyde to phenol of approximately 2.2:1 is recommended to promote di-substitution. [7]Maintain a low temperature during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours (e.g., 4-8 hours). Gentle heating (e.g., to 40-60°C) can be applied to increase the reaction rate, with progress monitored by Thin Layer Chromatography (TLC). [7]4. Work-up and Isolation: Once the reaction is deemed complete, cool the mixture in an ice bath. Carefully neutralize the solution by slowly adding an acid, such as dilute hydrochloric acid (HCl), until the pH is approximately neutral. This will cause the 2,6-dimethylol phenol product to precipitate out of the solution. [16]5. Product Collection: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of water and an organic solvent, to yield the final product. [7]7. Characterization: Confirm the identity and purity of the synthesized 2,6-dimethylol phenol using techniques such as melting point determination, NMR, and IR spectroscopy.
References
-
Phenol formaldehyde resin - Wikipedia. (n.d.). Retrieved from [Link]
-
The Role of 2,6-Dimethylphenol in High-Performance Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
2,6-Bis(hydroxymethyl)phenol. (n.d.). PubChem. Retrieved from [Link]
-
Michałowski, P., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. Retrieved from [Link]
- US Patent 3714269A - Process for producing 2,6-dimethylphenol. (n.d.). Google Patents.
-
Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mechanism of formaldehyde / phenol condensation. (2021). Chemistry Stack Exchange. Retrieved from [Link]
- CN1240654C - Method for preparing 2,6-dimethylphenol. (n.d.). Google Patents.
-
SYNTHESIS OF IMPROVED PHENOLIC RESINS. (2020). CORE. Retrieved from [Link]
-
Zhang, J., et al. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. MDPI. Retrieved from [Link]
-
Phenol formaldehyde resin. (n.d.). chemeurope.com. Retrieved from [Link]
-
Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. (n.d.). Forest Products Laboratory. Retrieved from [Link]
-
2,6-Dimethylol phenol. (n.d.). LookChem. Retrieved from [Link]
-
Development in the Modification of Phenolic Resin by Renewable Resources: A Review. (n.d.). Retrieved from [Link]
-
2,6-bis(hydroxymethyl)phenol. (n.d.). Stenutz. Retrieved from [Link]
-
2,6-Dimethylphenol. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. (2025). ResearchGate. Retrieved from [Link]
-
4-Chloro-2,6-bis(hydroxymethyl)phenol. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Dimethylol-p-cresol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. (2025). Retrieved from [Link]
-
The synthesis and characterization of phenolic resin with a high content of dimethylene ether bridges. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]
-
2,6-Xylenol - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Phenol_formaldehyde_resin [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-tert-butylphenol
This guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-tert-butylphenol, a key intermediate in the production of fluorescent dyes and other specialty chemicals.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the technical specifics of the synthesis, emphasizing the rationale behind procedural choices and offering detailed, field-tested protocols.
Introduction: The Significance of 2-Amino-4-tert-butylphenol
2-Amino-4-tert-butylphenol, with the CAS Number 1199-46-8, is a substituted phenolic compound of considerable industrial importance. Its utility primarily stems from its role as a precursor in the synthesis of optical brighteners and other complex organic molecules.[1][2] The strategic placement of the amino and tert-butyl groups on the phenol backbone imparts specific chemical properties that are leveraged in these larger constructs. This guide will explore the most prevalent and efficient methods for its synthesis, providing a robust framework for its laboratory-scale preparation and scale-up considerations.
Primary Synthesis Pathway: Nitration and Subsequent Reduction
The most common and direct route to 2-Amino-4-tert-butylphenol involves a two-step process commencing with the nitration of 4-tert-butylphenol, followed by the reduction of the resulting nitro-intermediate. This pathway is favored for its high yields and relatively straightforward execution.
Logical Framework of the Nitration-Reduction Pathway
Caption: Workflow for the nitration and reduction synthesis of 2-Amino-4-tert-butylphenol.
Step 1: Synthesis of 4-tert-butyl-2-nitrophenol via Nitration
The initial step involves the electrophilic aromatic substitution of 4-tert-butylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bulky tert-butyl group at the para position sterically hinders substitution at the adjacent meta positions. Consequently, the incoming nitro group is predominantly directed to the ortho position.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, dissolve 4-tert-butylphenol (0.2 mole) in 200 mL of ethyl acetate.[3]
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
Addition of Nitrating Agent: Add a solution of nitric acid (13 mL) in water (13 mL) dropwise over 10 minutes, maintaining the temperature below 10°C.[3] A catalytic amount of sodium nitrite is then added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 45 minutes. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with an excess of 1N HCl. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), and remove the solvent under reduced pressure to yield 4-tert-butyl-2-nitrophenol.[3]
| Parameter | Value | Reference |
| Starting Material | 4-tert-butylphenol (30 g, 0.2 mole) | [3] |
| Solvent | Ethyl Acetate (200 mL) | [3] |
| Nitrating Agent | Nitric Acid (13 mL in 13 mL water) | [3] |
| Catalyst | Sodium Nitrite (catalytic amount) | [3] |
| Reaction Temperature | 0°C | [3] |
| Reaction Time | 45 minutes | [3] |
| Yield | 37 g | [3] |
Step 2: Reduction of 4-tert-butyl-2-nitrophenol to 2-Amino-4-tert-butylphenol
The nitro group of the intermediate is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the 4-tert-butyl-2-nitrophenol (37 g, 0.19 mole) obtained from the previous step in 100 mL of ethyl acetate in a Parr hydrogenation bottle.[3]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[3]
-
Hydrogenation: Place the reaction vessel on a hydrogenator and subject it to a hydrogen pressure of 50 psi with agitation for 1 hour.[3]
-
Catalyst Removal: After the reaction is complete (indicated by the cessation of hydrogen uptake), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3]
-
Isolation of Product: Remove the ethyl acetate from the filtrate under vacuum. The crude product can be crystallized from heptane to yield pure 2-Amino-4-tert-butylphenol.[3]
| Parameter | Value | Reference |
| Starting Material | 4-tert-butyl-2-nitrophenol (37 g, 0.19 mole) | [3] |
| Solvent | Ethyl Acetate (100 mL) | [3] |
| Catalyst | 10% Palladium on Carbon | [3] |
| Hydrogen Pressure | 50 psi | [3] |
| Reaction Time | 1 hour | [3] |
| Crystallization Solvent | Heptane (~200 mL) | [3] |
| Yield | 25.6 g | [3] |
Alternative Synthesis Pathway: Diazotization, Coupling, and Reductive Cleavage
An alternative, albeit more complex, route to 2-Amino-4-tert-butylphenol involves a three-stage process starting from p-tert-butylphenol.[1] This method is particularly useful when direct nitration is not feasible or leads to undesirable byproducts.
Logical Framework of the Diazotization-Coupling-Cleavage Pathway
Caption: Workflow for the diazotization, coupling, and reductive cleavage synthesis.
Step 1: Diazotization of p-tert-butylphenol
In this step, p-tert-butylphenol is converted to a diazonium salt.
Experimental Protocol:
-
Salt Formation: React p-tert-butylphenol with a hydrochloric or sulfuric acid solution (molar ratio 1:2-3).[1]
-
Diazotization: Cool the mixture to 0-10°C and add a 30% sodium nitrite solution dropwise (molar ratio of p-tert-butylphenol to sodium nitrite is 1:1-1.1).[1]
-
Endpoint Determination: The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper (turns slightly blue).[1]
-
Storage: Store the resulting p-tert-butylphenol diazonium salt at 0-5°C for the next step.[1]
Step 2: Azo Coupling
The diazonium salt is then coupled with p-tert-butylphenol sodium to form an azo dye.
Experimental Protocol:
-
Preparation of Coupling Solution: Dissolve p-tert-butylphenol in a sodium hydroxide solution (molar ratio of NaOH to p-tert-butylphenol is 0.8-1.5:1) at 30-60°C to form p-tert-butylphenol sodium.[1]
-
Coupling Reaction: Add the previously prepared diazonium salt solution dropwise to the coupling solution at room temperature. The molar ratio of p-tert-butylphenol sodium to the diazonium salt should be 1:1-1.2.[1]
-
Reaction Completion: Continue the reaction for 1 hour after the addition of the diazonium salt is complete.[1]
Step 3: Reductive Cleavage
The final step involves the cleavage of the azo dye to yield the desired product.
Experimental Protocol:
-
Dissolution: Dissolve the azo dye in an alcohol solvent (e.g., 95% ethanol), using 5-15 times the weight of the azo dye.[1]
-
Addition of Reagents: Add an alkaline catalyst such as sodium hydroxide or potassium hydroxide (molar ratio to azo dye is 0.5-2:1) and a reducing agent like sodium dithionite, sodium formaldehyde sulfoxylate, hydrazine hydrate, or zinc powder (molar ratio to azo dye is 2-5:1).[1][2]
-
Reaction: Heat the mixture to 20-80°C for 3-24 hours.[1] The disappearance of the dark red color of the azo dye indicates the completion of the reaction.[2]
-
Isolation: Cool the reaction mixture to room temperature and neutralize with sulfuric acid to a pH of 7 to precipitate the 2-Amino-4-tert-butylphenol.[2]
Conclusion
The synthesis of 2-Amino-4-tert-butylphenol can be effectively achieved through two primary pathways. The nitration and subsequent reduction of 4-tert-butylphenol is a direct and high-yielding method suitable for many applications. The alternative route involving diazotization, coupling, and reductive cleavage offers a viable, albeit more complex, alternative. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides the necessary technical details for the successful implementation of both methods in a laboratory setting.
References
-
PrepChem.com. Synthesis of 2-nitro-4-t-butyl phenol. [Link]
- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
Sources
2,6-bis(hydroxymethyl)phenol structural analysis
An In-depth Technical Guide to the Structural Analysis of 2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2,6-bis(hydroxymethyl)phenol, a versatile trifunctional aromatic building block. Rooted in classic phenol-formaldehyde chemistry, this molecule's unique arrangement of a central phenolic hydroxyl group flanked by two ortho hydroxymethyl substituents imparts significant utility in coordination chemistry, polymer science, and as a precursor for complex molecular architectures. This document moves beyond a simple recitation of data, offering a deep dive into the causal relationships behind the synthetic choices and the logic that underpins the multi-technique approach to its structural elucidation. We will explore the foundational synthesis, detail the critical spectroscopic and crystallographic methods for its characterization, and discuss the chemical reactivity that makes it a valuable tool for advanced scientific applications.
Foundational Synthesis: Controlling the Hydroxymethylation of Phenol
The synthesis of 2,6-bis(hydroxymethyl)phenol is a classic example of electrophilic aromatic substitution, specifically the base-catalyzed hydroxymethylation of phenol using formaldehyde. The choice of a basic catalyst is critical; it deprotonates the phenol to the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbon of formaldehyde.
The primary challenge in this synthesis is achieving selective di-substitution at the ortho positions while minimizing side reactions, such as polymerization or substitution at the para position. The reaction conditions are therefore paramount to directing the outcome.
Key Mechanistic Considerations & Optimization:
-
Stoichiometry: A molar ratio of formaldehyde to phenol of slightly over 2:1 is necessary to favor di-substitution.[1] However, a large excess can promote the formation of unwanted polymeric byproducts.[1]
-
Catalyst: Strong bases like sodium hydroxide (NaOH) are effective. The concentration of the base is a key variable; historically, equimolar amounts of NaOH to the parent phenol were used at low temperatures.[2] However, optimized conditions have shown that the reaction can proceed efficiently with catalytic amounts, though this may require longer reaction times.[2]
-
Temperature: This reaction is temperature-sensitive. Moderate temperatures, often between room temperature and 60°C, provide a balance between a feasible reaction rate and the suppression of undesirable condensation reactions that can lead to resins.[1][2] Higher temperatures can lead to the formation of methylene-bridged products.[2]
Detailed Experimental Protocol: Base-Catalyzed Synthesis
This protocol is a synthesized example based on established methodologies.[3][4]
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and temperature control, dissolve phenol in water containing a stoichiometric amount of sodium hydroxide (e.g., 1 mole of NaOH per mole of phenol).
-
Reaction Initiation: Cool the solution and slowly add an aqueous formaldehyde solution (e.g., 37%), maintaining a molar ratio of approximately 2.2 moles of formaldehyde to 1 mole of phenol.[2]
-
Controlled Reaction: Stir the mixture at a controlled temperature (e.g., 55-60°C) for several hours (e.g., 4 hours) to ensure complete di-hydroxymethylation.[2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Neutralization and Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid, such as acetic acid, to precipitate the product.[3][4]
-
Purification: Filter the crude solid product and wash it with cold water. Further purification is typically achieved by recrystallization from a suitable solvent system, such as hot ethyl acetate or water/organic solvent mixtures, to yield pure 2,6-bis(hydroxymethyl)phenol as a crystalline solid.[1][3]
Caption: Synthesis and Purification Workflow for 2,6-bis(hydroxymethyl)phenol.
Structural Elucidation: A Multi-Technique Approach
No single technique can provide a complete structural picture. A combination of spectroscopic and analytical methods is required for unambiguous confirmation of the identity, purity, and three-dimensional nature of 2,6-bis(hydroxymethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete analysis.[5]
-
Expertise & Causality: We use ¹H NMR to map the proton environments and their neighboring protons (via spin-spin splitting), while ¹³C NMR confirms the number of unique carbon atoms and their electronic environment. For a molecule with this symmetry, NMR provides a definitive fingerprint.
-
¹H NMR Spectrum: The spectrum is expected to show four distinct signals corresponding to the four unique proton environments: the phenolic -OH, the two equivalent benzylic -CH₂ groups, the alcoholic -OH protons, and the aromatic protons.
-
The aromatic protons on the C3/C5 and C4 positions will likely appear as a complex multiplet, characteristic of a 1,2,3-trisubstituted benzene ring.
-
The methylene (-CH₂) protons are chemically equivalent and will appear as a singlet, though coupling to the adjacent alcoholic -OH proton may cause splitting or broadening depending on the solvent and concentration.
-
The phenolic and alcoholic hydroxyl protons often appear as broad singlets, and their chemical shifts can be highly variable.
-
-
¹³C NMR Spectrum: Due to the molecule's C₂ᵥ symmetry, only four signals are expected in the proton-decoupled ¹³C NMR spectrum, representing the four unique carbon environments: C1 (bearing the -OH), C2/C6 (bearing the -CH₂OH), C3/C5, and C4.
| Data Summary: Predicted NMR Chemical Shifts (in DMSO-d₆) | |
| Assignment | Predicted ¹H Shift (ppm) |
| Phenolic OH | ~8.0-9.5 |
| Aromatic CH (C3-H, C5-H) | ~6.8-7.2 |
| Aromatic CH (C4-H) | ~6.6-7.0 |
| Methylene CH₂ | ~4.5 |
| Alcoholic OH | ~5.0-5.5 |
| Assignment | Predicted ¹³C Shift (ppm) |
| C1-OH | ~155 |
| C2/C6-CH₂OH | ~128 |
| C4 | ~120 |
| C3/C5 | ~118 |
| CH₂OH | ~60 |
Note: These are predicted values based on analogous structures like 2,6-bis(hydroxymethyl)-p-cresol and general phenol chemical shifts. Actual values may vary.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.[5]
-
Expertise & Causality: This technique is self-validating for this molecule. The presence of a very broad absorption band in the high-wavenumber region is a hallmark of hydrogen-bonded hydroxyl groups, and its presence confirms the primary structural motif.
| Data Summary: Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3600-3200 (very broad) | O-H stretching (phenolic and alcoholic, H-bonded) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic -CH₂) |
| ~1600, ~1470 | C=C stretching (aromatic ring) |
| ~1200 | C-O stretching (phenolic) |
| ~1050 | C-O stretching (primary alcohol) |
Reference data from related phenol-formaldehyde studies.[8]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[5]
-
Expertise & Causality: The molecular ion peak provides immediate confirmation of the elemental composition. The fragmentation pattern serves as a secondary check; observing logical losses of small, stable fragments like water or formaldehyde validates the proposed structure. For 2,6-bis(hydroxymethyl)phenol (C₈H₁₀O₃), the expected exact mass is 154.06 Da.[9]
-
Expected Fragmentation:
-
M⁺: The molecular ion peak at m/z = 154.
-
[M-H₂O]⁺: Loss of water from a hydroxymethyl group (m/z = 136).
-
[M-CH₂O]⁺: Loss of formaldehyde (m/z = 124).
-
Further fragmentation involving the aromatic ring.
-
X-Ray Crystallography
For a definitive, three-dimensional structural proof, single-crystal X-ray diffraction is the gold standard.
-
Expertise & Causality: While spectroscopic methods provide connectivity, crystallography provides an unambiguous map of atomic positions in space. This allows for the precise measurement of bond lengths, bond angles, and, crucially, the visualization of intermolecular forces like hydrogen bonding networks, which govern the solid-state properties of the material. Crystal structures for closely related analogues have been solved and deposited in the Cambridge Structural Database, demonstrating the feasibility and importance of this technique.[10]
Chemical Reactivity and Advanced Applications
The structural arrangement of 2,6-bis(hydroxymethyl)phenol provides three reactive sites: one acidic phenolic hydroxyl and two nucleophilic primary alcohol groups. This trifunctionality makes it an excellent scaffold.
-
Coordination Chemistry: The molecule can act as a tridentate ligand, coordinating to metal ions through its three oxygen atoms after deprotonation. This has been expertly exploited in the synthesis of high-nuclearity metal clusters.[11] The benzyl alcohol functions have a strong tendency to bridge metal centers, facilitating the formation of complex, multi-metal architectures.[11]
Caption: Coordination Modes of 2,6-bis(hydroxymethyl)phenolate with Metal Ions.
-
Drug Development & Bioactive Scaffolds: While direct biological activity for this specific molecule is not widely reported, substituted phenols are a well-known class of bioactive compounds.[5] The structure of 2,6-bis(hydroxymethyl)phenol serves as a valuable starting point for the synthesis of more complex molecules. For instance, it can be a precursor to Mannich bases, a class of compounds with diverse biological activities, or used to build larger, more rigid scaffolds for rational drug design.[12]
Conclusion
The structural analysis of 2,6-bis(hydroxymethyl)phenol is a prime example of applying fundamental chemical principles to fully characterize a molecule of significant synthetic value. Its preparation, while straightforward in concept, requires careful control to ensure high purity and yield. A comprehensive analytical workflow, integrating NMR, IR, and MS, provides a self-validating system to confirm its identity and structure. For absolute proof and insight into its solid-state behavior, X-ray crystallography remains indispensable. The unique trifunctional nature of this compound cements its role as a versatile building block, enabling the construction of intricate metal-organic clusters and serving as a foundational scaffold for the development of novel materials and potential therapeutic agents.
References
-
Li, S., et al. (2012). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Journal of the Adhesion Society of Japan. [Link]
-
ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]
-
MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. [Link]
-
PubChem. 2,6-Bis(hydroxymethyl)phenol. [Link]
-
PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]
-
PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]
-
ResearchGate. Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
NIST WebBook. Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. [Link]
-
ResearchGate. Fourier transform infrared (FTIR) spectra of the 2,6‐dihydroxymethyl‐4‐methyl phenol epoxy (DHMMPE).... [Link]
-
Wiley Online Library. Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. [Link]
-
NIST WebBook. Phenol, 2,6-bis(1,1-dimethylethyl)-. [Link]
-
ResearchGate. 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. [Link]
-
MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
-
PubMed. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis.... [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 2,6-Bis(hydroxymethyl)-p-cresol | 91-04-3 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Bis(hydroxymethyl)-p-cresol(91-04-3) 1H NMR spectrum [chemicalbook.com]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-2,6-bis(hydroxymethyl)phenol | C8H9ClO3 | CID 86914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Halogenated Phenols: A Legacy of Discovery, Synthesis, and Shifting Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Era in Organic Chemistry
The story of halogenated phenol derivatives is a compelling narrative of scientific curiosity, industrial innovation, and a progressively nuanced understanding of chemical reactivity and biological impact. It begins with the isolation of phenol from coal tar by Friedlieb Ferdinand Runge in 1834, a discovery that opened the door to a vast new field of aromatic chemistry.[1][2] Initially lauded for its antiseptic properties, as pioneered by Joseph Lister in the 1860s, phenol's potent biological activity hinted at the powerful effects that could be unleashed by modifying its simple aromatic structure.[3] The introduction of halogens—chlorine, bromine, and iodine—onto the phenolic ring would dramatically amplify and diversify these effects, leading to the development of compounds that have profoundly shaped agriculture, medicine, and industry, while also posing significant environmental and health challenges.
This guide provides a comprehensive exploration of the discovery and history of halogenated phenol derivatives, from their initial synthesis to their widespread application and subsequent regulatory scrutiny. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the scientific foundations and historical context of these important chemical entities.
A Century of Chlorination: From Antiseptics to Herbicides and Wood Preservatives
The chlorination of phenol marked the first major foray into the world of halogenated phenols, driven by the pursuit of enhanced antimicrobial and herbicidal activity.
The Rise of Chlorinated Phenols in Industry
The early 20th century saw the emergence of chlorinated phenols as commercially significant compounds. By 1936, pentachlorophenol (PCP) was being utilized as a wood preservative in the United States, a testament to its potent fungicidal properties.[4] First synthesized in the 1930s, PCP's industrial production was scaled up by companies like Dow Chemical and Monsanto.[5][6][7] Its application extended beyond wood preservation to include use as an herbicide, insecticide, and disinfectant.[6]
The 1940s heralded the arrival of another transformative class of chlorinated phenol derivatives: the phenoxy herbicides. In 1941, R. Pokorny reported the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol and chloroacetic acid.[8] Developed during World War II, 2,4-D was one of the first selective herbicides, capable of killing broadleaf weeds without harming grass crops.[9] This discovery, a case of multiple independent findings by research groups in the UK and the US, revolutionized agriculture.[10] Following the war, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), synthesized from 2,4,5-trichlorophenol, also became a widely used herbicide.[11]
The Evolution of Chlorination Synthesis
The industrial production of chlorinated phenols has historically relied on the direct chlorination of phenol.[4] For instance, the synthesis of pentachlorophenol can be achieved by chlorinating phenol at high temperatures in the presence of a catalyst like anhydrous aluminum or ferric chloride.[6] The Boehringer process for PCP production involves a two-stage chlorination: an initial chlorination at a lower temperature to yield tri- and tetrachlorophenols, followed by further chlorination at a higher temperature to produce PCP.[5]
However, direct chlorination often leads to a mixture of isomers, necessitating the development of more selective methods. The synthesis of 2,4-dichlorophenol, a key precursor to 2,4-D, has been the subject of considerable research to improve regioselectivity and yield.[12][13][14][15][16][17]
The Brominated Phenols: From Marine Origins to Flame Retardants
The history of brominated phenols follows a different trajectory, with early discoveries rooted in natural products chemistry.
Nature's Halogenated Phenols
For decades, it was believed that organohalogens were exclusively synthetic. However, the discovery of brominated phenols in marine algae in the mid-20th century overturned this assumption.[18] Red algae of the Rhodomelaceae family, for instance, are known to produce a variety of bromophenols.[18] These naturally occurring compounds are thought to play a role in chemical defense and other ecological functions.
Synthetic Routes and Industrial Applications
The synthesis of brominated phenols typically involves the electrophilic bromination of phenol using bromine in a suitable solvent, such as carbon disulfide or acetic acid.[19] However, these methods can lack selectivity and produce discolored, impure products.[20] More refined methods have been developed to improve the purity and yield of specific isomers.
Industrially, brominated phenols have found a significant application as flame retardants. Their ability to interfere with the chemistry of combustion has made them valuable additives in plastics, textiles, and electronics. However, concerns over their environmental persistence and potential health effects have led to increased scrutiny and regulation of their use.
The Iodinated Phenols: Synthesis and Specialized Applications
Iodinated phenols represent a smaller but significant class of halogenated phenols with unique properties and applications.
The Challenge of Iodination
The direct iodination of phenol is more challenging than chlorination or bromination due to the lower reactivity of iodine.[21] Early methods for preparing iodophenols involved the diazotization of aminophenols followed by reaction with potassium iodide.[21] p-Iodophenol, for example, was first prepared via this route from p-aminophenol.[21] Alternative methods include the reaction of phenol with iodine in the presence of an oxidizing agent or a catalyst.[21]
Applications in Medicine and Research
Iodinated phenols have found niche applications in medicine and research. For example, some iodinated compounds are used as intermediates in the synthesis of pharmaceuticals and as contrast agents in medical imaging.[22] More recently, the antimicrobial properties of iodinated phenols have been investigated, with compounds like 2,4,6-triiodophenol showing potent activity against a range of microbes, including antibiotic-resistant strains of Staphylococcus aureus.[23]
A Comparative Timeline of Discovery and Application
The following table provides a comparative timeline of key milestones in the history of halogenated phenol derivatives.
| Date | Chlorinated Phenols | Brominated Phenols | Iodinated Phenols |
| 1834 | Phenol first isolated from coal tar by Friedlieb Ferdinand Runge.[1][2] | ||
| 1860s | Joseph Lister pioneers the use of phenol as an antiseptic.[3] | ||
| 1930s | Pentachlorophenol (PCP) first produced.[6][7] | ||
| 1936 | PCP introduced as a wood preservative by Dow Chemical and Monsanto.[4][5] | ||
| 1941 | R. Pokorny reports the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[8] | ||
| Late 1940s | 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) developed as major herbicides.[9][11] | ||
| Mid-20th Century | Discovery of naturally occurring bromophenols in marine algae.[18] | ||
| 1970s | Concerns over the toxicity of 2,4,5-T and its contaminant, TCDD, begin to mount, leading to its eventual phasing out.[11] | Widespread use of brominated phenols as flame retardants begins. | |
| Recent Years | Increased research into the environmental and health impacts of brominated flame retardants. | Investigation into the antimicrobial properties of iodinated phenols, such as 2,4,6-triiodophenol.[23] |
The Evolving Understanding of Biological Mechanisms
The discovery of the potent biological activities of halogenated phenols spurred research into their mechanisms of action, a field that continues to evolve.
Phenoxy Herbicides: Mimicking Plant Hormones
The selective herbicidal activity of phenoxy herbicides like 2,4-D was a puzzle for early researchers. It is now understood that these compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[24] They disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[24] This discovery was a landmark in plant biology and paved the way for the development of other synthetic plant growth regulators.
Antimicrobial Action: A Multifaceted Attack
The antimicrobial properties of phenols and their halogenated derivatives are attributed to their ability to disrupt microbial cells through multiple mechanisms. At lower concentrations, they can inhibit essential enzymes, while at higher concentrations, they cause the denaturation and coagulation of proteins, leading to cell lysis.[25] Halogenation generally increases the antimicrobial potency of phenols, a discovery that has been exploited in the development of disinfectants and antiseptics.[25]
Experimental Protocols: Synthesis of Halogenated Phenols
The following protocols provide detailed, step-by-step methodologies for the laboratory-scale synthesis of representative chlorinated and iodinated phenols.
Synthesis of 2,4-Dichlorophenol
This protocol is adapted from established methods for the direct chlorination of phenol.
Materials:
-
Phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Apparatus for reduced pressure distillation
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, melt the phenol.
-
Add a catalytic amount of anhydrous aluminum chloride to the molten phenol.
-
Slowly add sulfuryl chloride dropwise to the stirred mixture at room temperature.
-
After the addition is complete, continue stirring the mixture for several hours.
-
Quench the reaction by carefully adding water.
-
Extract the product into diethyl ether.
-
Wash the ether layer with water and then dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and then remove the solvent by distillation under reduced pressure to obtain the crude 2,4-dichlorophenol.
-
The product can be further purified by distillation or recrystallization.
Synthesis of p-Iodophenol
This protocol is based on the diazotization of p-aminophenol.[21]
Materials:
-
p-Aminophenol
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Potassium iodide
-
Copper bronze
-
Chloroform
-
Sodium thiosulfate solution
-
Ligroin
-
Beakers
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve p-aminophenol in a mixture of ice, water, and concentrated sulfuric acid.
-
Cool the solution in an ice bath and slowly add a solution of sodium nitrite with constant stirring.
-
After the addition is complete, add more sulfuric acid.
-
Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide.
-
Add a small amount of copper bronze and warm the mixture gently on a water bath until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the p-iodophenol with chloroform.
-
Wash the chloroform extract with a dilute solution of sodium thiosulfate.
-
Remove the chloroform by distillation.
-
Distill the residue under reduced pressure to obtain crude p-iodophenol.
-
Recrystallize the product from ligroin to obtain pure p-iodophenol.
Visualizing the Landscape of Halogenated Phenols
The following diagrams, generated using Graphviz, illustrate key concepts related to the discovery and synthesis of halogenated phenol derivatives.
Figure 1: General pathways for the synthesis of halogenated phenols.
Figure 2: A simplified timeline of key discoveries in halogenated phenol history.
Conclusion: A Continuing Story of Innovation and Responsibility
The history of halogenated phenol derivatives is a powerful illustration of the dual nature of chemical innovation. From their origins as simple derivatives of a coal tar isolate, these compounds have become indispensable tools in a wide range of applications, from protecting our food supply to preventing the spread of disease. However, their story also serves as a cautionary tale, reminding us of the importance of understanding the long-term environmental and health consequences of the chemicals we introduce into our world.
For the modern researcher, the legacy of halogenated phenols offers a rich field of study. There is still much to learn about the biological activities of naturally occurring halogenated phenols, the development of more sustainable and selective synthetic methods, and the remediation of environments contaminated with these persistent compounds. As we continue to build upon the discoveries of the past, we must do so with a commitment to both scientific advancement and environmental stewardship.
References
-
Organic Syntheses Procedure. p-IODOPHENOL. Available at: [Link]
-
Pentachlorophenol: Toxicology and Environmental Fate - NationBuilder. Available at: [Link]
-
2,4,5-Trichlorophenoxyacetic acid - Wikipedia. Available at: [Link]
-
Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination - Justia Patents. Available at: [Link]
-
The first synthesis of phenylpropanoid derivative bromophenols including natural products: Formation of an indene derivative compound - Consensus. Available at: [Link]
- Halogenated phenols - US2811566A - Google Patents.
- CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents.
-
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed. Available at: [Link]
-
2,4-Dichlorophenoxyacetic acid - American Chemical Society. Available at: [Link]
-
Phenoxy herbicide - Wikipedia. Available at: [Link]
-
Method for preparing 2,4-dichlorophenol by microreactor - Eureka | Patsnap. Available at: [Link]
- EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents.
-
Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchGate. Available at: [Link]
-
4-Iodophenol - Wikipedia. Available at: [Link]
-
Pentachlorophenol - Wikipedia. Available at: [Link]
-
Iodophenol - Wikipedia. Available at: [Link]
-
Synthesis of 2,4,5-TCP - PrepChem.com. Available at: [Link]
-
Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI. Available at: [Link]
-
Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. Available at: [Link]
-
History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI. Available at: [Link]
-
p-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. Available at: [Link]
-
Pentachlorophenol - American Chemical Society. Available at: [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. - R Discovery. Available at: [Link]
- CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents.
-
Full article: Synthesis and paroxonase activities of novel bromophenols. Available at: [Link]
-
(PDF) Development of herbicides after 1945 - ResearchGate. Available at: [Link]
-
Pentachlorophenol (EHC 71, 1987) - Inchem.org. Available at: [Link]
- GB2135310A - Preparation of halogenated phenols and salts thereof - Google Patents.
-
2,4-Dichlorophenol - Wikipedia. Available at: [Link]
-
The production of bromophenols resulting from the chlorination of waters containing bromide ion and phenol - PlumX. Available at: [Link]
-
In the beginning: the multiple discovery of the first hormone herbicides | Weed Science. Available at: [Link]
-
Commercially Important Chlorinated Phenols - Encyclopedia.pub. Available at: [Link]
-
2,4-Dichlorophenol (2,4-DCP) (Compound) - Exposome-Explorer - IARC. Available at: [Link]
-
Phenol-An effective antibacterial Agent - Research and Reviews. Available at: [Link]
-
2,4-Dichlorophenol patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
-
Phenols: a review of their history and development as antimicrobial agents. - SciSpace. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
-
PHENOL | - atamankimya.com. Available at: [Link]
-
Distribution and formation of chlorophenols and bromophenols in marine and riverine environments - PubMed. Available at: [Link]
-
Phenols: a review of their history and development as antimicrobial agents - PubMed. Available at: [Link]
-
CHLOROPHENOLS | AFIRM Group. Available at: [Link]
-
Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed. Available at: [Link]
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. assets.nationbuilder.com [assets.nationbuilder.com]
- 6. Pentachlorophenol - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]
- 11. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 12. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 13. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 14. Method for preparing 2,4-dichlorophenol by microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 17. 2,4-Dichlorophenol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 18. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. patents.justia.com [patents.justia.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Page loading... [wap.guidechem.com]
- 23. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.nufarm.com [cdn.nufarm.com]
- 25. rroij.com [rroij.com]
physicochemical properties of 2,6-bis(hydroxymethyl)phenols
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Bis(hydroxymethyl)phenols
Abstract
This technical guide provides a comprehensive overview of 2,6-bis(hydroxymethyl)phenols, a class of compounds distinguished by a phenolic backbone with two hydroxymethyl groups at the ortho positions. These molecules serve as pivotal intermediates in materials science and coordination chemistry. This document details their core physicochemical properties, including melting point, solubility, and acidity (pKa), supported by established synthesis protocols and spectroscopic characterization methods. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental methodologies.
Introduction and Significance
2,6-Bis(hydroxymethyl)phenols are a family of organic compounds featuring a phenol core substituted with two hydroxymethyl (-CH₂OH) groups at the positions adjacent to the hydroxyl group. This unique trifunctional arrangement—a weakly acidic phenolic hydroxyl and two reactive primary alcohol functionalities—makes them highly versatile building blocks.[1] Their primary utility lies in polymer chemistry as precursors to specialized phenolic resins and in coordination chemistry, where they act as ligands for the synthesis of high-nuclearity metal clusters.[1][2] The substituents on the phenol ring can be varied to fine-tune the physicochemical properties of the resulting materials.[2] Understanding the fundamental properties of these core molecules is essential for their effective application and for the rational design of novel materials and chemical entities.
Synthesis: The Hydroxymethylation of Phenols
The most prevalent and efficient method for synthesizing 2,6-bis(hydroxymethyl)phenols is the base-catalyzed hydroxymethylation of a parent phenol using an excess of formaldehyde.[3][4] The alkaline catalyst, typically sodium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic formaldehyde. The reaction conditions, particularly temperature and the molar ratio of reactants, are critical for favoring the desired di-substituted product over mono-substituted or polymeric byproducts.[3][4]
General Reaction Scheme
Caption: General workflow for the synthesis of 2,6-bis(hydroxymethyl)phenols.
Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol
This protocol is adapted from established procedures for the hydroxymethylation of p-cresol.[5][6]
-
Dissolution: Dissolve p-cresol (0.1 mol) and sodium hydroxide (0.125 mol) in deionized water in a reaction flask equipped with a magnetic stirrer. Stir until a clear solution is obtained.
-
Addition of Formaldehyde: To the resulting solution, add aqueous formaldehyde (0.22 mol, 37% solution) dropwise while maintaining the temperature below 25°C using an ice bath. A slight excess of formaldehyde is crucial to ensure di-substitution.[5]
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for an extended period, typically 24 to 96 hours, to ensure the reaction goes to completion.[5][6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Isolation: Cool the reaction mixture in an ice bath and neutralize it carefully with a weak acid, such as acetic acid, until a precipitate forms.
-
Purification: Filter the crude product and wash it with cold water. The final product can be purified by recrystallization from a suitable solvent, such as hot ethyl acetate or a water/ethanol mixture, to yield the pure 2,6-bis(hydroxymethyl)-4-methylphenol.[6]
Core Physicochemical Properties
The interplay between the hydrophobic aromatic ring and the three hydrophilic hydroxyl groups governs the physicochemical behavior of 2,6-bis(hydroxymethyl)phenols.
Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. For 2,6-bis(hydroxymethyl)phenols, it is influenced by the substitution pattern on the aromatic ring, which affects crystal lattice packing and intermolecular hydrogen bonding.
| Compound Name | CAS Number | Melting Point (°C) |
| 2,6-Bis(hydroxymethyl)phenol | 2937-59-9 | 92-95 |
| 2,6-Bis(hydroxymethyl)-4-methylphenol | 91-04-3 | 128-130[7] |
| 2,6-Di-tert-butyl-4-hydroxymethylphenol | 88-26-6 | 139-142 |
| 4-Chloro-2,6-bis(hydroxymethyl)phenol | 17026-49-2 | Data not readily available |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol follows the principles outlined in OECD Guideline 102.[8][9][10]
-
Sample Preparation: Ensure the sample is thoroughly dried. Finely pulverize a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point. Then, decrease the heating rate to 1°C per minute.[11]
-
Observation: Record the temperature at which the first droplets of liquid appear (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting range provides an indication of purity.
Caption: Workflow for melting point determination via the capillary method.
Solubility
The solubility of 2,6-bis(hydroxymethyl)phenols is dictated by their amphiphilic nature. The three hydroxyl groups can form hydrogen bonds with polar solvents like water, while the aromatic ring contributes to solubility in organic solvents.[12][13] Generally, they exhibit moderate solubility in water and good solubility in polar organic solvents like methanol, ethanol, and acetone.
Experimental Protocol: Water Solubility Determination (Flask Method)
This protocol is based on OECD Guideline 105 and is suitable for substances with solubilities above 10⁻² g/L.[14][15][16]
-
Preparation: Add an excess amount of the test substance to a known volume of deionized water in a flask.
-
Equilibration: Seal the flask and agitate it at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand at the test temperature to let undissolved solids settle. If necessary, centrifuge the mixture to separate the solid and aqueous phases.
-
Analysis: Carefully extract a sample from the clear aqueous phase.
-
Quantification: Determine the concentration of the dissolved substance using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Caption: Workflow for the flask method of water solubility determination (OECD 105).
Acidity (pKa)
The phenolic proton of 2,6-bis(hydroxymethyl)phenols is acidic, with a pKa value typically around 10, similar to other phenols.[12][17] The electron-donating or -withdrawing nature of other substituents on the ring can slightly alter this value. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, reactivity, and biological interactions.
Experimental Protocol: Spectrophotometric pKa Determination
This method relies on the difference in the UV-Vis absorption spectra between the protonated (acidic) and deprotonated (basic) forms of the phenol.[18][19]
-
Stock Solution: Prepare a stock solution of the 2,6-bis(hydroxymethyl)phenol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[19]
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of test samples with varying pH.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each sample.
-
Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH.
-
pKa Calculation: Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa of the compound.[19]
Caption: Workflow for spectrophotometric pKa determination.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2,6-bis(hydroxymethyl)phenols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, a singlet for the methylene protons of the -CH₂OH groups (typically around 4.5-5.0 ppm), and broad signals for the three hydroxyl (-OH) protons, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, and a signal for the methylene carbons (typically around 60-65 ppm).[20]
-
-
Infrared (IR) Spectroscopy:
-
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.[21]
-
A C-O stretching absorption will appear near 1050-1250 cm⁻¹.[21]
-
Aromatic C=C stretching bands will be present around 1500-1600 cm⁻¹.[21]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide additional structural information.
Conclusion
2,6-Bis(hydroxymethyl)phenols are a functionally rich class of molecules whose physicochemical properties are well-defined by their unique structure. Their synthesis is straightforward, and their key properties—melting point, solubility, and acidity—can be reliably determined using standardized methodologies as outlined in this guide. A thorough understanding of these characteristics, supported by robust spectroscopic analysis, is paramount for leveraging these compounds as versatile intermediates in the development of advanced polymers, functional materials, and potentially novel therapeutic agents.
References
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Selcuk University Journal of Science Faculty.
- LóPEZ, X., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
- Pla, D., et al. (2022).
- Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. (n.d.). PrepChem.com.
- OECD n°102: Melting point/Melting interval. (2020). Analytice.
- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.
- OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. (n.d.). EUROLAB.
- Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv
- The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. (n.d.).
- Test No. 102: Melting Point/ Melting Range. (n.d.). OECD.
- 2,6-bis(hydroxymethyl)-4-methylphenol. (n.d.). Stenutz.
- 2,6-bis(hydroxymethyl)phenol. (n.d.). Sigma-Aldrich.
- 2,6-Di-tert-butyl-4-hydroxymethylphenol. (n.d.). TCI Chemicals.
- OECD 105 - Water Solubility Test
- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.
- Test No.
- An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol. (2025). Benchchem.
- 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. (2025).
- Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. (n.d.). J-Stage.
- Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. (2025). Benchchem.
- Al MELTING/FREEZING TEMPERATURE 1. METHOD. (n.d.). European Commission.
- 2,6-Bis(hydroxymethyl)-p-cresol. (n.d.). ChemicalBook.
- Key Applications of Phenolic Intermediates in Modern Chemistry. (n.d.). ChemBlink.
- Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-. (n.d.). SpectraBase.
- Physical and Chemical Properties of Phenol. (n.d.). BYJU'S.
- Physical Properties of Phenols: Solubility, Smell, and Physical St
- 2,6-Bis(hydroxymethyl)-p-cresol 95. (n.d.). Sigma-Aldrich.
- 17.11 Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,6-Bis(hydroxymethyl)-p-cresol | 91-04-3 [amp.chemicalbook.com]
- 7. 2,6-Bis(hydroxymethyl)-p-cresol 95 91-04-3 [sigmaaldrich.com]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. enfo.hu [enfo.hu]
- 12. byjus.com [byjus.com]
- 13. embibe.com [embibe.com]
- 14. filab.fr [filab.fr]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 19. mdpi.com [mdpi.com]
- 20. spectrabase.com [spectrabase.com]
- 21. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Solubility of 2,6-Dimethylol Phenol in Organic Solvents
This technical guide offers a comprehensive exploration of the solubility of 2,6-dimethylol phenol (also known as 2,6-bis(hydroxymethyl)phenol), a key intermediate in the synthesis of phenolic resins, polymers, and other specialty chemicals. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a detailed analysis of the molecular factors governing its solubility, qualitative solubility data, and a robust experimental framework for quantitative determination.
Introduction: The Significance of 2,6-Dimethylol Phenol and Its Solubility
2,6-Dimethylol phenol is a derivative of phenol characterized by the presence of two hydroxymethyl groups at the ortho positions to the phenolic hydroxyl group. Its chemical structure, featuring multiple hydrogen bond donors and acceptors, dictates its physical and chemical properties, including its solubility.[1] A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation processes. The efficiency of reactions involving 2,6-dimethylol phenol, as well as the ease of its handling and incorporation into various matrices, is directly influenced by its solubility profile.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules.[2] The solubility of 2,6-dimethylol phenol is a nuanced interplay of its molecular structure and the properties of the organic solvent.
Molecular Structure of 2,6-Dimethylol Phenol
The key structural features of 2,6-dimethylol phenol that influence its solubility are:
-
Phenolic Hydroxyl Group (-OH): This group is polar and can act as a hydrogen bond donor and acceptor.
-
Two Hydroxymethyl Groups (-CH₂OH): These groups are also polar and contribute significantly to the molecule's ability to form hydrogen bonds.
-
Aromatic Benzene Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilic character.
The presence of three hydroxyl groups makes 2,6-dimethylol phenol a highly polar molecule with a strong capacity for hydrogen bonding.
Influence of Solvent Properties
The choice of an organic solvent is critical in determining the solubility of 2,6-dimethylol phenol. Key solvent properties to consider include:
-
Polarity: Polar solvents are generally more effective at dissolving polar solutes like 2,6-dimethylol phenol. The polarity of a solvent is often quantified by its dielectric constant.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will have a stronger affinity for 2,6-dimethylol phenol. Protic solvents (e.g., alcohols) can both donate and accept hydrogen bonds, while aprotic polar solvents (e.g., acetone, DMSO) can only accept them.
-
Dispersion Forces: Nonpolar solvents primarily interact through weaker London dispersion forces. While the aromatic ring of 2,6-dimethylol phenol can engage in these interactions, they are generally not strong enough to overcome the strong intermolecular hydrogen bonds between the solute molecules in the solid state.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of 2,6-Dimethylol Phenol.
Qualitative and Quantitative Solubility Data
Table 1: Qualitative Solubility of 2,6-Dimethylol Phenol
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions between the hydroxyl groups of the solute and solvent. |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble | The polar nature of the solvent and its ability to accept hydrogen bonds facilitate dissolution. |
| Ethers | Diethyl ether, THF | Soluble | Moderate polarity and hydrogen bond accepting capability. |
| Halogenated | Chloroform | Soluble | Can act as a weak hydrogen bond donor and has a moderate polarity. |
| Aromatic | Benzene, Toluene | Sparingly Soluble | Primarily nonpolar interactions with the aromatic ring of the solute. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The large difference in polarity between the solute and solvent prevents effective solvation. |
| Water | - | Slightly Soluble | Despite its polarity, the nonpolar aromatic ring limits solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following section provides a detailed, step-by-step methodology for determining the solubility of 2,6-dimethylol phenol in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
2,6-Dimethylol phenol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of 2,6-dimethylol phenol.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,6-dimethylol phenol into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle to the bottom. If necessary, centrifuge the vials at a low speed to facilitate phase separation.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.
-
Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 2,6-dimethylol phenol of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of 2,6-dimethylol phenol in the diluted sample from the calibration curve.
-
-
Solubility Calculation:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Conclusion
The solubility of 2,6-dimethylol phenol is a critical parameter that dictates its utility in various scientific and industrial applications. While quantitative data is not extensively published, a strong theoretical understanding of its solubility can be derived from its molecular structure. The prevalence of polar hydroxyl groups suggests a high affinity for polar organic solvents, particularly those capable of hydrogen bonding. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for its determination. This in-depth guide serves as a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and to generate the necessary data for their specific applications.
References
-
LookChem. 2,6-Dimethylol phenol. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
PubChem. 2,6-Dimethylphenol. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
PubMed Central. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]
-
ResearchGate. Studies on the solubility of phenolic compounds. [Link]
-
PubChem. 2,6-Bis(hydroxymethyl)phenol. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,6-Dimethylol Phenol in High-Performance Phenolic Resin Production
Abstract and Introduction
Phenolic resins, the venerable workhorses of the polymer industry, are synthesized through the reaction of phenol with formaldehyde.[1] Their versatility stems from a chemistry that can be finely tuned to yield two primary types of resins: Novolacs and Resoles.[2] Resoles, produced under alkaline conditions with a molar excess of formaldehyde, are characterized by the presence of reactive hydroxymethyl (methylol) groups.[3][4] These groups enable the resin to undergo thermosetting via auto-condensation with the application of heat, forming a highly cross-linked, robust network.[5]
Within the family of resole precursors, 2,6-dimethylol phenol stands out as a uniquely reactive and structurally significant monomer.[6] Its two ortho-positioned methylol groups confer a high degree of reactivity, leading to rapid polymerization and the formation of resins with distinct structural and performance characteristics.[7] The strategic use of 2,6-dimethylol phenol allows for the precise engineering of polymer backbones, enhancing properties such as thermal stability, chemical resistance, and mechanical strength.
These application notes provide a comprehensive guide for researchers and material scientists on the synthesis, characterization, and application of phenolic resins derived from 2,6-dimethylol phenol. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss the causality behind key experimental choices to empower the development of next-generation, high-performance materials.
Scientific Principles: The Chemistry of 2,6-Dimethylol Phenol in Polymerization
The enhanced reactivity of 2,6-dimethylol phenol is the cornerstone of its utility. Under alkaline catalysis, phenol reacts with formaldehyde to form a mixture of mono-, di-, and tri-methylol phenols.[3][8] The formation of 2,6-dimethylol phenol is a critical step in this process.
Causality of High Reactivity: The two methylol groups at the ortho positions are sterically available and electronically activated by the phenolic hydroxyl group. This configuration makes 2,6-dimethylol phenol significantly more reactive than its mono-substituted or para-substituted counterparts.[7]
During thermal curing, these methylol groups undergo self-condensation reactions through two primary pathways:
-
Formation of Methylene Bridges (-CH₂-): A methylol group on one phenol ring reacts with an activated hydrogen on the para-position of another ring, eliminating a molecule of water.
-
Formation of Dibenzyl Ether Bridges (-CH₂-O-CH₂-): Two methylol groups from adjacent phenol rings react with each other, eliminating a molecule of water. At higher curing temperatures, these ether bridges can further rearrange to form more stable methylene bridges, releasing a molecule of formaldehyde.[9]
The prevalence of these linkages dictates the final properties of the cured resin, including its cross-link density, thermal stability, and flexibility.
Caption: High-level workflow for phenolic resin synthesis.
Experimental Protocols
These protocols provide a framework for the synthesis and characterization of a resole-type phenolic resin. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Resole-Type Phenolic Resin
This protocol details the synthesis of a liquid resole resin via the base-catalyzed reaction of phenol and formaldehyde. The conditions are optimized to favor the formation of methylol phenols, including 2,6-dimethylol phenol.
Materials & Equipment:
-
Phenol (99%)
-
Formaldehyde solution (37 wt% in H₂O, stabilized)
-
Sodium Hydroxide (NaOH), 50 wt% solution
-
Deionized Water
-
Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charge Reactor: Charge the flask with 94.1 g (1.0 mol) of phenol. Begin stirring at 150-200 RPM.
-
Catalyst Addition: Slowly add 8.0 g (0.1 mol) of 50% NaOH solution to the phenol. The mixture may warm slightly.
-
Heating: Heat the mixture to 70°C. Maintain this temperature throughout the formaldehyde addition.
-
Formaldehyde Addition: Using the addition funnel, add 162.2 g (2.0 mol) of 37% formaldehyde solution dropwise over a period of 60-90 minutes.[3] Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent a dangerous temperature runaway. Maintaining 70°C favors the initial hydroxymethylation (addition) reaction over premature condensation.[10]
-
Reaction Hold: After the addition is complete, maintain the reaction temperature at 70-75°C for an additional 2-3 hours to ensure complete reaction of the phenol.
-
Monitoring (Optional): The reaction can be monitored by measuring viscosity or free formaldehyde content. The target is a water-soluble polymer of low molecular weight.
-
Neutralization & Dehydration: Cool the reaction mixture to 45°C. Neutralize the catalyst with a weak acid (e.g., phosphoric acid or CO₂) to a pH of 6.5-7.0.
-
Water Removal: Connect the flask to a rotary evaporator. Dehydrate the resin under vacuum at a temperature not exceeding 60°C until the desired solids content or viscosity is achieved. Causality: Low-temperature dehydration prevents premature curing (cross-linking) of the heat-sensitive resole resin.
-
Storage: Store the resulting liquid resole resin in a sealed container at 4-10°C to prolong its shelf life.
| Parameter | Value | Rationale |
| Formaldehyde:Phenol Molar Ratio | 2.0 : 1.0 | A molar excess of formaldehyde ensures the formation of methylol groups, characteristic of resole resins.[4] |
| Catalyst:Phenol Molar Ratio | 0.1 : 1.0 | An alkaline catalyst (NaOH) is required to deprotonate phenol, creating the phenoxide ion which is the active nucleophile.[1] |
| Reaction Temperature | 70-75°C | Balances reaction rate with control over exotherm and prevents premature condensation.[3] |
| Final pH | 6.5 - 7.0 | Neutralization stops the base-catalyzed reaction and improves the storage stability of the resole. |
Protocol 2: Thermal Curing and Characterization
This protocol describes the process of thermally curing the synthesized resole resin and characterizing its properties.
Step-by-Step Methodology:
-
Sample Preparation: Cast the liquid resole resin into a silicone mold or onto a substrate suitable for the desired testing.
-
Curing Schedule: Place the sample in a programmable oven. A typical multi-stage curing schedule is as follows:
-
80°C for 2 hours (to slowly remove residual water and solvent)
-
120°C for 2 hours (to initiate cross-linking)
-
160°C for 4 hours (for final cure and network formation) Causality: A staged cure is essential to prevent void formation from rapid volatile evolution and ensures a uniformly cross-linked network.[11]
-
-
Characterization: Perform analysis on the cured solid resin.
Caption: Workflow for resin characterization.
Data Interpretation & Expected Results
Effective characterization is key to validating the synthesis and understanding the final material properties.
| Technique | Sample State | Key Observations & Interpretation |
| FTIR Spectroscopy | Liquid & Solid | Liquid: Broad -OH stretch (~3300 cm⁻¹), C-O stretch of methylol groups (~1010 cm⁻¹). Solid: Reduction in the intensity of the methylol C-O peak, indicating consumption during curing. Appearance of ether bridge peaks (~1100-1085 cm⁻¹). |
| ¹³C NMR | Liquid | Identification of carbons in methylol groups (-CH₂OH) at ortho (~61 ppm) and para (~64 ppm) positions. Methylene bridge carbons appear around 30-40 ppm.[12] |
| Gel Permeation Chromatography (GPC/SEC) | Liquid | Determines the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the uncured resin. Provides insight into the extent of initial condensation.[9] |
| Differential Scanning Calorimetry (DSC) | Liquid/Solid | Liquid: Shows an exothermic peak corresponding to the curing reaction. The integral of this peak gives the heat of reaction. Solid: Determines the glass transition temperature (Tg) of the cured polymer, a key indicator of cross-link density and thermal performance.[13] |
| Thermogravimetric Analysis (TGA) | Solid | Measures weight loss as a function of temperature. Determines the thermal stability and degradation temperature of the cured resin. The char yield at high temperatures is an indicator of fire resistance.[5] |
Applications and Field Insights
The unique reactivity of 2,6-dimethylol phenol makes the resulting resins highly suitable for demanding applications where performance is critical.
-
High-Performance Composites: The high cross-link density and thermal stability make these resins excellent matrices for carbon and glass fiber composites used in automotive and aerospace applications.
-
Adhesives and Binders: The strong adhesive properties and chemical resistance are leveraged in manufacturing engineered wood products, foundry sands, and abrasive materials.[14]
-
Coatings and Encapsulants: These resins can be formulated into protective coatings for pipes and tanks or used as encapsulating materials for electronic components due to their excellent dielectric properties and resistance to heat and moisture.[15][16]
Field Insight (Trustworthiness): A common challenge in resole synthesis is controlling the batch-to-batch viscosity. This is directly related to the extent of condensation during dehydration. Implementing a strict protocol for vacuum and temperature control during the water removal step is paramount for achieving reproducible results. The self-validating nature of this guide is in the link between the synthesis protocol and the characterization results; a successful synthesis will yield a resin with the expected spectroscopic and thermal signatures outlined in Section 4.0.
References
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 2,6-Dimethylphenol in High-Performance Polymer Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol. Retrieved from [Link]
- Google Patents. (n.d.). EP3354672B1 - Preparation and application of dicyclopentadiene-phenol and 2,6-dimethyl phenol copolymer epoxy resin.
-
PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Retrieved from [Link]
- Google Patents. (n.d.). WO2006044437A2 - Phenol-formaldehyde resole resins, method of manufacture, methods of use, and articles formed therefrom.
-
ResearchGate. (n.d.). The synthesis and characterization of phenolic resin with a high content of dimethylene ether bridges. Retrieved from [Link]
-
JFE Technical Report. (n.d.). Development and Applications of Functional Phenolic Resins. Retrieved from [Link]
-
ShenZhen YunLin Chemical Co., Ltd. (n.d.). phenolic resin 2402. Retrieved from [Link]
- Google Patents. (n.d.). US4656239A - Process for the preparation of phenol formaldehyde resole resins.
- Google Patents. (n.d.). TW201736425A - Dicyclopentadiene-phenol with 2,6 dimethyl phenol copolymer epoxy preparation and use.
-
International Journal of Research in Engineering and Science. (n.d.). Development in the Modification of Phenolic Resin by Renewable Resources: A Review. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. Retrieved from [Link]
-
Natural Resources. (2015). Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. Retrieved from [Link]
- Google Patents. (n.d.). CN101979420A - Method for preparing phenolic resin.
-
YouTube. (2024). How Is Phenol-Formaldehyde Resin Synthesized?. Retrieved from [Link]
-
USDA Forest Service. (n.d.). Kinetics on Cocondensation of Phenol and Urea. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and characterization of resoles and their blends with epoxy resin - A review. Retrieved from [Link]
-
Online International Interdisciplinary Research Journal. (2019). Modified Synthesis of Phenol Formaldehyde Resin. Retrieved from [Link]
-
OSTI.gov. (1992). Process for preparing phenolic formaldehyde resole resin products derived from fractionated fast-pyrolysis oils. Retrieved from [Link]
-
Semantic Scholar. (2006). Cure kinetics of aqueous phenol–formaldehyde resins used for oriented strandboard manufacturing: Analytical technique. Retrieved from [Link]
-
International Journal of ChemTech Research. (2016). Effect of curing time on phenolic resins using latent acid catalyst. Retrieved from [Link]
-
ResearchGate. (2015). Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. Retrieved from [Link]
-
MDPI. (2022). On the Development of Phenol-Formaldehyde Resins Using a New Type of Lignin Extracted from Pine Wood with a Levulinic-Acid Based Solvent. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-xylenol, 576-26-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Different Phenolic Resins and their Behavior during Pyrolysis to Form SiC/C-Composites. Retrieved from [Link]
Sources
- 1. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101979420A - Method for preparing phenolic resin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins [scirp.org]
- 12. srs.fs.usda.gov [srs.fs.usda.gov]
- 13. [PDF] Cure kinetics of aqueous phenol–formaldehyde resins used for oriented strandboard manufacturing: Analytical technique | Semantic Scholar [semanticscholar.org]
- 14. phenolic resin 2402-ShenZhen YunLin Chemical Co., Ltd. [yunlinchemical.com]
- 15. EP3354672B1 - Preparation and application of dicyclopentadiene-phenol and 2,6-dimethyl phenol copolymer epoxy resin - Google Patents [patents.google.com]
- 16. jfe-steel.co.jp [jfe-steel.co.jp]
The Versatile Building Block: Applications of 2,6-bis(hydroxymethyl)phenol in Advanced Materials
Introduction: Unveiling the Potential of a Multifunctional Phenol
In the realm of materials science, the quest for novel polymers and functional materials with tailored properties is perpetual. Within the vast arsenal of chemical building blocks, 2,6-bis(hydroxymethyl)phenol stands out as a uniquely versatile monomer. Its structure, featuring a phenolic hydroxyl group and two reactive hydroxymethyl groups positioned ortho to it, provides a trifunctional platform for a diverse range of chemical transformations. This unique arrangement allows it to be a key player in the synthesis of a variety of polymeric architectures, from traditional phenolic resins to more complex structures like dendrimers and star polymers. The presence of the phenolic hydroxyl group also imparts inherent antioxidant properties, while the hydroxymethyl groups serve as active sites for polymerization and crosslinking.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development. It delves into the core applications of 2,6-bis(hydroxymethyl)phenol, providing not just a theoretical overview but also detailed, field-proven protocols. We will explore its role in the synthesis of high-performance phenolic resins, its utility as a crosslinking agent in epoxy formulations, and its potential as a core molecule for the construction of intricate macromolecular structures. The causality behind experimental choices is elucidated, and each protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility.
PART 1: Foundational Synthesis of 2,6-bis(hydroxymethyl)phenol
The journey into the applications of 2,6-bis(hydroxymethyl)phenol begins with its synthesis. The most common and efficient method is the base-catalyzed hydroxymethylation of phenol with formaldehyde.[2] This reaction is a classic example of electrophilic aromatic substitution, where the phenoxide ion, being more activated than phenol itself, reacts with formaldehyde.
Reaction Scheme: Synthesis of 2,6-bis(hydroxymethyl)phenol
Caption: Base-catalyzed hydroxymethylation of phenol.
Experimental Protocol: Synthesis of 2,6-bis(hydroxymethyl)phenol
This protocol outlines the laboratory-scale synthesis of 2,6-bis(hydroxymethyl)phenol.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
Preparation of the Reaction Mixture: In the three-necked flask, dissolve a specific molar quantity of phenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol to form the more reactive sodium phenoxide.
-
Addition of Formaldehyde: Cool the solution in an ice bath to below 10°C. Slowly add a slight excess (approximately 2.2 molar equivalents) of 37% aqueous formaldehyde solution via the dropping funnel while maintaining the low temperature. The excess formaldehyde helps to drive the reaction towards di-substitution.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and slowly neutralize it with concentrated hydrochloric acid until the pH is acidic. This will protonate the phenoxide and cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield white crystals.
Expected Outcome:
The procedure should yield 2,6-bis(hydroxymethyl)phenol as a white crystalline solid with a melting point in the range of 92-95°C.[4] The purity can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.
PART 2: Core Applications in Polymer Synthesis
The true potential of 2,6-bis(hydroxymethyl)phenol is realized in its application as a monomer for polymer synthesis. Its trifunctional nature allows for the creation of highly crosslinked and thermally stable materials.
Application 1: High-Performance Phenolic Resins
Phenolic resins, the first entirely synthetic polymers to be commercialized, are known for their excellent thermal stability, chemical resistance, and flame retardant properties.[5][6] 2,6-bis(hydroxymethyl)phenol is a key precursor in the synthesis of a specific type of phenolic resin known as resols. Under basic conditions or with heating, the hydroxymethyl groups can self-condense or react with the aromatic ring of another phenol molecule to form methylene bridges, leading to a highly crosslinked thermosetting polymer.
Sources
Application Notes & Protocols: Polymerization Techniques for 2,6-Dimethylol Phenol
Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and advanced formulation.
Introduction
2,6-Dimethylol phenol, also known as 2,6-bis(hydroxymethyl)phenol, is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of specific phenolic resins. Its structure, featuring a phenolic hydroxyl group and two ortho-positioned methylol (-CH2OH) groups, makes it an ideal monomer for creating well-defined, cross-linked polymer networks.
It is crucial to distinguish 2,6-dimethylol phenol from the more commonly discussed 2,6-dimethylphenol (also called 2,6-xylenol). The latter possesses two methyl groups and undergoes oxidative coupling polymerization to form poly(p-phenylene oxide) (PPO), a high-performance thermoplastic.[1][2] In contrast, 2,6-dimethylol phenol polymerizes through a completely different mechanism—step-growth condensation—to form thermosetting phenolic resins, often categorized as resoles.[3][4] These resins are valued for their exceptional thermal stability, chemical resistance, and adhesive properties.
This guide provides a comprehensive overview of the fundamental principles and detailed protocols for the polymerization of 2,6-dimethylol phenol, focusing on the synthesis of resol-type phenolic resins.
Section 1: Fundamental Principles of Condensation Polymerization
The polymerization of 2,6-dimethylol phenol proceeds via a condensation mechanism, where the reactive methylol groups on one monomer react with either the phenolic hydroxyl group or an active site on the aromatic ring of another monomer. This process forms stable ether (-CH₂-O-CH₂-) or methylene (-CH₂-) bridges, respectively, releasing a small molecule, typically water, as a byproduct.[5]
The reaction can be initiated and controlled through catalysis, primarily using either bases or acids.
-
Base-Catalyzed Condensation: In the presence of a base (e.g., NaOH, MgO), the phenolic proton is abstracted, forming a highly reactive phenoxide ion. This species facilitates the condensation reactions between methylol groups and the aromatic ring, leading to the formation of a pre-polymer known as a resol.[5][6] These resoles are typically stable at room temperature, soluble in certain solvents, and contain reactive methylol end-groups that allow for further cross-linking upon heating.
-
Acid-Catalyzed Condensation (Curing): The application of heat, often in the presence of an acid catalyst, initiates the final cross-linking or "curing" stage. The acid protonates a methylol group, forming a carbocation that is susceptible to nucleophilic attack by another phenol ring or methylol group.[7] This results in the formation of a rigid, three-dimensional, and insoluble thermoset network.
The following diagram illustrates the fundamental steps in the base-catalyzed self-condensation of 2,6-dimethylol phenol.
Caption: Standard workflow for synthesis and characterization.
-
FTIR Spectroscopy: For the resol pre-polymer, expect to see a broad -OH stretch (~3300 cm⁻¹), C-O stretches from methylol groups (~1010 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹). In the cured resin, the intensity of the methylol C-O peak should decrease, indicating its consumption during cross-linking.
-
Gel Permeation Chromatography (GPC): GPC is suitable only for the soluble pre-polymer to determine molecular weight distribution. [8]A typical resol may have a number-average molecular weight (Mn) in the range of 500-2000 g/mol .
-
Thermogravimetric Analysis (TGA): Cured phenolic resins are known for their high thermal stability, often stable up to 300-400°C, and high char yields (>50%) at elevated temperatures. [9]* Differential Scanning Calorimetry (DSC): For the pre-polymer, DSC can reveal the exotherm associated with the curing reaction. For the fully cured material, it is used to determine the glass transition temperature (Tg), which is an indicator of the cross-link density.
References
- Grokipedia. (n.d.). Oxidative coupling of phenols.
- Liu, Q. (2009). The Oxidative Polymerization And Mechanism Of 2, 6-Dimethyl Phenol In Water. Dissertation.
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
Jadwiszczak, M., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. Retrieved from [Link]
-
Various Authors. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Chemistry – An Asian Journal. Retrieved from [Link]
-
Kozlowski, M. C., et al. (2018). Oxidative Coupling of Phenols. ScholarlyCommons. Retrieved from [Link]
-
Gallochem. (n.d.). Decoding the Applications of 2,6-Dimethylphenol (CAS 576-26-1) in Your Industry. Retrieved from [Link]
-
Lin, H., et al. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Retrieved from [Link]
-
Zhang, W. L. (2012). The Oxidative Polymerization Of 2,6-dimethylphenol In Water With Cu(¡)-PVI Complex Catalysts. Thesis. Retrieved from [Link]
-
Gallochem. (n.d.). 2,6-Dimethylphenol: Applications Beyond Polymers and Pharma. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
Pilch-Pitera, B. (2016). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of poly(2,6-dimethy1-1,4-phenylene oxide) derivatives in water using water-soluble copper complex catalyst with natural ligands. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. Retrieved from [Link]
-
CORE. (2020). SYNTHESIS OF IMPROVED PHENOLIC RESINS. Retrieved from [Link]
-
ResearchGate. (2006). Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]
-
ResearchGate. (2015). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Retrieved from [Link]
-
Online International Interdisciplinary Research Journal. (2019). Modified Synthesis of Phenol Formaldehyde Resin. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How is phenolic resin made?. Retrieved from [Link]
-
European Patent Office. (2023). PHENOLIC RESIN COMPOSITION AND METHOD FOR PRODUCING SAME - Patent 4253441. Retrieved from [Link]
-
Wiley Online Library. (2004). Oxidative Polymerization of 2,6-Dimethylphenol to Form Poly(2,6-dimethyl-1,4-phenyleneoxide) in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]
-
PubMed. (2004). Oxidative polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenyleneoxide) in water. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]
-
ResearchGate. (2003). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. Retrieved from [Link]
-
MDPI. (2022). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Retrieved from [Link]
-
LookChem. (n.d.). 2,6-Dimethylol phenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]
Sources
- 1. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. oiirj.org [oiirj.org]
- 6. PHENOLIC RESIN COMPOSITION AND METHOD FOR PRODUCING SAME - Patent 4253441 [data.epo.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
The Versatility of 2,6-Dimethylol Phenol as a Crosslinking Agent: A Detailed Guide for Researchers
In the pursuit of advanced polymeric materials with enhanced thermal stability, mechanical robustness, and chemical resistance, the role of effective crosslinking agents is paramount. Among these, 2,6-Dimethylol phenol, also known as 2,6-bis(hydroxymethyl)phenol, stands out as a highly versatile and reactive molecule. This guide provides an in-depth exploration of its properties, mechanisms, and applications as a crosslinking agent, offering detailed protocols and practical insights for researchers, scientists, and professionals in drug development and materials science.
Introduction to 2,6-Dimethylol Phenol: A Multifunctional Building Block
2,6-Dimethylol phenol is a phenolic compound characterized by a hydroxyl group and two hydroxymethyl (-CH₂OH) groups at the ortho positions of the benzene ring. This unique structure provides multiple reactive sites, enabling it to participate in a variety of polymerization and crosslinking reactions. The presence of the phenolic hydroxyl group and the two methylol groups allows for the formation of a dense, three-dimensional network structure in polymers, significantly enhancing their performance characteristics.
The synthesis of 2,6-Dimethylol phenol is typically achieved through the base-catalyzed reaction of phenol with an excess of formaldehyde.[1] Careful control of reaction conditions such as temperature and molar ratio is crucial to maximize the yield of the desired 2,6-disubstituted product and minimize the formation of other isomers and resinous byproducts.
The Chemistry of Crosslinking: Mechanisms of Action
The efficacy of 2,6-Dimethylol phenol as a crosslinking agent stems from the reactivity of its hydroxymethyl groups. These groups can undergo condensation reactions with themselves or with other reactive sites in a polymer matrix, leading to the formation of stable ether or methylene bridges. The specific crosslinking mechanism is dependent on the nature of the polymer being modified.
Crosslinking of Epoxy Resins
When used as a curing agent for epoxy resins, the hydroxyl groups of 2,6-Dimethylol phenol react with the epoxide rings of the epoxy resin. This reaction, often catalyzed by a tertiary amine or a phosphonium salt, results in the opening of the epoxy ring and the formation of a stable ether linkage. The trifunctional nature of 2,6-Dimethylol phenol allows for the creation of a highly crosslinked and rigid network, imparting excellent thermal and chemical resistance to the cured epoxy.
Crosslinking of Elastomers
In the case of unsaturated elastomers such as styrene-butadiene rubber (SBR) or natural rubber (NR), the crosslinking process with 2,6-Dimethylol phenol involves the reaction of its methylol groups with the double bonds in the polymer backbone.[2] This reaction, often activated by heat, can lead to the formation of chromane-type structures, resulting in a durable and stable crosslinked network. This method of vulcanization offers an alternative to traditional sulfur-based systems, providing improved aging resistance and thermal stability.
Crosslinking of Polyvinyl Alcohol (PVA)
For polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), 2,6-Dimethylol phenol can act as a crosslinking agent through etherification reactions. Under acidic conditions and heat, the hydroxymethyl groups of the phenolic compound can react with the hydroxyl groups of PVA, forming ether linkages and a crosslinked network. This process can significantly improve the water resistance and mechanical properties of PVA films and hydrogels.[3]
Applications and Performance Enhancement
The use of 2,6-Dimethylol phenol as a crosslinking agent can lead to significant improvements in the properties of various polymers. The resulting materials often exhibit enhanced thermal stability, improved mechanical strength, and greater resistance to chemical degradation.
| Property | Effect of Crosslinking with 2,6-Dimethylol Phenol |
| Thermal Stability | Increased glass transition temperature (Tg) and decomposition temperature due to the formation of a rigid, crosslinked network.[4] |
| Mechanical Properties | Improved tensile strength, modulus, and hardness.[5] The extent of improvement is dependent on the crosslink density. |
| Chemical Resistance | Enhanced resistance to solvents, acids, and bases due to the stable crosslinked structure. |
| Adhesion | In epoxy formulations, it can improve adhesion to various substrates. |
Table 1: General Effects of Crosslinking with 2,6-Dimethylol Phenol on Polymer Properties.
Experimental Protocols
The following protocols provide a starting point for utilizing 2,6-Dimethylol phenol as a crosslinking agent in different polymer systems. Optimization of these protocols may be necessary depending on the specific grade of polymer and desired final properties.
Protocol for Crosslinking Epoxy Resin
This protocol outlines the procedure for curing a standard bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
Materials:
-
DGEBA-based epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq)
-
2,6-Dimethylol phenol
-
Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Solvent (optional, e.g., methyl ethyl ketone)
-
Mixing container and stirrer
-
Vacuum oven
-
Mold
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of 2,6-Dimethylol phenol based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight of the crosslinker. A 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups is a good starting point.
-
Mixing: If the epoxy resin is highly viscous, gently warm it to reduce viscosity. Add the calculated amount of 2,6-Dimethylol phenol to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained. If using a solvent, dissolve the 2,6-Dimethylol phenol in the solvent before adding to the resin.
-
Catalyst Addition: Add the tertiary amine catalyst (typically 1-2 parts per hundred parts of resin) to the mixture and stir for another 2-3 minutes.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting and Curing: Pour the degassed mixture into a preheated mold. A typical curing schedule is 2 hours at 120°C followed by 2 hours at 150°C.[5]
-
Post-Curing: Allow the cured sample to cool down slowly to room temperature to minimize internal stresses.
Protocol for Crosslinking Styrene-Butadiene Rubber (SBR)
This protocol describes the vulcanization of SBR using 2,6-Dimethylol phenol.
Materials:
-
Styrene-Butadiene Rubber (SBR)
-
2,6-Dimethylol phenol
-
Activator (e.g., zinc oxide, stannous chloride)
-
Two-roll mill or internal mixer
-
Compression molding press
Procedure:
-
Mastication: Masticate the SBR on a two-roll mill to reduce its viscosity.
-
Compounding: Add the activator (e.g., 5 phr zinc oxide) and 2,6-Dimethylol phenol (e.g., 5-10 phr) to the rubber and mix thoroughly until a uniform compound is achieved.
-
Molding and Curing: Place the compounded rubber into a mold and cure in a compression molding press at a temperature of 160-180°C for a specified time (e.g., 15-30 minutes). The optimal curing time and temperature should be determined using a rheometer.
-
Cooling: After curing, cool the mold under pressure before removing the crosslinked rubber sheet.
Protocol for Crosslinking Polyvinyl Alcohol (PVA) Film
This protocol details the crosslinking of a PVA film to improve its water resistance.
Materials:
-
Polyvinyl Alcohol (PVA) powder
-
Deionized water
-
2,6-Dimethylol phenol
-
Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)
-
Casting plate (e.g., glass or petri dish)
-
Oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water with heating and stirring.
-
Crosslinker Addition: Once the PVA solution has cooled to room temperature, add 2,6-Dimethylol phenol (e.g., 5-10% by weight of PVA) and a small amount of acid catalyst (to adjust the pH to ~2-3). Stir until the crosslinker is fully dissolved.
-
Film Casting: Pour the solution onto a level casting plate and allow the solvent to evaporate at room temperature to form a film.
-
Curing: Place the cast film in an oven and cure at a temperature of 120-140°C for 1-2 hours.[3]
-
Washing: After curing, wash the film with deionized water to remove any unreacted crosslinker and catalyst, and then dry it.
Characterization of Crosslinked Polymers
To evaluate the effectiveness of the crosslinking process and the properties of the resulting materials, a range of analytical techniques can be employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the crosslinking reaction by observing the appearance or disappearance of characteristic functional group peaks (e.g., decrease in epoxide peak, formation of ether linkages).[6]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is an indicator of the crosslink density.[7] Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the crosslinked polymer.[4][8]
-
Mechanical Testing: Tensile testing, flexural testing, and hardness measurements can be used to quantify the improvement in mechanical properties.[5][9]
-
Solvent Swelling Test: To determine the degree of crosslinking by measuring the amount of solvent absorbed by the polymer network.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient amount of crosslinking agent or catalyst.- Curing temperature is too low or curing time is too short.- Poor mixing of components. | - Recalculate and ensure the correct stoichiometry.- Increase curing temperature or time based on DSC analysis.- Improve mixing procedure to ensure homogeneity. |
| Brittle Material | - Excessive crosslink density. | - Reduce the amount of 2,6-Dimethylol phenol.- Introduce a flexibilizer into the formulation. |
| Voids or Bubbles in the Cured Product | - Entrapped air during mixing.- Volatiles released during curing. | - Degas the mixture under vacuum before curing.- Use a slower heating rate during the initial stages of curing. |
| Poor Adhesion (for coatings) | - Improper substrate preparation.- Incompatible formulation. | - Ensure the substrate is clean and properly pre-treated.- Adjust the formulation with adhesion promoters if necessary. |
Table 2: Troubleshooting Guide for Crosslinking with 2,6-Dimethylol Phenol.
Safety and Handling
2,6-Dimethylol phenol should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
Conclusion
2,6-Dimethylol phenol is a highly effective and versatile crosslinking agent for a wide range of polymers. Its unique chemical structure allows for the formation of robust, three-dimensional networks that significantly enhance the thermal, mechanical, and chemical resistance of the final materials. By understanding the underlying crosslinking mechanisms and following established protocols, researchers can leverage the potential of 2,6-Dimethylol phenol to develop high-performance polymers for a variety of advanced applications. The detailed protocols, characterization techniques, and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals seeking to utilize this valuable crosslinking agent in their research and development endeavors.
References
-
ResearchGate. (n.d.). Reactive Compatibilization of Polymer Blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of cross-linked polymers with glass transition (Tg) and the decomposition (TDecomp) temperatures' indicators, (Top) TGA-Thermograms and (bottom) DSC-Thermograms. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 2,6-Dimethylphenol in High-Performance Polymer Synthesis. Retrieved from [Link]
-
Olejnik, O., & Masek, A. (2022). Natural Phenolic Compounds as Modifiers for Epoxidized Natural Rubber/Silica Hybrids. Molecules, 27(7), 2214. MDPI AG. Retrieved from [Link]
-
ACS Publications. (2023). Antioxidant Silicone Elastomers without Covalent Cross-Links. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinking reaction for phenolic resin and SBS elastomer. Retrieved from [Link]
-
ProQuest. (n.d.). ANALYSES OF DENSELY CROSSLINKED PHENOLIC SYSTEMS USING LOW FIELD NMR. Retrieved from [Link]
-
National Institutes of Health. (2023). Antioxidant Silicone Elastomers without Covalent Cross-Links. Retrieved from [Link]
-
ProQuest. (2022). Compatibilization of Immiscible Polymer Blends Using Polymer-Grafted Nanoparticles. Retrieved from [Link]
-
Wikipedia. (n.d.). Compatibilization. Retrieved from [Link]
-
MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Crosslinking of Elastomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for compatibilization of polymer blends. Retrieved from [Link]
-
Semantic Scholar. (2002). Compatibilization of Polymer Blends. Retrieved from [Link]
- Google Patents. (n.d.). Process for crosslinking rubbers using phenolic resins.
-
ResearchGate. (n.d.). Schematics of the crosslinking procedure for lignin/ poly(vinyl alcohol) (PVA) nanocomposite fibers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of high-performance telechelic oligo(2,6-dimethylphenylene ether)s from limonene-based bis(2,6-dimethylphenol) core. Retrieved from [Link]
-
ACS Publications. (2019). Moisture Effects on the Physical Properties of Cross-linked Phenolic Resins. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2, 6-dimethylol phenols.
-
National Institutes of Health. (n.d.). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the crosslinking process of a phenolic resin by thermal scanning rheometry. Retrieved from [Link]
-
plaschina.com.cn. (n.d.). Study on curing kinetics and dynamic mechanical properties of epoxy resin for rapid pultrusion. Retrieved from [Link]
-
MDPI. (2022). Mechanical Performances of Phenolic Modified Epoxy Resins at Room and High Temperatures. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Analysis of Curing Mechanisms of Epoxy Resin by Mid- and Near- Fourier Transform Infra Red Spectroscopy. Retrieved from [Link]
-
AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]
-
ResearchGate. (2019). A STUDY OF MECHANICAL PROPERTIES OF EPOXY RESIN IN PRESENCE OF DIFFERENT HARDENERS. Retrieved from [Link]
-
TA Instruments. (n.d.). The Combined Use of Thermal Analysis and Rheology in Monitoring and Characterizing Changing Processes in Materials. Retrieved from [Link]
-
ResearchGate. (2024). Mechanical properties analysis of cross-linked epoxy resin. Retrieved from [Link]
-
CONICET. (n.d.). Rheological study of the curing kinetics of epoxy-phenol novolac resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Rheological study of the curing kinetics of epoxy–phenol novolac resin. Retrieved from [Link]
-
ResearchGate. (n.d.). 48 questions with answers in PHENOLIC RESINS | Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Retrieved from [Link]
-
MDPI. (2024). Effect of Polymer and Crosslinker Concentration on Static and Dynamic Gelation Behavior of Phenolic Resin Hydrogel. Retrieved from [Link]
-
Semantic Scholar. (1994). Method for Estimating the Chemical Crosslink Densities of Cured Natural Rubber and Styrene-Butadiene Rubber. Retrieved from [Link]
-
MDPI. (2024). Performance of Phenolic-Epoxy Coatings after Exposure to High Temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and modification of poly (vinyl) alcohol membrane: Effect of crosslinking time towards its morphology. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Phenolic Resin on the Rheological and Morphological Characteristics of Styrene-Butadiene Rubber-Modified Asphalt. Retrieved from [Link]
-
ACS Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Method to Obtain a Swollen PVA Gel Crosslinked by Hydrogen Bonds. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Cure kinetics of epoxy resins and aromatic diamines. Retrieved from [Link]
-
MDPI. (n.d.). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-spectrum of Phenol-formaldehyde novolac. Retrieved from [Link]
Sources
- 1. US2809999A - Preparation of 2, 6-dimethylol phenols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
The Role of 2,6-bis(hydroxymethyl)phenol in Advancing High-Performance Coatings: A Technical Guide
For Immediate Release
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2,6-bis(hydroxymethyl)phenol as a key component in the formulation of high-performance coatings. With its unique trifunctional structure, this versatile phenolic crosslinker offers a pathway to coatings with enhanced durability, chemical resistance, and thermal stability.
Introduction: The Strategic Advantage of 2,6-bis(hydroxymethyl)phenol in Coating Formulations
High-performance coatings are essential for protecting surfaces in demanding environments, from industrial machinery and automotive components to aerospace applications. The longevity and efficacy of these coatings are critically dependent on the polymer chemistry that forms their foundation. 2,6-bis(hydroxymethyl)phenol, a member of the phenolic resin family, is a valuable building block in creating robust and resilient coating systems. Its aromatic core provides inherent thermal and chemical stability, while the two reactive hydroxymethyl groups and the phenolic hydroxyl group offer multiple sites for crosslinking, leading to a densely cured polymer network. This high crosslink density is a key contributor to the superior performance characteristics of coatings formulated with this molecule.
Phenolic resins, in general, are known for their excellent resistance to a wide range of chemicals, including acids, solvents, and salts, making them suitable for protective linings and industrial maintenance coatings. When incorporated into other resin systems, such as epoxies, they can significantly enhance adhesion to various substrates, a critical factor for long-term coating performance.
Synthesis of 2,6-bis(hydroxymethyl)phenol: A Foundational Protocol
The synthesis of 2,6-bis(hydroxymethyl)phenol is typically achieved through the base-catalyzed hydroxymethylation of phenol with formaldehyde. This reaction is a cornerstone of phenolic resin chemistry. The following protocol provides a general method for its synthesis, which can be adapted and optimized for specific laboratory or industrial scales.
Experimental Protocol: Synthesis of 2,6-bis(hydroxymethyl)phenol
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH) or other suitable base catalyst
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Suitable solvent for recrystallization (e.g., water, ethanol/water mixture)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide. The base acts as a catalyst by deprotonating the phenol to the more reactive phenoxide ion.
-
Addition of Formaldehyde: Slowly add a stoichiometric excess of formaldehyde solution to the reaction mixture while maintaining a controlled temperature, typically between 40-60°C. The molar ratio of formaldehyde to phenol is a critical parameter to control the degree of hydroxymethylation. For the synthesis of the di-substituted product, a molar ratio of formaldehyde to phenol of approximately 2.2:1 is often used.
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product.
-
Neutralization and Isolation: Once the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to a pH of approximately 6-7. The product will precipitate out of the solution.
-
Purification: The crude product can be collected by filtration and washed with cold deionized water. Further purification can be achieved by recrystallization from a suitable solvent to yield 2,6-bis(hydroxymethyl)phenol as a crystalline solid.
Mechanism of Action: Enhancing Coating Performance through Crosslinking and Adhesion
The efficacy of 2,6-bis(hydroxymethyl)phenol in high-performance coatings stems from its ability to act as a potent crosslinking agent and adhesion promoter. Its trifunctional nature, with one phenolic hydroxyl and two primary hydroxymethyl groups, allows for the formation of a dense, three-dimensional polymer network.
Crosslinking Mechanisms
When used as a primary binder or a curing agent for other resins like epoxies, the hydroxymethyl groups of 2,6-bis(hydroxymethyl)phenol are the primary reactive sites.
-
Self-Condensation (in Phenolic Resins): In the formation of phenolic resins, the hydroxymethyl groups can react with the activated ortho and para positions of other phenol molecules or with each other to form methylene bridges (-CH₂-) or dibenzyl ether bridges (-CH₂-O-CH₂-), releasing water as a byproduct. This polycondensation reaction leads to a rigid, highly crosslinked thermoset polymer.
-
Crosslinking of Epoxy Resins: When used as a hardener for epoxy resins, the hydroxyl groups (both phenolic and hydroxymethyl) of 2,6-bis(hydroxymethyl)phenol react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This reaction is typically catalyzed by heat and a suitable accelerator (e.g., a tertiary amine or an imidazole). The result is a hybrid network with ether linkages, combining the toughness and adhesion of epoxies with the thermal and chemical resistance of phenolics.
Conclusion
2,6-bis(hydroxymethyl)phenol is a highly effective crosslinking agent and adhesion promoter for high-performance coatings. Its trifunctional nature enables the formation of densely crosslinked polymer networks, resulting in coatings with superior thermal stability, chemical resistance, and mechanical properties. The protocols and technical information provided in this guide offer a solid foundation for researchers and formulators to explore the full potential of this versatile molecule in developing next-generation protective coatings. Further research focusing on the quantitative performance of coatings formulated with 2,6-bis(hydroxymethyl)phenol will be invaluable in expanding its application in various high-tech industries.
References
-
PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from [Link]
-
MDPI. (2023). Adhesion and Cohesion Strength of Phenol-Formaldehyde Resin Mixed with Different Types and Levels of Catalyst for Wood Composites. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. Retrieved from [Link]
-
ResearchGate. (2000). The Chemistry of Phenol-Formaldehyde Resin Crosslinking of EPDM as Studied with Low-Molecular-Weight Models. Retrieved from [Link]
-
Evonik. (n.d.). Chemical Resistance for Ambient Cure Epoxy Formulations. Retrieved from [Link]
-
University of North Texas. (n.d.). Epoxy Thermosets and Their Applications. II. Thermal Analysis. Retrieved from [Link]
-
PCI Magazine. (2010). Characterization of the Surface Mechanical Properties of Paints and Polymeric Surface Coatings. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Retrieved from [Link]
Synthesis of High-Performance Novolac Resins Utilizing 2,6-Dihydroxymethyl-4-Methyl Phenol: An Application Guide
Introduction
Novolac resins, a class of thermoplastic phenol-formaldehyde resins synthesized under acidic conditions, are pivotal materials in a myriad of advanced technological applications, including microelectronics as photoresists and in electronic packaging for their thermal stability.[1][2] The performance of these resins is intrinsically linked to their molecular architecture, specifically their molecular weight (MW), molecular weight distribution (MWD), and the substitution pattern on the phenolic units.[3] Traditional novolac synthesis, the acid-catalyzed polycondensation of phenol or cresols with formaldehyde, often yields resins with broad MWD and a random distribution of ortho- and para-methylene bridges.[4]
This application note details a strategic approach to synthesize novolac resins with superior performance characteristics—namely high molecular weight and narrow polydispersity—by employing a pre-functionalized monomer, 2,6-dihydroxymethyl-4-methyl phenol (2,6-DHMMP). This method allows for a more controlled polymerization, leading to well-defined resin structures with enhanced properties. The use of 2,6-DHMMP as a building block enables the formation of alternating copolymer structures, which has been shown to positively impact lithographic performance in photoresist applications.[5] This guide provides detailed protocols for the synthesis of the 2,6-DHMMP monomer and its subsequent polymerization to form high-performance novolac resins, along with comprehensive characterization and application insights.
Part 1: Synthesis of 2,6-Dihydroxymethyl-4-Methyl Phenol (2,6-DHMMP)
The synthesis of the key monomer, 2,6-DHMMP, is achieved through the base-catalyzed hydroxymethylation of p-cresol. This reaction introduces hydroxymethyl groups at the ortho positions to the phenolic hydroxyl group.
Protocol 1: Synthesis of 2,6-DHMMP
Materials:
-
p-Cresol
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride (NaCl) solution
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-cresol (0.1 mol) and sodium hydroxide (5.0 g) in deionized water (20 mL).[6]
-
To this solution, add formaldehyde solution (21.5 g, 37%) and stir the mixture at room temperature for 24 hours.[6]
-
After 24 hours, filter the reaction mixture and wash the collected solid with a saturated NaCl solution (100 mL).[6]
-
Dissolve the resulting salt in water (400 mL) and neutralize the solution with acetic acid to precipitate the product as light pink crystals.[6]
-
Collect the crystals by filtration and wash them thoroughly with deionized water.[6]
-
For purification, dissolve the crude product in hot ethyl acetate (40 mL).[6]
-
Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate the solution to approximately 27 mL using a rotary evaporator.[6]
-
Allow the concentrated solution to crystallize overnight.
-
Collect the purified crystals of 2,6-Bis(hydroxymethyl)-p-cresol by filtration, wash with a small amount of cold ethyl acetate, and air-dry.[6]
Expected Yield: Approximately 72%.[6]
Characterization of 2,6-DHMMP:
The structure and purity of the synthesized 2,6-DHMMP can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Part 2: Synthesis of Novolac Resin from 2,6-DHMMP
The polymerization of 2,6-DHMMP with another phenolic monomer, such as p-cresol or m-cresol, under acidic catalysis yields a novolac resin with a more controlled, alternating structure. The hydroxymethyl groups of 2,6-DHMMP react with the activated aromatic protons of the co-monomer to form methylene bridges.
Causality Behind Experimental Choices:
-
Acid Catalyst: An acid catalyst is essential for the electrophilic aromatic substitution reaction that forms the methylene bridges. p-Toluenesulfonic acid is a common choice due to its effectiveness and thermal stability.
-
Solvent: A high-boiling point solvent like 2-ethoxyethanol is used to maintain a suitable reaction temperature and to keep the growing polymer chains in solution.
-
Monomer Ratio: The molar ratio of the phenolic co-monomer to 2,6-DHMMP can be adjusted to control the molecular weight of the final resin. An excess of the co-monomer can lead to lower molecular weight oligomers.
-
Purification by Precipitation: The synthesized polymer is purified by precipitating it in a non-solvent, such as water. This effectively removes unreacted monomers, catalyst, and low molecular weight oligomers.
Protocol 2: Synthesis of a p-Cresol/2,6-DHMMP Novolac Resin
Materials:
-
2,6-Dihydroxymethyl-4-methyl phenol (2,6-DHMMP)
-
p-Cresol
-
p-Toluenesulfonic acid monohydrate
-
2-Ethoxyethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser
-
Heating mantle
-
Large beaker for precipitation
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In the three-neck flask, combine 2,6-DHMMP (0.1 mol), p-cresol (0.1 mol), and p-toluenesulfonic acid monohydrate (0.0042 mol).
-
Add 2-ethoxyethanol (60 mL) to the flask and begin stirring.
-
Heat the reaction mixture to 87-90°C and maintain this temperature for four hours.
-
After four hours, allow the mixture to cool slightly and then dilute it with 250 mL of 2-ethoxyethanol.
-
Slowly add the diluted reaction mixture dropwise to a large beaker containing 2.4 L of stirred deionized water to precipitate the novolac resin.
-
Collect the solid polymer by filtration.
-
To further purify the resin, re-slurry the solid in 400 mL of deionized water and stir overnight.
-
Collect the polymer by filtration again. Repeat this washing step twice more.
-
Dry the final product in a vacuum oven at a temperature below its softening point until a constant weight is achieved.
Part 3: Characterization of the Novolac Resin
A thorough characterization of the synthesized novolac resin is crucial to validate its structure and properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the resin. The spectrum of a novolac resin will show characteristic peaks for O-H stretching of the phenolic hydroxyl groups (broad band around 3400 cm⁻¹), aromatic C-H stretching, C=C stretching of the aromatic rings (around 1610 cm⁻¹), and the characteristic C-H bending of the methylene bridges (around 1478 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the resin.
-
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum can provide information about the substitution pattern of the phenolic rings and the nature of the methylene bridges. For high-ortho novolac resins, characteristic signals for ortho-ortho' and ortho-para' methylene bridges are observed around δ = 30 ppm and δ = 35 ppm, respectively.[8] Aromatic carbons will appear in the δ = 110-160 ppm region.[2]
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resin. A narrow PDI is indicative of a more controlled polymerization process.
Table 1: Typical Molecular Weight Data for Novolac Resins
| Resin Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
| Standard Phenol Novolac | 250 - 900 | - | - | [4] |
| Fractionated Cresol Novolac | 1,000 - 29,000 | - | 1.9 - 10.1 | [5] |
| p-Cresol/2,6-DHMMP Novolac | High | High | Narrow | Conceptual |
Part 4: Applications and Performance Advantages
The unique structural features of novolac resins synthesized from 2,6-DHMMP translate into significant performance advantages in demanding applications.
Photoresists for Microelectronics
In the fabrication of integrated circuits, novolac resins are the primary polymeric component of positive photoresists.[1] The dissolution characteristics of the photoresist in an alkaline developer are critically dependent on the molecular structure of the novolac resin.
-
High Molecular Weight: Higher MW resins generally exhibit lower dissolution rates in the unexposed regions of the photoresist, leading to higher contrast and improved resolution.
-
Narrow Molecular Weight Distribution: A narrow MWD contributes to more uniform dissolution behavior, which is crucial for achieving fine features with vertical sidewalls in the patterned resist.[5] Resins with broad MWD can lead to issues like "scumming" or incomplete dissolution in the exposed areas.
-
Alternating Copolymer Structure: The controlled, alternating structure obtained by using 2,6-DHMMP can lead to more predictable and uniform interactions with the photoactive compound (PAC) and the developer, further enhancing lithographic performance.[5]
High-Stability Materials for Electronic Packaging
Novolac resins are also used as encapsulants and molding compounds for electronic components due to their excellent thermal stability and chemical resistance.[2]
-
High Thermal Stability: The highly aromatic backbone of novolac resins imparts excellent thermal stability. Resins with higher molecular weights generally exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for applications where components are exposed to high temperatures during operation or assembly.[9]
-
Chemical Resistance: The cross-linked network formed after curing provides excellent resistance to a wide range of chemicals and solvents, protecting the delicate electronic components.
Diagrams
Reaction Mechanism
Caption: Synthesis pathway for high-performance novolac resins.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The synthesis of novolac resins using 2,6-dihydroxymethyl-4-methyl phenol as a key monomer offers a powerful strategy for producing materials with precisely controlled molecular architectures. This approach leads to resins with high molecular weight and narrow molecular weight distribution, which are critical for achieving superior performance in advanced applications such as high-resolution photoresists and thermally stable electronic packaging materials. The detailed protocols and characterization methods provided in this application note serve as a comprehensive guide for researchers and scientists in the development of next-generation phenolic resins.
References
-
Zampini, A., et al. (1990). High-resolution positive photoresists: novolac molecular weight and molecular weight distribution effects. SPIE Proceedings, 1262, 501. [Link]
-
Perez-Pirela, M., et al. (2007). Characterization of a novolac resin substituting phenol by ammonium lignosulfonate as filler or extender. BioResources, 2(2), 270-283. [Link]
- Schacht, E., et al. (1996). Quantitative carbon-13 solid-state n.m.r. and FT–Raman spectroscopy in novolac resins. Journal of Applied Polymer Science, 61(10), 1677-1685.
- Garnier, B., et al. (2000). Thermal Stability of a Para-Cresol Novolac Resin.
-
Henderson, C. L. (n.d.). Introduction to DNQ-Novolac Resists. Georgia Institute of Technology. Retrieved from [Link]
- Wan, J., et al. (2018). Effect of molecular weight and molecular weight distribution on cure reaction of novolac with hexamethylenetetramine and properties of related composites. Journal of Thermal Analysis and Calorimetry, 131(3), 2567-2577.
-
Tervan, A. (2023). Enhancing Electronic Packaging Materials: How Epoxy Resin And Phenolic Composites Manage High Thermal Conductivities. TERVAN. Retrieved from [Link]
- Pizzi, A. (2016). Phenolic Resins: A Century of Progress. Polymers, 8(11), 395.
- Nemoto, T., et al. (2007). Synthesis and Properties of a High-Molecular-Weight Organosoluble Bisphenol A Novolac. Polymer Journal, 39(11), 1161-1166.
- Jones, T. T. (1964). The melt‐viscosity of some phenol–formaldehyde novolak resins. Journal of Applied Chemistry, 14(12), 533-542.
- Lin, Q., et al. (2018). The molecular mechanism of novolak–diazonaphthoquinone resists.
-
Henderson, C. L. (n.d.). Introduction to DNQ-Novolac Resists. Georgia Institute of Technology. Retrieved from [Link]
- Ouchi, T., et al. (2011). Direct synthesis of functional novolacs and their polymer reactions. Polymer Journal, 43, 866–872.
- Molodinashvil, Z., et al. (2018). CONTINUOUS METHOD FOR OBTAINING OF NOVOLAC OLIGOMER AND MIXED COPOLYMER IN MELT. World Science, 8(36), Vol.2.
-
Plenco. (n.d.). Phenolic Novolac And Resol Resins. Retrieved from [Link]
- Zhang, H., et al. (2020). Novolac/Phenol-Containing Phthalonitrile Blends: Curing Characteristics and Composite Mechanical Properties. Polymers, 12(1), 126.
- Gol-sefidi, M. A., & Shojaei, A. (2017). Modified phenol–formaldehyde novolac resins: Synthesis and thermal oxidative degradation. Journal of Thermal Analysis and Calorimetry, 127(1), 845-854.
- Burns, S. D. (2002). Understanding Fundamental Mechanisms of Photoresist Dissolution.
- Patel, S. H., & Argade, A. B. (2003). DNQ–novolac photoresists revisited: 1H and 13C NMR evidence for a novel photoreaction mechanism. Magnetic Resonance in Chemistry, 41(12), 977-984.
Sources
- 1. C.L. Henderson Group - Introduction to DNQ-Novolac Resists [sites.google.com]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-bis(hydroxymethyl)phenols for High-Nuclearity Cluster Synthesis
An In-Depth Technical Guide
This guide serves as a comprehensive resource for researchers and scientists on the strategic use of 2,6-bis(hydroxymethyl)phenols in the synthesis of high-nuclearity metal clusters. We will delve into the unique structural and electronic properties of this ligand class, provide a mechanistic rationale for their effectiveness, and present detailed protocols for their synthesis and application.
Introduction: The Challenge and Opportunity of High-Nuclearity Clusters
High-nuclearity clusters, molecular compounds containing multiple metal centers, represent a fascinating frontier in chemistry, bridging the gap between simple mononuclear complexes and bulk materials.[1] These aesthetically pleasing structures often exhibit novel physical and chemical properties stemming from the electronic and magnetic interplay between their constituent metal ions.[2] Their potential applications are vast, ranging from the development of energy-efficient magnetic cooling technologies to advanced catalysis.[2][3]
The synthesis of these complex architectures is a significant challenge, often relying on a process of "self-assembly" where metal ions and organic ligands spontaneously organize into a thermodynamically stable superstructure.[4][5] The success of this process hinges on the careful selection of organic ligands that can effectively bridge multiple metal centers and guide the assembly process.[6] Among the diverse array of ligands available, 2,6-bis(hydroxymethyl)phenols have emerged as exceptionally potent tools for constructing clusters of high nuclearity, particularly those with interesting magnetic properties.[7]
The Ligand: A Structural Rationale for Cluster Formation
The suitability of 2,6-bis(hydroxymethyl)phenols (generalized as H₃Lᴿ) for high-nuclearity cluster synthesis is not accidental; it is a direct consequence of their intrinsic molecular design.
Key Structural and Physicochemical Features
Ligands based on 2,6-bis(hydroxymethyl)phenol possess three potential donor groups: one central phenol and two flanking benzyl alcohol groups.[7] Upon deprotonation, these sites become available for coordination to metal ions. The critical features include:
-
Bridging Propensity : The benzylalcoholato groups (-CH₂O⁻) are strongly basic, a property stemming from the lack of resonance stabilization for the anion. This high basicity results in a pronounced tendency to bridge two or more metal centers rather than binding terminally to a single metal ion. This bridging capability is the cornerstone of building polynuclear frameworks.[7]
-
Structural Rigidity : The phenyl backbone is rigid and prevents all three oxo-donor groups from coordinating to a single metal center. This steric constraint inherently favors the formation of multinuclear complexes.[7]
-
Tunability : The para-position of the phenol ring can be substituted with various functional groups (R = Me, H, Cl, Br, etc.), allowing for the fine-tuning of the ligand's electronic and steric properties to influence the final cluster's structure and reactivity.[7][8]
Coordination Versatility
The deprotonated H₃Lᴿ ligand can adopt a variety of bridging modes, facilitating the assembly of diverse and complex cluster topologies. The preference for bridging over terminal coordination is a key driver for achieving high nuclearity. Terminal coordination of the benzylalcoholato arm is rare and has been observed only with highly Lewis-acidic metal ions like Ti(IV).[7]
Caption: Ligand features and favored coordination leading to polynuclearity.
Synthetic Strategy: Ligand-Directed Self-Assembly
The formation of a high-nuclearity cluster is a complex self-assembly process where the final structure is encoded in the chemical information of its components. The 2,6-bis(hydroxymethyl)phenol ligand directs this assembly, but other factors are crucial.
General Synthetic Workflow
The synthesis typically involves a one-pot reaction where a metal salt is combined with the H₃Lᴿ ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation. Ancillary ligands, such as azides (N₃⁻) or hydroxides (OH⁻), can also play a critical templating role, bridging metal centers and stabilizing the growing cluster core.[2][7]
Caption: General workflow for high-nuclearity cluster synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative ligand and a subsequent high-nuclearity cluster.
Protocol 1: Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol (H₃Lᴹᵉ)
This protocol is adapted from established hydroxymethylation procedures for phenols.[8][9]
-
Materials : 4-methylphenol (p-cresol), formaldehyde (37% aqueous solution), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl), deionized water.
-
Safety : Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formaldehyde is a known carcinogen and sensitizer.
-
Procedure :
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve 10.8 g (100 mmol) of 4-methylphenol and 12.0 g (300 mmol) of NaOH in 100 mL of deionized water. Equip the flask with a magnetic stirrer and cool the solution to 10-15 °C in an ice bath.
-
Reagent Addition : While stirring vigorously, slowly add 22.5 mL (approx. 300 mmol) of 37% aqueous formaldehyde solution dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The solution will become thicker and may turn pale yellow.
-
Neutralization & Precipitation : Cool the reaction mixture again in an ice bath and slowly neutralize it by adding 6M HCl dropwise until the pH is approximately 6-7. A white precipitate will form.
-
Isolation : Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Purification : Recrystallize the crude solid from a hot water/ethanol mixture to yield pure 2,6-bis(hydroxymethyl)-4-methylphenol as a crystalline solid. Dry the product under vacuum.
-
-
Expected Characterization : The final product, also known as 2,6-dimethylol-4-methylphenol, should have a melting point of 128-130 °C.[10] Purity can be confirmed by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of a Nonadecanuclear Manganese Cluster [Mn¹⁹]
This protocol is a representative example inspired by groundbreaking work in the field, demonstrating the power of the H₃Lᴿ ligand in concert with an ancillary azide ligand to produce a cluster with a very high spin state.[7]
-
Materials : 2,6-bis(hydroxymethyl)-4-methylphenol (H₃Lᴹᵉ, from Protocol 1), Mn(ClO₄)₂·6H₂O, sodium azide (NaN₃), triethylamine (NEt₃), acetonitrile (MeCN), diethyl ether.
-
Safety : EXTREME CAUTION . Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Do not mix with acids.
-
Procedure :
-
Ligand Solution : In a 100 mL flask, dissolve 0.336 g (2.0 mmol) of H₃Lᴹᵉ in 40 mL of acetonitrile.
-
Metal & Azide Addition : To this stirring solution, add 0.724 g (2.0 mmol) of Mn(ClO₄)₂·6H₂O followed by 0.260 g (4.0 mmol) of NaN₃.
-
Base Addition : Slowly add 0.56 mL (4.0 mmol) of triethylamine to the suspension.
-
Reaction : Stir the resulting dark brown mixture at room temperature for 3 hours.
-
Isolation : Filter the solution to remove any insoluble material. Place the filtrate in a loosely covered vial.
-
Crystallization : Allow the slow evaporation of the solvent over several days. Dark brown/black crystals of the product, formulated as ₂, will form.
-
-
Rationale :
-
Base (NEt₃) : Deprotonates the phenolic and some benzylic hydroxyl groups of H₃Lᴹᵉ, enabling coordination.
-
NaN₃ : Provides the azide (N₃⁻) anion, which acts as a crucial bridging ligand, helping to assemble the high-nuclearity core.
-
Slow Evaporation : This method of crystallization is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis, which is the definitive method for structural elucidation.
-
Data Presentation and Interpretation
The successful synthesis of high-nuclearity clusters requires robust characterization. Quantitative data should be organized for clarity and comparison.
Table 1: Physicochemical Properties of Common H₃Lᴿ Ligands
| R-Group | Ligand Name | Formula | M.W. ( g/mol ) | M.P. (°C) | CAS No. |
| H | 2,6-bis(hydroxymethyl)phenol | C₈H₁₀O₃ | 154.16 | N/A | 2937-59-9[11] |
| CH₃ | 2,6-bis(hydroxymethyl)-4-methylphenol | C₉H₁₂O₃ | 168.19 | 128-130 | 91-04-3[10] |
| Cl | 4-Chloro-2,6-bis(hydroxymethyl)phenol | C₈H₉ClO₃ | 188.61 | N/A | 17026-49-2[12] |
Table 2: Representative High-Nuclearity Clusters Synthesized with H₃Lᴿ Ligands
| Metal System | Cluster Formula Fragment | Nuclearity | Spin Ground State (S) | Magnetic Coupling | Reference |
| Fe(III) | [Fe₆] | 6 | 0 | Antiferromagnetic | [7] |
| Mn(II/III) | [Mn¹⁹] | 19 | 83/2 | Ferromagnetic | [7] |
| Ti(IV) | [Ti₄] | 4 | 0 | Diamagnetic | [7] |
Interpretation Insights:
-
Single-Crystal X-ray Diffraction : This is the gold standard for characterization, providing the precise arrangement of atoms and confirming the bridging modes of the H₃Lᴿ ligands and the overall cluster architecture.
-
Magnetic Susceptibility : Measurements of magnetic properties as a function of temperature reveal the nature of the exchange interactions between metal centers. For the [Mn¹⁹] cluster, ferromagnetic interactions lead to an exceptionally high ground state spin of S = 83/2, one of the highest ever recorded for a molecule.[7] In contrast, many iron clusters synthesized with these ligands exhibit antiferromagnetic coupling, resulting in a diamagnetic S = 0 ground state.[7]
Conclusion and Future Outlook
The 2,6-bis(hydroxymethyl)phenol ligand family is a proven and versatile platform for the rational design and synthesis of high-nuclearity metal clusters. Their inherent structural features—a rigid backbone and highly basic, bridging-prone alcoholato arms—make them ideal for directing the self-assembly of complex polynuclear architectures.[7] The ability to tune the ligand's properties and combine it with various metal ions and ancillary ligands opens a vast synthetic space for creating novel clusters.
Future research will likely focus on leveraging these clusters as functional molecular materials. The high-spin clusters are prime candidates for developing next-generation molecular magnets and quantum information processing, while other polynuclear assemblies may offer unique catalytic activities by mimicking the multimetallic active sites of enzymes.[2][13]
References
-
ResearchGate. (2025). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Available from: [Link]
-
LookChem. Cas 91-04-3, 2,6-Bis(hydroxymethyl)-p-cresol. Available from: [Link]
-
ACS Publications. (2014). High-Nuclearity Lanthanide-Containing Clusters as Potential Molecular Magnetic Coolers. Accounts of Chemical Research. Available from: [Link]
-
RSC Publishing. Polynuclear organometallic clusters: synthesis, structure, and reactivity studies. Chemical Communications. Available from: [Link]
-
PubMed. (2001). Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. Inorganic Chemistry. Available from: [Link]
-
ACS Publications. (2019). Atomically Precise Metal Nanoclusters for Catalysis. ACS Nano. Available from: [Link]
-
RSC Publishing. (2019). Polynuclear organometallic clusters: synthesis, structure, and reactivity studies. Chemical Communications. Available from: [Link]
-
PubMed Central. (2021). Self-Assembled Metal Nanoclusters: Driving Forces and Structural Correlation with Optical Properties. Nanomaterials. Available from: [Link]
-
Semantic Scholar. High-nuclearity clusters. Available from: [Link]
-
University of Bath's research portal. (2000). The growth of higher nuclearity carbonyl clusters of ruthenium and osmium. Coordination Chemistry Reviews. Available from: [Link]
-
ResearchGate. (2001). Synthesis and structure of high-nuclearity bimetallic clusters containing polycyanometallate cores capped by [Ni-II(pyN(4))] fragments. European Journal of Inorganic Chemistry. Available from: [Link]
-
SciSpace. (2006). Polynuclear Organometallic Cluster Complexes. Available from: [Link]
-
Journal of the College of Basic Education. (2023). Structural, Characterization, Biological and Studying the Enzyme Activity of some transition metal complexes with 4-((2-hydroxy phenyl imino) methyl) -2, 6-dimethoxy phenol. Available from: [Link]
-
ResearchGate. Physical Properties of High-Nuclearity Metal Cluster Compounds. Available from: [Link]
-
ResearchGate. (1986). Physical properties of metal cluster compounds I: Magnetic measurements on high-nuclearity nickel and platinum carbonyl clusters. Solid State Communications. Available from: [Link]
-
PubChem. 2,6-Bis(hydroxymethyl)phenol. Available from: [Link]
-
National Institutes of Health. (2021). Self-Assembly of Atomically Precise Nanoclusters. Nanomaterials. Available from: [Link]
-
ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Clusters and Polynuclear Compounds. Available from: [Link]
-
ResearchGate. (2008). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Available from: [Link]
-
MDPI. (2020). Role of Entropy in Colloidal Self-Assembly. Entropy. Available from: [Link]
-
ResearchGate. (2005). Nucleation phenomenon in nanoparticle self-assemblies. Available from: [Link]
-
National Institutes of Health. (2012). Self-Assembly of Optimally Packed Cylindrical Clusters inside Spherical Shells. The Journal of Physical Chemistry B. Available from: [Link]
-
ResearchGate. (2005). 4-Chloro-2,6-bis(hydroxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. Available from: [Link]
-
Researcher.Life. (2005). Polynuclear Organometallic Cluster Complexes. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-Assembled Metal Nanoclusters: Driving Forces and Structural Correlation with Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly of Atomically Precise Nanoclusters: From Irregular Assembly to Crystalline Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chloro-2,6-bis(hydroxymethyl)phenol | C8H9ClO3 | CID 86914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Polynuclear organometallic clusters: synthesis, structure, and reactivity studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preparation of 2,6-Dimethylolphenol via Base-Catalyzed Reaction with Formaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,6-dimethylolphenol through the base-catalyzed reaction of phenol with formaldehyde. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines essential safety precautions and characterization techniques.
Introduction and Scientific Background
2,6-Dimethylolphenol is a key intermediate in the synthesis of various phenolic resins, particularly resoles, which are known for their thermosetting properties.[1][2] These resins find extensive applications as adhesives, binders, and molding compounds. The strategic placement of the hydroxymethyl groups at the ortho positions of the phenol ring makes 2,6-dimethylolphenol a valuable building block in organic synthesis and materials science.
The synthesis involves the hydroxymethylation of phenol using formaldehyde in the presence of a base catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenoxide ion acts as the activated nucleophile.
Reaction Mechanism
The base-catalyzed reaction between phenol and formaldehyde is a step-growth polymerization process.[1][2] The reaction is initiated by the deprotonation of phenol by a base (e.g., sodium hydroxide) to form the more reactive phenoxide anion.[1][2] The negative charge on the phenoxide ion is delocalized over the aromatic ring, which activates the ortho and para positions for electrophilic attack.[1][2]
Formaldehyde, the electrophile, then reacts with the activated ring at the ortho and para positions to form hydroxymethylphenols. To favor the formation of 2,6-dimethylolphenol, a molar excess of formaldehyde to phenol is typically used.[1][2] The reaction pH is a critical parameter, with the rate generally increasing with pH and reaching a maximum around pH 10.[1][2]
Caption: Base-catalyzed hydroxymethylation of phenol.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2,6-dimethylolphenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Phenol | Reagent | Sigma-Aldrich |
| Formaldehyde (37% in H₂O) | ACS Reagent | Fisher Scientific |
| Sodium Hydroxide | Pellets, 97% | VWR |
| Hydrochloric Acid (conc.) | ACS Reagent | J.T. Baker |
| Deionized Water | - | In-house |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Büchner funnel and filter paper.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, place 43 g (0.50 mole) of 35% aqueous formaldehyde into a 250 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel.[3]
-
Initial Heating: Heat the formaldehyde solution to 65 °C using a heating mantle.[3]
-
Preparation of Phenol-Caustic Solution: In a separate beaker, dissolve 10.0 g (0.25 mole) of sodium hydroxide pellets in 40 mL of water. Carefully add 32.1 g (0.25 mole) of phenol to this solution and stir until the phenol has dissolved.[3]
-
Addition of Phenol Solution: Slowly add the phenol-caustic solution to the heated formaldehyde solution over a period of 1.5 hours, maintaining the reaction temperature between 65-70 °C.[3]
-
Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 75 °C and maintain it at 75-80 °C for an additional 3 hours to ensure the reaction goes to completion.[3]
-
Cooling and Acidification: Cool the reaction mixture to 20 °C in an ice bath. Slowly add concentrated hydrochloric acid (approximately 17 mL) to the mixture until it is acidic to Congo blue paper. This will precipitate the product.[3]
-
Isolation of Product: Filter the precipitated product using a Büchner funnel and wash the solid with cold water until the washings are acid-free.[3]
-
Drying: Air-dry the product or dry it in a desiccator over anhydrous calcium chloride to obtain the crude 2,6-dimethylolphenol.
Caption: Experimental workflow for the synthesis of 2,6-dimethylolphenol.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and a diol like ethylene glycol.[4]
Recrystallization Protocol (Example)
-
Dissolve the crude 2,6-dimethylolphenol in a minimal amount of a hot mixture of ethylene glycol and water.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2,6-dimethylolphenol can be confirmed by various analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the phenolic and alcoholic hydroxyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the broad O-H stretching band for the hydroxyl groups and the C-O stretching bands.
Safety and Handling
Phenol and formaldehyde are hazardous chemicals and should be handled with appropriate safety precautions. [5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat when handling these chemicals.[7]
-
Ventilation: All work should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Skin Contact: Phenol can cause severe skin burns and is readily absorbed through the skin.[5] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8]
-
Inhalation: Formaldehyde is a known carcinogen and respiratory irritant. Avoid inhaling its vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]
Expected Results
The yield of the reaction can vary depending on the specific conditions, but a good yield of crude 2,6-dimethylolphenol can be expected. The purified product should be a white to off-white crystalline solid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Ensure the reaction time and temperature are maintained as per the protocol. |
| Loss of product during workup | Be careful during the filtration and washing steps. | |
| Oily Product | Incomplete precipitation or presence of impurities | Ensure complete acidification. Recrystallize the product for purification. |
| Dark-colored Product | Oxidation of phenol | Perform the reaction under an inert atmosphere (e.g., nitrogen) if a colorless product is desired. |
References
-
Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]
- Conner, A. H. (2000). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
-
Chemistry Stack Exchange. (2021, April 29). Mechanism of formaldehyde / phenol condensation. Retrieved from [Link]
- Google Patents. (n.d.). US2809999A - Preparation of 2, 6-dimethylol phenols.
-
chemeurope.com. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]
- Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559.
- Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
- Google Patents. (n.d.). US6399838B1 - Process for preparing 2,6-dimethylphenol.
-
Scribd. (n.d.). Phenol Hazards and Precautions. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
PubMed Central. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]
- European Patent Office. (2011, May 12). Process for the purification of 2,6-diisopropyl phenol - EP 2522651 A1.
-
PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
Sources
- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 2. Phenol_formaldehyde_resin [chemeurope.com]
- 3. US2809999A - Preparation of 2, 6-dimethylol phenols - Google Patents [patents.google.com]
- 4. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. nj.gov [nj.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: The Role of 2,6-Dimethylol Phenol in High-Performance Adhesive Formulations
Introduction: A Multifunctional Building Block for Advanced Adhesives
2,6-Dimethylol phenol, also known as 2,6-bis(hydroxymethyl)phenol, is a highly reactive, trifunctional monomer that serves as a critical building block in the synthesis of advanced adhesive systems. Its unique molecular architecture, featuring a phenolic hydroxyl group and two ortho-positioned hydroxymethyl (-CH₂OH) groups, enables its versatile application in formulating both phenolic and epoxy-based adhesives. The two reactive methylol groups are the primary sites for polymerization, facilitating the formation of densely cross-linked networks that impart exceptional thermal stability, chemical resistance, and mechanical strength to the cured adhesive.
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the synthesis, application, and characterization of adhesives incorporating 2,6-dimethylol phenol. The protocols detailed herein are grounded in established principles of polymer chemistry and are designed to be adaptable for a range of research and development applications.
Part 1: Synthesis and Characterization of 2,6-Dimethylol Phenol
A high-purity monomer is fundamental to achieving consistent and predictable adhesive performance. The most common and efficient method for synthesizing 2,6-dimethylol phenol is the base-catalyzed hydroxymethylation of phenol with an excess of formaldehyde.
Protocol 1: Laboratory-Scale Synthesis of 2,6-Dimethylol Phenol
Objective: To synthesize and purify 2,6-dimethylol phenol for use in adhesive formulations.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Beakers and flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, dissolve phenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide. A typical molar ratio is 1 mole of phenol to 1.1 moles of NaOH.
-
Formaldehyde Addition: While stirring, slowly add a molar excess of formaldehyde (typically 2.2 to 2.5 moles per mole of phenol) to the reaction mixture using a dropping funnel. Maintain the reaction temperature below 40°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature for 4-6 hours with continuous stirring to promote the formation of the dimethylol derivative.[1]
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature and slowly neutralize it with hydrochloric acid to a pH of approximately 6-7. The 2,6-dimethylol phenol will precipitate out of the solution as a white solid.
-
Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted salts and formaldehyde.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as a mixture of ethyl acetate and water. Dissolve the crude solid in a minimal amount of hot ethyl acetate, and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a temperature below 50°C to avoid any premature condensation.
Characterization: The purity of the synthesized 2,6-dimethylol phenol should be confirmed using standard analytical techniques such as:
-
Melting Point: A sharp melting point indicates high purity.
-
FTIR Spectroscopy: To confirm the presence of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.
Part 2: Application in Phenolic Resin Adhesives (Resoles)
2,6-Dimethylol phenol is an ideal monomer for the formulation of resol-type phenolic resins. Due to its pre-formed methylol groups, it can undergo self-condensation upon heating to form a highly cross-linked, thermosetting polymer.
Protocol 2: Formulation of a 2,6-Dimethylol Phenol-Based Resol Adhesive
Objective: To prepare a liquid resol resin from 2,6-dimethylol phenol for adhesive applications.
Materials:
-
Synthesized 2,6-dimethylol phenol
-
Sodium hydroxide (as a catalyst)
-
Distilled water
Equipment:
-
Reaction kettle with a stirrer, condenser, and temperature control
-
Viscometer
-
pH meter
Procedure:
-
Monomer Dissolution: In the reaction kettle, dissolve a known quantity of 2,6-dimethylol phenol in a sufficient amount of distilled water to achieve the desired solids content (typically 40-60%).
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide solution (e.g., 1-3% by weight of the monomer) to the mixture. The alkaline catalyst facilitates the condensation reactions.
-
Condensation Reaction: Heat the mixture with stirring to a temperature between 70-90°C. The condensation reaction will begin, leading to an increase in the viscosity of the resin.[2]
-
Monitoring: Monitor the progress of the reaction by regularly measuring the viscosity of the mixture. The reaction is stopped when the desired viscosity is reached, which will depend on the specific application requirements.
-
Cooling: Once the target viscosity is achieved, cool the reactor to stop the polymerization and obtain the liquid resol prepolymer.
Data Presentation: Typical Properties of a 2,6-Dimethylol Phenol Resol Resin
| Property | Method | Typical Expected Value |
| Appearance | Visual | Clear to amber liquid |
| Solids Content (%) | Gravimetric | 40 - 60 |
| Viscosity (cP at 25°C) | Rotational Viscometer | 200 - 1000 |
| pH | pH meter | 9 - 11 |
| Gel Time (minutes at 121°C) | Hot Plate Method | 10 - 30 |
| Free Phenol (%) | HPLC | < 1 |
Curing and Characterization of the Resol Adhesive
The formulated resol resin can be cured by the application of heat, which promotes further condensation of the methylol groups to form methylene and dibenzyl ether bridges, resulting in a rigid, three-dimensional network.
Curing Schedule: A typical curing schedule involves heating the adhesive in a press or oven at temperatures ranging from 120°C to 180°C for a duration of 5 to 30 minutes, depending on the thickness of the bond line and the desired degree of cure.
Part 3: Application as a Curing Agent for Epoxy Resins
The phenolic hydroxyl group and the two hydroxymethyl groups of 2,6-dimethylol phenol can react with the epoxide groups of epoxy resins, making it an effective curing agent or hardener. This co-reaction results in a hybrid network with enhanced thermal and chemical resistance compared to conventional amine-cured epoxy systems.
Protocol 3: Formulation and Curing of an Epoxy Adhesive with 2,6-Dimethylol Phenol
Objective: To formulate and characterize an epoxy adhesive cured with 2,6-dimethylol phenol.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
2,6-Dimethylol phenol
-
Tertiary amine catalyst (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)
Equipment:
-
Mixing cups and spatulas
-
Vacuum oven
-
Molds for specimen preparation
Procedure:
-
Formulation: In a mixing cup, weigh the desired amounts of the liquid epoxy resin and 2,6-dimethylol phenol. The stoichiometric ratio of epoxy groups to total hydroxyl groups (phenolic and methylol) is a critical parameter that influences the properties of the cured adhesive.
-
Catalyst Addition: Add a small amount of a tertiary amine catalyst (typically 0.5-2 parts per hundred parts of resin) to accelerate the curing reaction.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained. It may be necessary to gently heat the mixture to reduce its viscosity and ensure uniform mixing.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into molds and cure in an oven. A typical curing schedule would be 2 hours at 120°C followed by a post-cure of 2 hours at 150°C.
Visualization of Curing Mechanism
Sources
The Versatile Virtuoso: Harnessing 2,6-Bis(hydroxymethyl)-p-cresol as a Bridging Ligand in Advanced Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the application of 2,6-bis(hydroxymethyl)-p-cresol (BHMPC) as a bridging ligand. This document provides an in-depth exploration of the synthesis, characterization, and diverse applications of metal complexes bridged by this versatile ligand. From the rational design of high-nuclearity clusters with fascinating magnetic properties to the exploration of their potential in catalysis and biomedicine, this guide is intended to be a valuable resource for researchers at the forefront of coordination chemistry and materials science. We will delve into the causality behind experimental choices, provide detailed protocols for the synthesis of key complexes, and explore the landscape of their current and potential applications.
The Allure of 2,6-Bis(hydroxymethyl)-p-cresol: A Trifunctional Bridge
2,6-Bis(hydroxymethyl)-p-cresol is a unique building block in the world of coordination chemistry. Its structure, featuring a central phenolic hydroxyl group and two flanking hydroxymethyl arms, offers a trifunctional coordination capability. This arrangement allows BHMPC to act as a versatile bridging ligand, capable of linking multiple metal centers to form a wide array of polynuclear complexes.[1][2] The rigid phenyl backbone of BHMPC provides a predictable framework, while the flexible coordination of the hydroxymethyl groups allows for the formation of diverse structural motifs.[1]
The deprotonation of the phenolic and hydroxymethyl groups upon coordination to metal ions results in the formation of strong metal-oxygen bonds, leading to robust and stable complexes. The specific coordination mode of BHMPC can be tuned by carefully selecting the metal ion, reaction conditions, and the presence of ancillary ligands. This tunability is key to the rational design of complexes with desired properties.
Crafting Complexity: Synthesis of BHMPC-Bridged Metal Complexes
The synthesis of metal complexes with BHMPC typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and the use of a base to facilitate deprotonation of the ligand are critical parameters that influence the final product.
General Considerations for Synthesis
-
Ligand Purity: Start with high-purity 2,6-bis(hydroxymethyl)-p-cresol to avoid the formation of unwanted side products. Recrystallization from a suitable solvent such as ethyl acetate is recommended.
-
Metal Salt Selection: The choice of metal salt (e.g., acetate, chloride, nitrate) can influence the solubility of the reactants and the nature of the resulting complex.
-
Solvent System: The solvent should be chosen based on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane. In some cases, a mixture of solvents may be necessary to achieve the desired solubility and reaction conditions.
-
Role of Base: A base, such as triethylamine (NEt3) or sodium hydroxide (NaOH), is often required to deprotonate the hydroxyl groups of BHMPC, facilitating coordination to the metal center.[2] The stoichiometry of the base is a critical parameter that can influence the nuclearity and structure of the final complex.
-
Reaction Temperature and Time: The reaction temperature and duration can significantly impact the outcome of the synthesis. Some reactions may proceed at room temperature, while others may require heating (reflux) to drive the reaction to completion. Reaction times can range from a few hours to several days.
-
Inert Atmosphere: For air-sensitive metal ions or to prevent oxidation of the ligand, it is often necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Application Note 1: Synthesis of a Dinuclear Vanadium(V) Complex
This protocol describes the synthesis of a binuclear oxovanadium(V) compound where BHMPC acts as a bridging ligand.[3][4][5] This complex is of interest due to its potential photo- and redox-activity.
Protocol: Synthesis of [V₂(O)₂(L)₂] (where H₃L = BHMPC)
Materials:
-
2,6-Bis(hydroxymethyl)-p-cresol (BHMPC, H₃L)
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand and Metal Salt Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2,6-bis(hydroxymethyl)-p-cresol (168.19 mg, 1.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere. In a separate Schlenk flask, dissolve vanadyl acetylacetonate (265.16 mg, 1.0 mmol) in anhydrous toluene (30 mL).
-
Reaction Mixture: Slowly add the methanolic solution of BHMPC to the toluene solution of vanadyl acetylacetonate at room temperature with vigorous stirring.
-
Reaction Conditions: Reflux the resulting mixture for 4 hours. The color of the solution should change, indicating the formation of the complex.
-
Isolation of the Product: After cooling to room temperature, reduce the volume of the solvent under vacuum to approximately 10 mL.
-
Crystallization: Allow the concentrated solution to stand undisturbed at room temperature. The product will precipitate as a crystalline solid. Alternatively, slow vapor diffusion of a non-polar solvent (e.g., hexane) into the solution can be used to induce crystallization.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of the complex should show the absence of the broad O-H stretching vibrations of the free ligand and the appearance of new bands corresponding to V=O and V-O-C stretching vibrations.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the coordination of the ligand to the vanadium center, with characteristic shifts in the proton signals of the aromatic ring and the hydroxymethyl groups.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise structure of the dinuclear complex, confirming the bridging nature of the BHMPC ligand.
Causality of Experimental Choices:
-
The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the vanadium precursor and the oxidation of the ligand.
-
Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the ligand exchange and complex formation.
-
The choice of a methanol/toluene solvent system is to ensure the solubility of both the polar ligand and the less polar metal precursor.
Application Note 2: Synthesis of a High-Nuclearity Manganese Cluster
This protocol outlines the synthesis of a trinuclear manganese(III) complex, which can serve as a building block for higher nuclearity clusters with interesting magnetic properties.[2]
Protocol: Synthesis of [NEt₃(CH₂Cl)]₂[Mn₃O(hmcH)₃(hmcH₂)₃]
Materials:
-
2,6-Bis(hydroxymethyl)-p-cresol (BHMPC, hmcH₃)
-
Manganese(II) acetate tetrahydrate [Mn(O₂CMe)₂·4H₂O]
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Reactant Solution: In a Schlenk flask under an inert atmosphere, dissolve manganese(II) acetate tetrahydrate (245.09 mg, 1.0 mmol) and 2,6-bis(hydroxymethyl)-p-cresol (168.19 mg, 1.0 mmol) in anhydrous dichloromethane (30 mL).
-
Addition of Base: To the stirred solution, add triethylamine (0.42 mL, 3.0 mmol). The addition of the base is crucial for the deprotonation of the ligand and the formation of the Mn(III) species.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. During this time, the color of the solution will darken, indicating the formation of the manganese cluster.
-
Isolation and Crystallization: Filter the solution to remove any insoluble material. Allow the filtrate to slowly evaporate at room temperature. Dark crystals of the product will form over several days.
-
Purification: Carefully decant the mother liquor and wash the crystals with a small amount of cold dichloromethane. Dry the crystals under a stream of inert gas.
Characterization:
-
X-ray Crystallography: This is the most important technique to confirm the structure of the trinuclear manganese cluster and the coordination mode of the BHMPC ligand.
-
Magnetic Susceptibility Measurements: These measurements will reveal the magnetic properties of the cluster, such as the presence of ferromagnetic or antiferromagnetic coupling between the manganese centers.[2]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can provide information about the oxidation state and the electronic environment of the manganese ions.
Causality of Experimental Choices:
-
Dichloromethane is used as a non-coordinating solvent to minimize competition with the BHMPC ligand for coordination sites on the manganese ions.
-
Triethylamine acts as a base to deprotonate the ligand and also facilitates the oxidation of Mn(II) to Mn(III) by atmospheric oxygen.
-
The slow evaporation method for crystallization is employed to obtain high-quality single crystals suitable for X-ray diffraction.
Visualizing the Architecture: Coordination Modes of BHMPC
The versatility of BHMPC as a bridging ligand is evident in its various coordination modes.
Caption: Possible coordination modes of the BHMPC ligand with two metal centers.
Applications on the Horizon: From Magnetism to Medicine
The unique structural motifs and electronic properties of BHMPC-bridged metal complexes give rise to a range of fascinating applications.
Molecular Magnetism
The ability of BHMPC to bridge multiple metal ions in close proximity allows for the study of magnetic exchange interactions. By carefully selecting the metal ions and controlling the geometry of the resulting complex, it is possible to tune the magnetic properties, leading to materials with either ferromagnetic or antiferromagnetic coupling.[2] High-nuclearity manganese clusters bridged by BHMPC have been shown to exhibit single-molecule magnet (SMM) behavior, which is of great interest for applications in high-density data storage and quantum computing.
Catalysis
Metal complexes of BHMPC and related phenolic ligands have shown promise as catalysts for a variety of organic transformations. For example, manganese complexes have been investigated as catalysts for the selective oxidation of alcohols.[2] The multimetallic nature of these complexes can lead to cooperative catalytic effects, enhancing their activity and selectivity. There is also growing interest in their potential for biomimetic catalysis, mimicking the active sites of metalloenzymes.
Biomedical Applications
While the direct application of BHMPC-metal complexes in drug development is still an emerging area, the broader field of metal-based therapeutics offers exciting possibilities. The ability to form stable, well-defined polynuclear complexes opens up avenues for the development of:
-
Bioimaging Agents: Lanthanide complexes with phenolic ligands are known for their luminescent properties and are being explored as probes for bioimaging.[2]
-
Antimicrobial Agents: The antimicrobial activity of metal complexes is a well-established field. The chelation of metal ions to organic ligands can enhance their antimicrobial efficacy.[6][7]
-
Therapeutic Agents: Metal complexes are being investigated for the treatment of a range of diseases, including cancer and diabetes.[8] The design of targeted drug delivery systems using metal-phenolic networks is also a promising area of research.[4]
Data at a Glance: Properties of BHMPC-Bridged Complexes
| Metal Ion | Nuclearity | Magnetic Property | Potential Application | Reference |
| Vanadium(V) | Dinuclear | Diamagnetic | Photocatalysis, Redox-activity | [3][4][5] |
| Manganese(III) | Trinuclear | Ferromagnetic | Molecular Magnetism, Catalysis | [2] |
| Lanthanides (Gd, Dy, Ho) | Dinuclear | Paramagnetic | Bioimaging, Molecular Magnetism | [2] |
| Titanium(IV) | Tetranuclear | Diamagnetic | Materials Science | [4][5] |
Future Perspectives
The application of 2,6-bis(hydroxymethyl)-p-cresol as a bridging ligand is a rich and expanding field of research. The ability to rationally design and synthesize a vast array of polynuclear metal complexes with tunable properties will continue to drive innovation in materials science, catalysis, and medicine. Future research will likely focus on the development of more sophisticated synthetic methodologies to control the size and shape of these complexes with even greater precision. Furthermore, a deeper understanding of the structure-property relationships will be crucial for the design of new materials with enhanced functionalities. For drug development professionals, the exploration of the biological activity of these complexes, including their potential as therapeutic and diagnostic agents, represents a particularly exciting frontier.
References
-
Oriental Journal of Chemistry. Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. [Link]
-
ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]
-
BioCrick. 2,6-Bis(hydroxymethyl)-p-cresol | CAS:91-04-3. [Link]
-
Longe, S. et al. Studying the Behaviour of Organometallic Compounds in Biological Systems. [Link]
-
J-Stage. Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. [Link]
-
Dove Medical Press. Synthesis of a vanadyl (IV) folate complex for the treatment of diabet. [Link]
-
MDPI. The Biological Applications of Metals and Metal Complexes. [Link]
-
National Renewable Energy Laboratory. Enhanced Hydrodeoxygenation of m-Cresol over Bimetallic Pt-Mo Catalysts through an Oxophilic Metal-Induced Tautomerization Pathway. [Link]
-
ResearchGate. Enhanced Hydrodeoxygenation of m-Cresol over Bimetallic Pt-Mo Catalysts through an Oxophilic Metal-Induced Tautomerization Pathway | Request PDF. [Link]
-
ResearchGate. Synthesis, Characterization of Vanadium Complexes and EvaluationTheir Anti-hyperglycemic Effect. | Request PDF. [Link]
-
PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]
-
ResearchGate. (PDF) P a g e | 1266 Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. [Link]
-
ResearchGate. (PDF) Synthesis and structural studies of novel 2,6-diformyl-p-cresol-bis-(thiosemicarbazone) ligand and their binuclear complexes with Ni+2, Pd+2,Zn+2, Cd+2, and Hg+2 metal ions. [Link]
-
Scientific & Academic Publishing. Spectroscopic Investiqation Complex Formation of Vanadium Using 2,6-Dithiolphenol and Hydrofob Amins. [Link]
-
OSTI.GOV. Enhanced Hydrodeoxygenation of m -Cresol over Bimetallic Pt–Mo Catalysts through an Oxophilic Metal-Induced Tautomerization Pathway (Journal Article). [Link]
-
Shodhganga@INFLIBNET. “Studies on some vanadium complexes with polydentate ligands”. [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. Structural, Characterization, Biological and Studying the Enzyme Activity of some transition metal complexes with 4- )(2- hydroxy phenyl imino) methyl) -2, 6-dimethoxy phenol. [Link]
- Google Patents. EP0038377A1 - Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol.
-
European Patent Office. Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. [Link]
-
National Institutes of Health. Mn4Ca Cluster in Photosynthesis: Where and How Water is Oxidized to Dioxygen. [Link]
-
SpringerLink. Mn4Ca Cluster in Photosynthesis: Where and How Water is Oxidized to Dioxygen. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the application of 2,6-bis(hydroxymethyl)-p-cresol (BHMPC) as a bridging ligand. This document provides an in-depth exploration of the synthesis, characterization, and diverse applications of metal complexes bridged by this versatile ligand. From the rational design of high-nuclearity clusters with fascinating magnetic properties to the exploration of their potential in catalysis and biomedicine, this guide is intended to be a valuable resource for researchers at the forefront of coordination chemistry and materials science. We will delve into the causality behind experimental choices, provide detailed protocols for the synthesis of key complexes, and explore the landscape of their current and potential applications.
The Allure of 2,6-Bis(hydroxymethyl)-p-cresol: A Trifunctional Bridge
2,6-Bis(hydroxymethyl)-p-cresol is a unique building block in the world of coordination chemistry. Its structure, featuring a central phenolic hydroxyl group and two flanking hydroxymethyl arms, offers a trifunctional coordination capability. This arrangement allows BHMPC to act as a versatile bridging ligand, capable of linking multiple metal centers to form a wide array of polynuclear complexes.[1][2] The rigid phenyl backbone of BHMPC provides a predictable framework, while the flexible coordination of the hydroxymethyl groups allows for the formation of diverse structural motifs.[1]
The deprotonation of the phenolic and hydroxymethyl groups upon coordination to metal ions results in the formation of strong metal-oxygen bonds, leading to robust and stable complexes. The specific coordination mode of BHMPC can be tuned by carefully selecting the metal ion, reaction conditions, and the presence of ancillary ligands. This tunability is key to the rational design of complexes with desired properties.
Crafting Complexity: Synthesis of BHMPC-Bridged Metal Complexes
The synthesis of metal complexes with BHMPC typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and the use of a base to facilitate deprotonation of the ligand are critical parameters that influence the final product.
General Considerations for Synthesis
-
Ligand Purity: Start with high-purity 2,6-bis(hydroxymethyl)-p-cresol to avoid the formation of unwanted side products. Recrystallization from a suitable solvent such as ethyl acetate is recommended.
-
Metal Salt Selection: The choice of metal salt (e.g., acetate, chloride, nitrate) can influence the solubility of the reactants and the nature of the resulting complex.
-
Solvent System: The solvent should be chosen based on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane. In some cases, a mixture of solvents may be necessary to achieve the desired solubility and reaction conditions.
-
Role of Base: A base, such as triethylamine (NEt₃) or sodium hydroxide (NaOH), is often required to deprotonate the hydroxyl groups of BHMPC, facilitating coordination to the metal center.[2] The stoichiometry of the base is a critical parameter that can influence the nuclearity and structure of the final complex.
-
Reaction Temperature and Time: The reaction temperature and duration can significantly impact the outcome of the synthesis. Some reactions may proceed at room temperature, while others may require heating (reflux) to drive the reaction to completion. Reaction times can range from a few hours to several days.
-
Inert Atmosphere: For air-sensitive metal ions or to prevent oxidation of the ligand, it is often necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Application Note 1: Synthesis of a Dinuclear Vanadium(V) Complex
This protocol describes the synthesis of a binuclear oxovanadium(V) compound where BHMPC acts as a bridging ligand.[3][4] This complex is of interest due to its potential photo- and redox-activity.
Protocol: Synthesis of [V₂(O)₂(L)₂] (where H₃L = BHMPC)
Materials:
-
2,6-Bis(hydroxymethyl)-p-cresol (BHMPC, H₃L)
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand and Metal Salt Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2,6-bis(hydroxymethyl)-p-cresol (168.19 mg, 1.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere. In a separate Schlenk flask, dissolve vanadyl acetylacetonate (265.16 mg, 1.0 mmol) in anhydrous toluene (30 mL).
-
Reaction Mixture: Slowly add the methanolic solution of BHMPC to the toluene solution of vanadyl acetylacetonate at room temperature with vigorous stirring.
-
Reaction Conditions: Reflux the resulting mixture for 4 hours. The color of the solution should change, indicating the formation of the complex.
-
Isolation of the Product: After cooling to room temperature, reduce the volume of the solvent under vacuum to approximately 10 mL.
-
Crystallization: Allow the concentrated solution to stand undisturbed at room temperature. The product will precipitate as a crystalline solid. Alternatively, slow vapor diffusion of a non-polar solvent (e.g., hexane) into the solution can be used to induce crystallization.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of the complex should show the absence of the broad O-H stretching vibrations of the free ligand and the appearance of new bands corresponding to V=O and V-O-C stretching vibrations.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the coordination of the ligand to the vanadium center, with characteristic shifts in the proton signals of the aromatic ring and the hydroxymethyl groups.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise structure of the dinuclear complex, confirming the bridging nature of the BHMPC ligand.
Causality of Experimental Choices:
-
The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the vanadium precursor and the oxidation of the ligand.
-
Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the ligand exchange and complex formation.
-
The choice of a methanol/toluene solvent system is to ensure the solubility of both the polar ligand and the less polar metal precursor.
Application Note 2: Synthesis of a High-Nuclearity Manganese Cluster
This protocol outlines the synthesis of a trinuclear manganese(III) complex, which can serve as a building block for higher nuclearity clusters with interesting magnetic properties.[2]
Protocol: Synthesis of [NEt₃(CH₂Cl)]₂[Mn₃O(hmcH)₃(hmcH₂)₃]
Materials:
-
2,6-Bis(hydroxymethyl)-p-cresol (BHMPC, hmcH₃)
-
Manganese(II) acetate tetrahydrate [Mn(O₂CMe)₂·4H₂O]
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Reactant Solution: In a Schlenk flask under an inert atmosphere, dissolve manganese(II) acetate tetrahydrate (245.09 mg, 1.0 mmol) and 2,6-bis(hydroxymethyl)-p-cresol (168.19 mg, 1.0 mmol) in anhydrous dichloromethane (30 mL).
-
Addition of Base: To the stirred solution, add triethylamine (0.42 mL, 3.0 mmol). The addition of the base is crucial for the deprotonation of the ligand and the formation of the Mn(III) species.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. During this time, the color of the solution will darken, indicating the formation of the manganese cluster.
-
Isolation and Crystallization: Filter the solution to remove any insoluble material. Allow the filtrate to slowly evaporate at room temperature. Dark crystals of the product will form over several days.
-
Purification: Carefully decant the mother liquor and wash the crystals with a small amount of cold dichloromethane. Dry the crystals under a stream of inert gas.
Characterization:
-
X-ray Crystallography: This is the most important technique to confirm the structure of the trinuclear manganese cluster and the coordination mode of the BHMPC ligand.
-
Magnetic Susceptibility Measurements: These measurements will reveal the magnetic properties of the cluster, such as the presence of ferromagnetic or antiferromagnetic coupling between the manganese centers.[2]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can provide information about the oxidation state and the electronic environment of the manganese ions.
Causality of Experimental Choices:
-
Dichloromethane is used as a non-coordinating solvent to minimize competition with the BHMPC ligand for coordination sites on the manganese ions.
-
Triethylamine acts as a base to deprotonate the ligand and also facilitates the oxidation of Mn(II) to Mn(III) by atmospheric oxygen.
-
The slow evaporation method for crystallization is employed to obtain high-quality single crystals suitable for X-ray diffraction.
Visualizing the Architecture: Coordination Modes of BHMPC
The versatility of BHMPC as a bridging ligand is evident in its various coordination modes.
Caption: Possible coordination modes of the BHMPC ligand with two metal centers.
Applications on the Horizon: From Magnetism to Medicine
The unique structural motifs and electronic properties of BHMPC-bridged metal complexes give rise to a range of fascinating applications.
Molecular Magnetism
The ability of BHMPC to bridge multiple metal ions in close proximity allows for the study of magnetic exchange interactions. By carefully selecting the metal ions and controlling the geometry of the resulting complex, it is possible to tune the magnetic properties, leading to materials with either ferromagnetic or antiferromagnetic coupling.[2] High-nuclearity manganese clusters bridged by BHMPC have been shown to exhibit single-molecule magnet (SMM) behavior, which is of great interest for applications in high-density data storage and quantum computing.
Catalysis
Metal complexes of BHMPC and related phenolic ligands have shown promise as catalysts for a variety of organic transformations. For example, manganese complexes have been investigated as catalysts for the selective oxidation of alcohols.[2] The multimetallic nature of these complexes can lead to cooperative catalytic effects, enhancing their activity and selectivity. There is also growing interest in their potential for biomimetic catalysis, mimicking the active sites of metalloenzymes.
Biomedical Applications
While the direct application of BHMPC-metal complexes in drug development is still an emerging area, the broader field of metal-based therapeutics offers exciting possibilities. The ability to form stable, well-defined polynuclear complexes opens up avenues for the development of:
-
Bioimaging Agents: Lanthanide complexes with phenolic ligands are known for their luminescent properties and are being explored as probes for bioimaging.[2]
-
Antimicrobial Agents: The antimicrobial activity of metal complexes is a well-established field. The chelation of metal ions to organic ligands can enhance their antimicrobial efficacy.[6][7]
-
Therapeutic Agents: Metal complexes are being investigated for the treatment of a range of diseases, including cancer and diabetes.[8] The design of targeted drug delivery systems using metal-phenolic networks is also a promising area of research.[4]
Data at a Glance: Properties of BHMPC-Bridged Complexes
| Metal Ion | Nuclearity | Magnetic Property | Potential Application | Reference |
| Vanadium(V) | Dinuclear | Diamagnetic | Photocatalysis, Redox-activity | [3][4] |
| Manganese(III) | Trinuclear | Ferromagnetic | Molecular Magnetism, Catalysis | [2] |
| Lanthanides (Gd, Dy, Ho) | Dinuclear | Paramagnetic | Bioimaging, Molecular Magnetism | [2] |
| Titanium(IV) | Tetranuclear | Diamagnetic | Materials Science | [4][5] |
Future Perspectives
The application of 2,6-bis(hydroxymethyl)-p-cresol as a bridging ligand is a rich and expanding field of research. The ability to rationally design and synthesize a vast array of polynuclear metal complexes with tunable properties will continue to drive innovation in materials science, catalysis, and medicine. Future research will likely focus on the development of more sophisticated synthetic methodologies to control the size and shape of these complexes with even greater precision. Furthermore, a deeper understanding of the structure-property relationships will be crucial for the design of new materials with enhanced functionalities. For drug development professionals, the exploration of the biological activity of these complexes, including their potential as therapeutic and diagnostic agents, represents a particularly exciting frontier.
References
-
MDPI. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. [Link]
-
MDPI. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. [Link]
-
PubMed Central. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. [Link]
-
ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]
-
BioCrick. 2,6-Bis(hydroxymethyl)-p-cresol | CAS:91-04-3. [Link]
-
Hindawi. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. [Link]
-
Taylor & Francis Online. Metal Complexes-Based Catalysts for Oxidation Reactions as New Alterna. [Link]
-
PMC. Metal-phenolic networks: facile assembled complexes for cancer theranostics. [Link]
-
PrepChem.com. Synthesis of 2,6-Bis(Hydroxymethyl)-p-Cresol/4-Chlororesorcinol 4-Methoxyphenol Novolaks. [Link]
-
MDPI. Future Antimicrobials: Natural and Functionalized Phenolics. [Link]
-
ResearchGate. Biomimetic Oxidations Catalyzed by Transition Metal Complexes. [Link]
-
SciSpace. Metal Complexes as Antimicrobial Agents. [Link]
-
Journal of the American Chemical Society. Dynamic Metal-Phenolic Coordination Complexes for Versatile Surface Nanopatterning. [Link]
-
RSC Publishing. Bioimaging agents based on redox-active transition metal complexes. [Link]
-
PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]
-
ResearchGate. Synthesis and structure of high-nuclearity bimetallic clusters containing polycyanometallate cores capped by [Ni-II(pyN(4))] fragments | Request PDF. [Link]
-
University of Bath's research portal. The growth of higher nuclearity carbonyl clusters of ruthenium and osmium. [Link]
-
MDPI. Metallophenolomics: A Novel Integrated Approach to Study Complexation of Plant Phenolics with Metal/Metalloid Ions. [Link]
-
Chemical Science. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. [Link]
-
MDPI. Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. [Link]
-
PubMed. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. [Link]
-
Chemical Communications. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde. [Link]
-
ResearchGate. (PDF) Synthesis and structural studies of novel 2,6-diformyl-p-cresol-bis-(thiosemicarbazone) ligand and their binuclear complexes with Ni+2, Pd+2,Zn+2, Cd+2, and Hg+2 metal ions. [Link]
-
PubMed. Synthesis and structure of poly(binaphthyl salen manganese complex) and its application to asymmetric epoxidation. [Link]
-
ResearchGate. Physical Properties of High-Nuclearity Metal Cluster Compounds. [Link]
-
ResearchGate. Synthesis, characterization, and antibacterial activity of vanadium(IV) complexes of hydroxamic acids | Request PDF. [Link]
-
PMC. Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity. [Link]
-
ResearchGate. The growth of higher nuclearity carbonyl clusters of ruthenium and osmium. [Link]
-
PMC. A molecular extraction process for vanadium based on tandem selective complexation and precipitation. [Link]
-
ResearchGate. (PDF) Shape-Controlled Synthesis of Mn3O4 Nanocrystals and Their Catalysis of the Degradation of Methylene Blue. [Link]
-
PubMed. Recent Advances in Biomimetic Electrocatalysts for Water Splitting: Emerging Trends and Outlook. [Link]
-
PMC. A Sustainable Technique to Prepare High-Purity Vanadium Pentoxide via Purification with Low Ammonium Consumption. [Link]
-
MDPI. Fabrication of Six Manganese Containing Polyoxometalate Modified Graphite C3N4 Nanosheets Catalysts Used to Catalyze Water Decomposition. [Link]
-
MDPI. Purification of the Acidic Vanadium-Bearing Solution with a Novel Approach of Chemical Precipitation. [Link]
-
ResearchGate. Synthesis strategies toward improved ordering of [MnO6] octahedra in tunnel structured 2 × 3 and 2 × 4 MnO2. [Link]
-
Semantic Scholar. Analysis of Hydrometallurgical Methods for Obtaining Vanadium Concentrates from the Waste by Chemical Production of Vanadium Pentoxide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Bis(hydroxymethyl)-p-cresol | CAS:91-04-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-phenolic networks: facile assembled complexes for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Dimethylol Phenol Synthesis Yield
Welcome to the technical support center for the synthesis of 2,6-Dimethylol phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the yield and purity of 2,6-Dimethylol phenol. This document moves beyond simple procedural steps to explain the underlying chemical principles that govern this reaction, empowering you to make informed decisions in your experimental work.
I. Reaction Overview: The Chemistry of Hydroxymethylation
The synthesis of 2,6-Dimethylol phenol is a classic example of an electrophilic aromatic substitution reaction, specifically, the hydroxymethylation of phenol with formaldehyde.[1] This reaction is typically base-catalyzed, which plays a crucial role in activating the phenol ring.
The Role of the Catalyst
Under basic conditions, the phenolic proton is abstracted to form a phenoxide anion.[1][2] This anion is a much more potent nucleophile than phenol itself. The negative charge is delocalized across the aromatic ring, significantly increasing the electron density at the ortho and para positions (carbons 2, 4, and 6).[1] This heightened nucleophilicity makes the ring highly susceptible to attack by the electrophilic carbon of formaldehyde. The reaction rate generally increases with pH, reaching an optimum around pH 10.[1]
Reaction Mechanism
The core mechanism involves the nucleophilic attack of the phenoxide ion on the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting alkoxide to yield a hydroxymethyl group attached to the phenol ring. The initial reaction forms a mixture of 2-hydroxymethylphenol and 4-hydroxymethylphenol. To achieve di-substitution at the 2 and 6 positions, the reaction conditions must be carefully controlled to favor further reaction at the remaining ortho position.
Below is a diagram illustrating the base-catalyzed hydroxymethylation of phenol.
Caption: Base-catalyzed hydroxymethylation of phenol.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 2,6-Dimethylol phenol.
Q1: What is the optimal molar ratio of formaldehyde to phenol?
A molar ratio of formaldehyde to phenol slightly greater than 2:1 is generally recommended to favor the formation of the di-substituted product.[3] However, a large excess of formaldehyde should be avoided as it can lead to the formation of polymeric byproducts, commonly known as resol resins.[1][4] The ideal ratio may require empirical optimization for your specific reaction conditions.
Q2: Which catalyst should I use and at what concentration?
Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective base catalysts for this reaction.[3] The catalyst concentration is critical; a pH of around 10 is often cited as optimal for maximizing the reaction rate.[1] It is advisable to use a freshly prepared solution of the base to ensure its activity has not been diminished by absorption of atmospheric carbon dioxide.[3]
Q3: What is the recommended reaction temperature?
The reaction is typically conducted at temperatures ranging from room temperature up to around 70°C.[1] A moderate temperature is generally preferred to strike a balance between a reasonable reaction rate and minimizing the formation of undesirable side products.[3] Higher temperatures can promote the formation of resins and other condensation products.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of phenol and the desired product (if available), you can visualize the consumption of the starting material and the formation of the product over time. This allows for the determination of the optimal reaction time to maximize the yield of 2,6-Dimethylol phenol while minimizing byproduct formation.[3]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues that can arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,6-Dimethylol Phenol | Incorrect Molar Ratio: Insufficient formaldehyde will lead to incomplete di-substitution. | Optimize the formaldehyde to phenol molar ratio. A slight excess of formaldehyde (e.g., 2.2:1) is often beneficial.[3] |
| Low Reaction Temperature: The rate of hydroxymethylation is temperature-dependent. | Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation. | |
| Inactive Catalyst: The base catalyst can be neutralized by atmospheric CO₂ over time. | Use a freshly prepared solution of the base catalyst (e.g., NaOH, KOH).[3] | |
| Suboptimal pH: The reaction rate is highly pH-dependent.[1] | Monitor and adjust the pH of the reaction mixture to maintain it within the optimal range (around pH 10). | |
| Formation of Impurities (e.g., 2,4-Dimethylol phenol, resins) | Excess Formaldehyde: A large excess of formaldehyde promotes polymerization. | Carefully control the molar ratio of formaldehyde to phenol. Avoid large excesses. |
| High Reaction Temperature: Elevated temperatures can lead to the formation of methylene bridges and resinous materials.[1] | Maintain a moderate reaction temperature and consider a step-wise temperature profile. | |
| Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions. | Monitor the reaction by TLC and quench it once the desired product formation has maximized.[3] | |
| Darkening of the Reaction Mixture | Oxidation of Phenolic Compounds: Phenols and their derivatives are susceptible to oxidation, which can lead to colored impurities. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3] |
| Difficulty in Product Isolation and Purification | Formation of a Complex Mixture: The crude product may contain unreacted starting materials, mono-substituted phenols, and polymeric byproducts. | Recrystallization is a common and effective purification method.[3] Suitable solvent systems include water or mixtures of organic solvents and water. Column chromatography may be necessary for highly impure samples. |
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting and optimizing the synthesis of 2,6-Dimethylol phenol.
Caption: Troubleshooting workflow for synthesis optimization.
IV. Detailed Experimental Protocol
This section provides a representative step-by-step protocol for the synthesis of 2,6-Dimethylol phenol. Note that this is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate for drying
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser, dissolve phenol in deionized water.
-
Catalyst Addition: While stirring, slowly add a solution of sodium hydroxide to the flask. Ensure the temperature is maintained.
-
Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture. An exothermic reaction may occur, so control the addition rate to maintain the desired temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-70°C) and maintain it for the optimized reaction time, monitoring the progress by TLC.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly neutralize the mixture with hydrochloric acid to a pH of approximately 7.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
V. References
-
Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 29). Mechanism of formaldehyde / phenol condensation. Retrieved from [Link]
-
Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]
-
Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol. Retrieved from
-
ResearchGate. (n.d.). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Retrieved from [Link]
-
MDPI. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]
-
Google Patents. (n.d.). US3714269A - Process for producing 2, 6-dimethylphenol. Retrieved from
-
Google Patents. (n.d.). CN1240654C - Method for preparing 2, 6-dimethylphenol. Retrieved from
-
ResearchGate. (n.d.). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Retrieved from [Link] hydroxymethylphenols_for_the_synthesis_of_high-nuclearity_clusters
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-xylenol, 576-26-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
-
PubMed Central. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Retrieved from [Link]
-
SciSpace. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473. Retrieved from [Link]
-
YouTube. (2019, August 16). Phenol Formaldehyde Resins - Polymers - Engineering Chemistry 1. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylphenol | C8H10O | CID 11335. Retrieved from [Link]
-
ResearchGate. (n.d.). Two possible reactions of phenol/formaldehyde resin with acid catalyst. Retrieved from [Link]
-
Britannica. (n.d.). Phenol-formaldehyde resin | Synthesis, Uses & Properties. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]
-
Googleapis.com. (2011, May 12). Process for the purification of 2,6-diisopropyl phenol - European Patent Office - EP 2522651 A1. Retrieved from [Link]
Sources
Technical Support Center: Prevention of Resinous Byproduct Formation in Hydroxymethylation
Welcome to the technical support center for hydroxymethylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of resinous byproducts during hydroxymethylation, particularly of phenolic substrates. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Troubleshooting Guide: From Insoluble Mass to Pure Product
This section addresses common issues encountered during hydroxymethylation in a question-and-answer format, providing both the "why" behind the problem and the "how" to fix it.
Q1: My reaction has turned into an insoluble, resinous mass. What's happening and how can I prevent this?
A1: The formation of a resinous, insoluble mass is a classic sign of uncontrolled polymerization. In the context of phenol hydroxymethylation, this occurs when the initially formed hydroxymethylphenols undergo subsequent condensation reactions, creating a highly cross-linked three-dimensional network.[1][2] This process is highly dependent on the reaction conditions.
Root Causes & Solutions:
-
Incorrect Stoichiometry (Formaldehyde:Phenol Ratio): A molar ratio of formaldehyde to phenol (F:P) greater than 1, especially under basic conditions, strongly favors the formation of resol-type resins.[3][4][5] These resins are rich in reactive hydroxymethyl groups that self-condense upon heating.[6][7][8]
-
Solution: Carefully control the stoichiometry. To favor the formation of mono-hydroxymethylated products and prevent polymerization, use a molar excess of the phenol relative to formaldehyde (F:P < 1).[3][9] This increases the probability that formaldehyde will react with an unreacted phenol molecule rather than a previously hydroxymethylated one.[10]
-
-
High Reaction Temperature: Elevated temperatures accelerate not only the initial hydroxymethylation but also the subsequent condensation reactions that lead to resin formation.[9]
-
Solution: Lower the reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the higher-activation-energy condensation pathways.[10] Monitor the reaction closely and maintain the lowest temperature that allows for a reasonable reaction rate.
-
-
Inappropriate pH: The pH of the reaction medium has a profound effect on the reaction pathway.[1] Strongly alkaline conditions (pH > 10) significantly increase the rate of the base-catalyzed reaction, which can quickly lead to uncontrolled polymerization.[3] Acid-catalyzed reactions can also lead to resin formation (novolac-type), where phenol units are linked by methylene bridges.[3][6]
-
Solution: Optimize the reaction pH. For base-catalyzed reactions, operating in a weakly alkaline range (e.g., pH 8.5-10.5) can provide a better balance between reactivity and control.[10][11] For certain applications requiring high ortho-selectivity and minimal resin formation, specific metal salt catalysts can be used at a controlled acidic pH of 4-5.[10][11]
-
-
Prolonged Reaction Time: The longer the reaction is allowed to proceed, the greater the opportunity for the desired hydroxymethylated intermediates to react further and form oligomers and polymers.[9]
Q2: I'm getting a mixture of di- and tri-hydroxymethylated products instead of my desired mono-substituted product. How can I improve selectivity?
A2: The formation of multiple hydroxymethyl groups on the phenol ring is a common challenge, driven by the fact that the initial hydroxymethylation can activate the ring for further substitution.[10]
Strategies for Enhancing Mono-substitution:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a molar excess of phenol relative to formaldehyde (e.g., F:P < 1). | Statistically favors the reaction of formaldehyde with an unsubstituted phenol molecule.[9][10] |
| Temperature | Operate at lower temperatures. | Reduces the rate of subsequent hydroxymethylation reactions, allowing for better control.[10] |
| Reaction Time | Monitor and stop the reaction once the mono-product is maximized. | Prevents the mono-product from being consumed in a second hydroxymethylation step. |
| Catalyst Choice | Consider sterically hindering catalysts or reaction media. | Certain catalyst systems or the use of bulky solvents can sterically hinder the approach of formaldehyde to an already substituted ring. |
Q3: My reaction is yielding a mixture of ortho- and para-isomers, and separation is difficult. How can I control the regioselectivity?
A3: The regioselectivity of phenol hydroxymethylation is a delicate balance of electronic and steric factors, which can be manipulated through careful selection of catalysts and reaction conditions.[10]
Controlling Ortho- vs. Para-Substitution:
-
Favoring Para-Substitution: Under typical weakly alkaline conditions (e.g., NaOH or KOH catalyst, pH 8.5-10.5), the para-position is generally favored due to its higher reactivity.[11]
-
Favoring Ortho-Substitution: Achieving high ortho-selectivity often requires specific catalysts that can chelate with the phenolic hydroxyl group, thereby directing the incoming formaldehyde to the adjacent ortho position.[10][11]
-
Transition Metal Hydroxides: Using hydroxides of transition metals like Cu, Cr, Mn, Ni, and Co in an aqueous solution at a controlled pH of 4-5 has been shown to favor ortho-hydroxymethylation.[11]
-
Solid Acid Catalysts: Microporous titanoaluminophosphate (TiAPO-5) molecular sieves have demonstrated high ortho-selectivity.
-
Boric Acid: The use of boric acid in a non-polar solvent can also promote ortho-selectivity through the formation of a borate ester intermediate.[11]
-
FAQ: Quick Reference Guide
What is the fundamental mechanism of resin formation?
Resin formation, or polymerization, occurs in a step-growth manner. The initial reaction forms hydroxymethylphenols.[3] These intermediates can then react with other phenol molecules to form methylene bridges (-CH₂-) or self-condense to form dibenzylic ether bridges (-CH₂-O-CH₂-), eliminating water in the process.[7][8] This process continues, building a large, cross-linked polymer network.[7]
How can I monitor the reaction to avoid over-reaction?
Real-time or frequent monitoring is crucial.
-
Thin-Layer Chromatography (TLC): A simple and effective method for qualitative monitoring of the consumption of starting material and the appearance of products.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[12]
-
In-line Fourier-Transform Infrared (FT-IR) Spectroscopy: Advanced techniques like ReactIR™ can track the concentration of key functional groups (e.g., disappearance of C=O in formaldehyde, changes in the aromatic substitution pattern) in real-time without sampling.[1]
Are there any alternative reagents to formaldehyde?
Yes, for certain applications, formaldehyde equivalents can be used. For example, in the Duff reaction, hexamethylenetetramine (HMTA) serves as a formaldehyde source for the formylation (and subsequent reduction to hydroxymethyl) of phenols.[9] Controlling the stoichiometry of HMTA is also critical to avoid side reactions.[9]
Experimental Protocols & Visual Guides
Protocol: Selective Ortho-Hydroxymethylation using a TiAPO-5 Catalyst
This protocol is adapted from studies demonstrating high ortho-selectivity with minimized resin formation.
1. Catalyst Activation:
- Activate the TiAPO-5 catalyst by heating at 380 K (107 °C) for 3 hours prior to use.
2. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol (1 equivalent), an aqueous solution of formaldehyde (37-41 w/v, ~2 equivalents), and the activated TiAPO-5 catalyst (5-10 wt% with respect to phenol).
3. Reaction Conditions:
- Reflux the mixture at 373 K (100 °C).
- Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 2-4 hours).
4. Analysis and Work-up:
- Analyze the aliquots by TLC and/or Gas Chromatography (GC) to determine the ratio of starting material, ortho-product, para-product, and any higher molecular weight byproducts.
- Once the optimal conversion to the ortho-hydroxymethyl phenol is achieved, cool the reaction mixture, filter to recover the catalyst, and proceed with standard extraction and purification procedures.
Diagrams: Reaction Pathways and Troubleshooting Logic
Caption: Competing pathways in hydroxymethylation.
Caption: Troubleshooting decision tree for resin formation.
References
- BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation.
-
Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]
- BenchChem. (n.d.). Performance comparison of different catalysts for hydroxymethylation.
-
Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
-
Astarloa-Aierbe, G., et al. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. e-Polymers. Retrieved from [Link]
-
Peer, H. G. (1959). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
-
Lenghaus, K., et al. (2001). The effect of formaldehyde to phenol ratio on the curing and carbonisation behaviour of resole resins. Journal of Materials Science. Retrieved from [Link]
-
Astarloa-Aierbe, G., et al. (2000). Influence of the initial formaldehyde to phenol molar ratio (F/P) on the formation of a phenolic resol resin catalyzed with amine. Polymer. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to Hydroxymethylated Phenols in Synthetic Chemistry.
-
Parker, G., et al. (1998). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory. Retrieved from [Link]
-
Brandalise, R. N., et al. (2013). Hydroxymethylation of Phenol Revisited: A Readjusted Mathematical Model. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Phenol-Formaldehyde Resins. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Is Phenol-Formaldehyde Resin Synthesized?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation process of phenol-hydroxymethyl. Retrieved from [Link]
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
Technical Support Center: Controlling Reaction Temperature in 2,6-Dimethylol Phenol Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylol phenol. Precise temperature control is paramount for achieving high yield, purity, and safety in this process. The base-catalyzed hydroxymethylation of phenol is a highly exothermic and temperature-sensitive reaction.[1][2] Failure to manage the thermal profile can lead to runaway reactions, low yields, and the formation of intractable polymeric byproducts.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Question 1: My reaction experienced a sudden, rapid temperature increase that the cooling bath couldn't control. What happened and how can I prevent this?
Answer: You have likely experienced a thermal runaway reaction. The reaction between phenol and formaldehyde is highly exothermic, meaning it releases a significant amount of heat.[1][3] This heat, if not effectively removed, increases the reaction rate, which in turn generates even more heat in a dangerous feedback loop.[1]
Causality: The underlying cause is an imbalance between the rate of heat generation and the rate of heat removal. This is often triggered by:
-
Rapid Reagent Addition: Adding the phenol-base solution to the formaldehyde too quickly introduces a large amount of reactive material at once, initiating a burst of exothermic activity that overwhelms the cooling system.
-
Inadequate Cooling: An undersized ice bath, poor heat transfer through the reactor wall, or insufficient stirring can prevent efficient heat dissipation.
-
Incorrect Stoichiometry: A significant excess of formaldehyde can increase the overall heat output of the reaction.
Solutions:
-
Controlled Reagent Addition: The most critical control parameter is the rate of addition. Add the aqueous solution of phenol and alkali metal hydroxide continuously and slowly to the formaldehyde solution.[4] This ensures that the heat generated at any given moment can be effectively managed by the cooling system.
-
Vigilant Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly within the reaction mixture. The temperature should be monitored constantly during the addition phase and throughout the reaction hold time.
-
Robust Cooling System: Employ a well-stirred ice-water bath or a cryostat capable of maintaining a consistent, low temperature. Ensure the reactor is adequately submerged and that stirring is vigorous enough to promote efficient heat exchange.
-
Emergency Preparedness: Always conduct the reaction in a chemical fume hood with the sash pulled down. Have a larger cooling bath or additional ice readily available to quickly augment the cooling capacity if an unexpected exotherm begins.
Question 2: The final yield of my 2,6-dimethylol phenol is very low, and I recovered a significant amount of unreacted starting material. What's the likely cause?
Answer: Low yield with recovery of starting materials strongly suggests an incomplete reaction, which is often due to the reaction temperature being too low.
Causality: Like most chemical reactions, the hydroxymethylation of phenol is temperature-dependent. While high temperatures are dangerous, a temperature that is too low will not provide sufficient activation energy for the reaction to proceed at a reasonable rate or to completion within the allotted time.[5] Below the optimal range, the rate of formation of the phenoxide anion and its subsequent attack on formaldehyde is significantly reduced.[6]
Solutions:
-
Optimize Reaction Temperature: The literature suggests an optimal temperature range of approximately 55°C to 80°C for this synthesis to proceed efficiently once the initial addition is complete.[4] If your reaction was held at a lower temperature (e.g., room temperature), you may need to gently heat the mixture.
-
Increase Reaction Time: If operating at the lower end of the temperature spectrum, extending the reaction time can help compensate for the slower rate and drive the reaction closer to completion.
-
Verify Catalyst Activity: Ensure your base catalyst (e.g., sodium hydroxide) is fresh and has not been compromised by prolonged exposure to atmospheric carbon dioxide, which would neutralize it and reduce its effectiveness.[5]
Question 3: My final product is a sticky, resinous solid that is difficult to purify, not the expected crystalline 2,6-dimethylol phenol. Why did this happen?
Answer: The formation of resinous byproducts is a classic sign of excessive reaction temperature or prolonged reaction time at elevated temperatures.[7] You have inadvertently promoted polymerization.
Causality: The synthesis of 2,6-dimethylol phenol is the first step in the formation of resol-type phenolic resins.[6] The desired hydroxymethyl groups are themselves reactive. At higher temperatures, they will undergo condensation reactions, eliminating water to form methylene (-CH₂-) and methyl ether (-CH₂-O-CH₂-) bridges between phenol units.[6][8] This crosslinking process creates a polymer network, or resin, instead of the discrete small molecule you intended to synthesize.
Solutions:
-
Strict Temperature Ceiling: Do not allow the reaction temperature to exceed the recommended maximum (e.g., 80°C).[4] Overheating, even for a short period, can initiate irreversible condensation reactions.
-
Optimize Reaction Time: Once the reaction is complete (as determined by a method like TLC), proceed with workup immediately. Unnecessarily long hold times, especially at the upper end of the temperature range, increase the likelihood of side reactions.
-
Control Stoichiometry: While a slight excess of formaldehyde is needed to favor di-substitution, a large excess can drive polymerization.[5] Adhere to a formaldehyde-to-phenol molar ratio of approximately 2:1.[4]
Question 4: The reaction mixture turned dark brown or black during the synthesis. Is this normal?
Answer: No, a significant darkening of the reaction mixture is not ideal and typically indicates the formation of colored impurities due to oxidation.[5]
Causality: Phenolic compounds, especially under basic (alkaline) conditions, are susceptible to oxidation by atmospheric oxygen. This process is often accelerated by heat. The resulting oxidized species are typically highly colored and can contaminate the final product, making purification more difficult.
Solutions:
-
Use an Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere. This can be achieved by gently bubbling nitrogen or argon through the reaction mixture or by maintaining a positive pressure of inert gas inside the reaction flask.
-
Maintain Recommended Temperature: Avoid excessive heat, as it can increase the rate of oxidation.
-
Use High-Purity Reagents: Ensure the quality of your starting phenol, as impurities can sometimes promote degradation and color formation.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal temperature range for preparing 2,6-dimethylol phenol?
-
A: The process involves two stages. First, the addition of the phenol-base solution to formaldehyde should be done under cooling to manage the initial exotherm. Following the addition, the reaction mixture is typically maintained at a temperature between 55°C and 80°C for a period of time to ensure the reaction goes to completion.[4] Temperatures below this range may lead to incomplete conversion, while temperatures above it risk the formation of resinous byproducts.[7][9]
-
-
Q: Why is temperature control so critical in this specific reaction?
-
A: Temperature is the most critical variable because it directly influences three key aspects of the reaction:
-
Rate: It dictates the speed of the reaction. Too low, and the reaction is impractically slow; too high, and it becomes uncontrollable.[1][10]
-
Selectivity: The goal is to add two hydroxymethyl groups at the ortho positions. Temperature influences the relative rates of mono- vs. di-substitution and ortho- vs. para-addition.
-
Side Reactions: The most significant side reaction is polymerization. Higher temperatures provide the activation energy for the condensation reactions that lead to resin formation, directly competing with the desired product isolation.[6][7]
-
-
-
Q: What are the signs of a developing thermal runaway?
-
Q: How can I monitor the reaction temperature most effectively?
-
A: Use a digital thermometer with a thermocouple probe immersed directly in the reaction liquid, ensuring the tip is below the surface and away from the flask walls. For better control and data logging, connecting the probe to a computer-controlled system is ideal.[11][12] Manual logging every 5-10 minutes during the addition phase is a minimum requirement for safety and reproducibility.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Scientific Justification |
| Reaction Temperature | 55°C - 80°C (post-addition) | Balances reaction rate against the risk of polymerization.[4] Below this range, the reaction is slow; above it, condensation to form resin is favored.[5][6] |
| Reagent Addition | Slow, continuous addition under cooling | Manages the strong exotherm of the initial reaction, preventing a thermal runaway.[1][4] |
| Molar Ratio (F:P) | ~2:1 | Stoichiometrically favors the desired di-hydroxymethylation at the two available ortho positions.[4] |
| Catalyst | Alkali Metal Hydroxide (e.g., NaOH) | A base catalyst is required to deprotonate phenol, forming the highly reactive phenoxide anion which is the active nucleophile in the electrophilic substitution.[6][13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenoxide intermediate, which can lead to colored impurities and reduced yield.[5] |
Visualizing the Process and Logic
Reaction Pathway
Caption: Base-catalyzed synthesis of 2,6-dimethylol phenol.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting temperature issues.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety protocols and specific substrate requirements.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution, formalin)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer or thermocouple probe
-
Condenser
-
Large crystallizing dish for ice bath
-
Magnetic stir plate (for ice bath)
Procedure:
-
Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in the crystallizing dish on a magnetic stir plate. Ensure the thermometer bulb is fully immersed in the reaction zone.
-
Charge Formaldehyde: Charge the flask with the formaldehyde solution (approx. 2.1 molar equivalents). Begin stirring and cool the flask in an ice-water bath to an internal temperature of 5-10°C.
-
Prepare Phenol Solution: In a separate beaker, dissolve phenol (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in deionized water. Ensure complete dissolution.
-
Controlled Addition (Critical Step): Transfer the phenol-NaOH solution to the dropping funnel. Begin adding the solution dropwise to the cold, stirring formaldehyde solution. Monitor the internal temperature closely. The rate of addition should be controlled such that the internal temperature does not exceed 15-20°C. This step is highly exothermic.
-
Reaction Incubation: After the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 65-70°C.
-
Maintain Temperature: Hold the reaction mixture at 65-70°C with continuous stirring for 3-4 hours. Do not exceed 80°C.
-
Cooling and Neutralization: After the hold time, cool the reaction mixture back down to ~20°C using an ice bath.
-
Precipitation: Slowly and carefully acidify the mixture by adding concentrated HCl dropwise while stirring. Monitor the pH with indicator paper. Continue adding acid until the solution is acidic (e.g., to Congo blue indicator). The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the product under vacuum to yield 2,6-dimethylol phenol.
References
- Conner, A.H. (2000). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
- Wikipedia. Phenol formaldehyde resin.
- Liu, H., et al. (2012). The pyrolysis mechanism of phenol formaldehyde resin.
- Wang, X.M., et al. The effects of temperature and humidity on phenol-formaldehyde resin bonding.
- Chemistry Stack Exchange.
- Wang, X.M., et al. Effects of Temperature and Humidity on Phenol-Formaldehyde Resin Bonding.
- J-Stage.
- ResearchGate. Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II.
- Google Patents. CN1240654C - Method for preparing 2,6-dimethylphenol.
- MDPI.
- PubMed Central.
- Google Patents.
- BenchChem.
- BenchChem. Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.
- PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol.
- National Chemical Safety Program. Phenol-Formaldehyde Reaction Hazards.
- ResearchGate. Curing reaction and mechanism of phenol-formaldehyde novolac resins for foundry.
- VTT's Research Information Portal. Online monitoring of synthesis and curing of phenol-formaldehyde resol resins by Raman spectroscopy.
- Google Patents. US6399838B1 - Process for preparing 2,6-dimethylphenol.
- MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions.
- BenchChem. An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol.
- YouTube. How Does Temperature Affect Phenolic Resin? - Chemistry For Everyone.
- ResearchGate.
- ResearchGate. (PDF) Phenol–formaldehyde runaway reaction: a case study.
- RSC Publishing. Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion.
- Taylor & Francis Online.
- ACS Omega. Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin.
- ResearchGate. Novel two‐stage phenol–formaldehyde resol resin synthesis.
- ResearchGate. (PDF) Use of fluidized bed reactor in 2,6-dimethylphenol synthesis.
- Scribd. Phenol-Formaldehyde Reaction Hazards | PDF | Explosion.
- Procedures for Phenol Formaldehyde Polymers Novolac resin.
- A Complete Guide to Phenol Formaldehyde Resin.
- MDPI.
- Jean Lachaud. Quantitative determination of species production from phenol-formaldehyde resin pyrolysis.
- Google Patents. US3714269A - Process for producing 2,6-dimethylphenol.
- Wikipedia. 2,6-Xylenol.
Sources
- 1. ncsp.tamu.edu [ncsp.tamu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. US2809999A - Preparation of 2, 6-dimethylol phenols - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. cris.vtt.fi [cris.vtt.fi]
- 12. jeanlachaud.com [jeanlachaud.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis and Purification of 2,6-bis(hydroxymethyl)phenol
Welcome to the technical support guide for the synthesis and purification of 2,6-bis(hydroxymethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Core Synthesis: The Hydroxymethylation of Phenol
The most common route to 2,6-bis(hydroxymethyl)phenol is the base-catalyzed hydroxymethylation of phenol with formaldehyde.[1] This reaction, a cornerstone of phenol-formaldehyde chemistry, involves the electrophilic substitution of the activated phenol ring. The phenoxide ion, formed in situ under basic conditions, is highly nucleophilic and readily attacks formaldehyde. The reaction's primary challenge lies in controlling the regioselectivity to favor di-substitution at the ortho positions while minimizing side products.
Caption: Base-catalyzed synthesis of 2,6-bis(hydroxymethyl)phenol.
Troubleshooting Guide & Optimization Protocols
This section addresses the most common issues encountered during the synthesis and purification in a question-and-answer format.
Q1: Why is my yield of 2,6-bis(hydroxymethyl)phenol low, with significant starting material or mono-substituted product remaining?
Root Cause Analysis: A low yield of the di-substituted product is typically due to incomplete reaction, which can stem from several factors:
-
Suboptimal Stoichiometry: The molar ratio of formaldehyde to phenol is critical. A ratio below 2:1 will inherently limit the formation of the di-substituted product.
-
Insufficient Catalyst: The base (e.g., Sodium Hydroxide) acts as a catalyst by deprotonating phenol to the more reactive phenoxide ion. An inadequate amount of base leads to a sluggish reaction.
-
Low Reaction Temperature: Like most chemical reactions, hydroxymethylation is temperature-dependent. Insufficient thermal energy results in a slow reaction rate.[2]
-
Short Reaction Time: The second hydroxymethylation step is often slower than the first. Prematurely stopping the reaction will result in a mixture rich in the mono-substituted intermediate, 2-(hydroxymethyl)phenol.
Solution: Optimized Synthesis Protocol To drive the reaction towards completion and maximize the yield of the di-substituted product, precise control over reaction parameters is essential.
Table 1: Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Phenol : Formaldehyde Molar Ratio | 1 : 2.2 to 1 : 2.5 | A slight excess of formaldehyde ensures complete di-substitution. A large excess should be avoided to prevent polymer formation.[2][3] |
| Phenol : NaOH Molar Ratio | 1 : 1 to 1 : 1.2 | Ensures complete conversion of phenol to the reactive phenoxide species. |
| Reaction Temperature | 55-65°C | Balances a reasonable reaction rate with minimizing the formation of polymeric byproducts and other side reactions.[2][3] |
| Reaction Time | 4-6 hours | Allows sufficient time for the second, slower hydroxymethylation to proceed to completion. Monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Phenols are susceptible to oxidation, which can lead to colored impurities. An inert atmosphere mitigates this.[2] |
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet.
-
Reagents: To the flask, add phenol (1.0 eq). Add a freshly prepared aqueous solution of sodium hydroxide (1.1 eq).
-
Formaldehyde Addition: While stirring under a nitrogen atmosphere, slowly add formaldehyde (37% aqueous solution, 2.2 eq) to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 60°C and maintain for 4-6 hours.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) against standards of phenol and the product.
-
Work-up: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture to pH 6-7 with cold dilute hydrochloric acid. The product will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Q2: My product is contaminated with isomers (e.g., 2,4-bis(hydroxymethyl)phenol) and polymeric resins. How can I improve selectivity?
Root Cause Analysis: The hydroxyl group of phenol is an ortho, para-directing group. While the two ortho positions are sterically equivalent, the para position is also highly activated and susceptible to electrophilic attack by formaldehyde. Furthermore, at elevated temperatures or with a large excess of formaldehyde, the hydroxymethyl groups can react further to form polymeric resins.
Caption: Competing reaction pathways leading to desired product and impurities.
Solution: Enhancing Regioselectivity Minimizing these impurities requires careful control of the reaction conditions to favor kinetic control and prevent polymerization.
-
Temperature Control: Maintain the reaction temperature strictly within the 55-65°C range. Higher temperatures can overcome the activation energy barrier for para substitution and promote condensation reactions leading to polymers.[3]
-
Controlled Formaldehyde Addition: Instead of adding all the formaldehyde at once, a slow, dropwise addition can help maintain a low instantaneous concentration, which disfavors polymerization.
-
Choice of Catalyst: While NaOH is common, some studies suggest that using certain divalent metal salts as co-catalysts can enhance ortho selectivity, potentially through chelation effects.
Q3: I'm struggling to purify my crude product by recrystallization. It either oils out or the purity doesn't improve.
Root Cause Analysis: Recrystallization relies on the difference in solubility of the product and impurities in a chosen solvent at different temperatures. Failure to purify effectively can be due to:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Presence of Oily Impurities: Polymeric resins and some isomers can be oily or amorphous, inhibiting the formation of a crystalline lattice for the desired product.
-
Cooling Rate: Cooling the solution too quickly can cause the product to crash out as an amorphous solid or oil, trapping impurities.
Solution: Systematic Recrystallization Protocol
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Suitability | Notes |
|---|---|---|
| Water | Good | The product has moderate solubility in hot water and low solubility in cold water. Effective for removing inorganic salts and highly polar impurities. |
| Toluene | Good | An effective solvent for removing less polar, organic impurities. |
| Water / Ethanol Mixture | Excellent | A two-solvent system can be fine-tuned to achieve optimal solubility characteristics for separating closely related impurities. |
| Ethyl Acetate / Hexanes | Excellent | Another effective two-solvent system for removing impurities with different polarities. |
Step-by-Step Protocol:
-
Solvent Selection: Start with water. Place a small amount of your crude product in a test tube and add a few drops of water. Heat it; if it dissolves and then precipitates upon cooling, water is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., boiling water) required to fully dissolve the solid. If impurities remain undissolved, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the growth of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material using TLC or HPLC. If purity is still insufficient, a second recrystallization or column chromatography may be necessary.
Q4: When is column chromatography necessary, and what is the best way to set it up?
Root Cause Analysis: Column chromatography is the preferred purification method when recrystallization fails to separate impurities with very similar solubility profiles to the main product, such as the para-substituted isomers.
Solution: Flash Column Chromatography Protocol This technique uses pressure to move the solvent through the column more quickly, providing a rapid and efficient separation.
Caption: Decision workflow for purification of 2,6-bis(hydroxymethyl)phenol.
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point. Use TLC to determine the optimal solvent ratio. A typical gradient might start at 20% ethyl acetate in hexanes and gradually increase to 50-60% ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or methanol). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the packed column. This "dry loading" technique results in better separation.
-
Elution: Begin running the eluent through the column, starting with the low-polarity mixture. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2,6-bis(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q: How do I confirm the purity and identity of my final product? A: A combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and substitution pattern.[1] High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient is excellent for quantifying purity and detecting minor impurities.[4] Melting Point analysis can also be a good indicator of purity; a sharp melting point close to the literature value (128-130 °C) suggests high purity.
Q: What are the primary safety precautions when working with phenol and formaldehyde? A: Both phenol and formaldehyde are toxic and corrosive. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).
Q: My reaction mixture turned dark brown/red. What happened? A: A dark reaction mixture is a common sign of phenol oxidation.[2] This is often caused by exposure to air at elevated temperatures in a basic medium. While it may not always impact the yield of the desired product significantly, it introduces colored impurities that can complicate purification. Performing the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to prevent this.[2]
Q: Can I use a different base, like potassium hydroxide (KOH) or triethylamine (TEA)? A: Yes, other bases can be used. KOH is very similar in strength to NaOH and can be used interchangeably. Organic bases like triethylamine (TEA) can also catalyze the reaction, potentially offering milder conditions and easier removal during work-up, which can be advantageous for sensitive substrates.[3]
References
-
PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from PrepChem.com. [Link]
-
ResearchGate. (2025). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Retrieved from ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
MDPI. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molbank, 2024(1), M1834. [Link]
-
J-Stage. (n.d.). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Retrieved from J-Stage. [Link]
- Google Patents. (1999). US5939511A - Resin purification process.
-
PubChem. (n.d.). 2,6-Bis(hydroxymethyl)phenol. Retrieved from PubChem. [Link]
-
Catalysis Eprints. (n.d.). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Retrieved from Catalysis Eprints. [Link]
Sources
Technical Support Center: Scaling Up 2,6-Dimethylol Phenol Production
Welcome to the technical support center for the synthesis and scale-up of 2,6-Dimethylol phenol, also known as 2,6-bis(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful synthesis and purification of this versatile compound.
Troubleshooting Guide: From Low Yields to Impurities
Scaling up the synthesis of 2,6-Dimethylol phenol presents several challenges that can impact yield, purity, and reproducibility. This section addresses the most common issues encountered in the laboratory and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired 2,6-dimethylol phenol. This can often be traced back to several key reaction parameters.
Possible Causes and Solutions
| Possible Cause | Scientific Explanation | Suggested Solution |
| Inactive Catalyst | The base catalyst (e.g., NaOH, KOH) is crucial for deprotonating phenol, forming the more nucleophilic phenoxide ion, which readily attacks formaldehyde. If the catalyst is old or has been exposed to air, it can be neutralized by atmospheric CO₂, rendering it inactive. | Use a freshly prepared aqueous solution of the base catalyst for each reaction. Ensure the stock base is stored in a tightly sealed container. |
| Suboptimal Reaction Temperature | The hydroxymethylation of phenol is a temperature-dependent reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. | Gradually increase the reaction temperature in 5-10°C increments to find the optimal balance between reaction rate and side-product formation. A common temperature range is between room temperature and 60°C.[1] |
| Inappropriate Stoichiometry | The molar ratio of formaldehyde to phenol is critical for achieving di-substitution. An insufficient amount of formaldehyde will result in a mixture of unreacted phenol and mono-substituted products. | A molar ratio of formaldehyde to phenol slightly greater than 2:1 is generally recommended to favor di-substitution.[1] However, a large excess should be avoided as it can lead to the formation of polymeric byproducts.[1] |
| Poor Reagent Quality | The purity of the starting materials, phenol and formaldehyde, directly impacts the outcome of the reaction. Impurities in the phenol can lead to undesired side reactions, while an inaccurate concentration of the formaldehyde solution will affect the stoichiometry. | Use high-purity phenol and a reliable source of formaldehyde (e.g., a formalin solution with a recently verified concentration). |
Issue 2: Formation of Significant Impurities and Side Products
The presence of impurities, such as mono-substituted phenols and polymeric resins, complicates purification and reduces the yield of the target compound.
Common Impurities and Mitigation Strategies
| Impurity/Side Product | Scientific Explanation | Mitigation Strategy |
| Mono-hydroxymethylated Isomers | Incomplete reaction or insufficient formaldehyde can lead to the formation of 2-(hydroxymethyl)phenol and 4-(hydroxymethyl)phenol. These compounds have similar properties to the desired product, making separation challenging. | Increase the reaction time to allow for the second hydroxymethylation to occur. A slight excess of formaldehyde can also push the equilibrium towards the di-substituted product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Polymeric Byproducts (Resin Formation) | At elevated temperatures or with a large excess of formaldehyde, the hydroxymethyl groups can react with other phenol molecules, leading to the formation of methylene bridges and the beginning of phenol-formaldehyde resin formation. This is a common issue in scaling up, as heat dissipation becomes more challenging. | Carefully control the reaction temperature and avoid a large excess of formaldehyde.[1] The reaction is exothermic, so ensure adequate cooling and stirring, especially in larger reaction vessels.[2] |
| Oxidation of Phenol | Phenolic compounds are susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored impurities and a dark reaction mixture.[1] | Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1] |
Workflow for Minimizing Impurity Formation
Caption: Troubleshooting workflow for impurity reduction.
Frequently Asked Questions (FAQs)
1. What is the most common and efficient method for synthesizing 2,6-Dimethylol phenol?
The most widely used method is the base-catalyzed hydroxymethylation of phenol using formaldehyde.[1][3] An alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to activate the phenol ring towards electrophilic attack by formaldehyde.[1]
2. What is the optimal molar ratio of formaldehyde to phenol?
A molar ratio of formaldehyde to phenol slightly above 2:1 is generally recommended to ensure di-substitution.[1] However, it is crucial to avoid a large excess, which can promote the formation of polymeric byproducts. The ideal ratio should be determined empirically for your specific reaction setup.[1]
3. What is the recommended reaction temperature?
The reaction is typically conducted at temperatures ranging from room temperature to around 60°C.[1] A moderate temperature is preferred to strike a balance between a reasonable reaction rate and minimizing the formation of side products.
4. My reaction mixture is turning dark. What is the cause and how can I prevent it?
A dark reaction mixture often indicates the oxidation of phenolic compounds, which is more likely to occur under the basic conditions of the reaction.[1] To prevent this, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
5. How can I improve the selectivity for the 2,6-disubstituted product over the 2,4- and other mono-substituted isomers?
Increasing the reaction time and ensuring a slight excess of formaldehyde can favor the formation of the di-hydroxymethylated product.[1] Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal point to stop the reaction.[1]
6. What is the best method to purify the crude 2,6-Dimethylol phenol?
Recrystallization is a common and effective method for purifying the crude product.[1][3] Suitable solvent systems often include water or mixtures of organic solvents and water.
7. How can I assess the purity of my final product?
The purity of 2,6-Dimethylol phenol can be effectively determined using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and substitution pattern.[3]
-
Gas Chromatography (GC) , often after a derivatization step to increase the volatility of the compound.[1]
Experimental Protocols & Pathways
General Protocol for the Synthesis of 2,6-Dimethylol Phenol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and an inlet for an inert gas (e.g., nitrogen).
-
Reagent Preparation: Prepare a fresh aqueous solution of sodium hydroxide.
-
Reaction Initiation: Charge the flask with phenol and the sodium hydroxide solution. Stir until the phenol has completely dissolved to form sodium phenoxide.
-
Formaldehyde Addition: Slowly add a formalin solution (37-41% aqueous formaldehyde) to the reaction mixture. Maintain a molar ratio of formaldehyde to phenol of approximately 2.1:1.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent.
-
Drying: Dry the purified product under vacuum to a constant weight.
Reaction Pathway: Base-Catalyzed Hydroxymethylation of Phenol
Caption: Simplified reaction pathway for the synthesis of 2,6-Dimethylol phenol.
Safety Precautions
Working with phenol and formaldehyde requires strict adherence to safety protocols due to their hazardous nature.
-
Engineering Controls: Always handle phenol and formaldehyde in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles at all times.[5]
-
For handling concentrated solutions, consider using a face shield in addition to goggles.
-
-
Handling:
-
Phenol can cause severe skin burns and is toxic if absorbed through the skin. Avoid all direct contact.
-
Formaldehyde is a known carcinogen and a respiratory irritant.[4] Avoid inhaling its vapors.
-
-
Spills: In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheets (SDS) for phenol and formaldehyde before beginning any experimental work.
References
-
PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from a relevant BenchChem technical document.
- National Chemical Safety Program. (n.d.). Phenol-Formaldehyde Reaction Hazards.
- BenchChem. (2025). Purity Analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol: An In-depth Technical Guide. Retrieved from a relevant BenchChem technical document.
-
Scribd. (n.d.). Phenol-Formaldehyde Reaction Hazards. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Poor Crosslinking with 2,6-Dimethylol Phenol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for 2,6-Dimethylol phenol. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,6-Dimethylol phenol as a crosslinking agent. As a highly reactive, difunctional monomer, it is a building block for creating well-defined phenolic polymer networks. However, achieving complete and consistent crosslinking requires careful control of reaction parameters.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the experimental choices, and offers validated protocols to guide your work.
Core Principles of 2,6-Dimethylol Phenol Crosslinking
2,6-Dimethylol phenol is a resol-type phenolic compound, meaning it contains both a phenol ring and reactive hydroxymethyl (-CH₂OH) groups. It undergoes thermal self-condensation without the need for an additional crosslinking agent.[1][2] The curing process is a polycondensation reaction where water is eliminated as a byproduct. The reaction proceeds through two primary pathways:
-
Formation of Dibenzyl Ether Bridges: Two hydroxymethyl groups react to form an ether linkage, releasing one molecule of water. This is typically favored at lower curing temperatures (approx. 120-160°C).[3][4]
-
Formation of Methylene Bridges: A hydroxymethyl group reacts with an available para position on another phenol ring to form a stable methylene bridge, also releasing water.[3][4] At higher temperatures (approx. 160-190°C), ether bridges can also degrade to form methylene bridges and release formaldehyde.[3]
The ratio of these two bridge types significantly influences the final mechanical properties of the polymer network. Methylene bridges are shorter and create a more rigid, thermally stable network, while the more flexible ether bridges can result in a less brittle material.[5]
References
-
Paju, J., Pehk, T., & Christjanson, P. (Year N/A). Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. Accessed from Semantic Scholar. [Link]
-
Lian, J., et al. (2022). Curing mechanism of resole phenolic resin based on variable temperature FTIR spectra and thermogravimetry-mass spectrometry. ResearchGate. [Link]
- Paju, J., Pehk, T., & Christjanson, P. (2010). Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. Journal of Applied Polymer Science, 115(6), 3447-3456.
-
Chemistry For Everyone. (2023). What Is Resol Resin?. YouTube. [Link]
-
Plastics Engineering Company (Plenco). (n.d.). Phenolic Novolac And Resol Resins. Plenco. [Link]
-
MDPI. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylphenol. PubChem. [Link]
- Grenier-Loustalot, M. F., Larroque, S., Grenier, P., & Bedel, D. (1996). Influence of Ether Linkages on the Properties of Resol Phenolic Resin. Polymer, 37(6), 939-953.
-
Zaske, L., & Zatorski, A. (2018). The synthesis and characterization of phenolic resin with a high content of dimethylene ether bridges. ResearchGate. [Link]
- Farr, N., et al. (2020). Identifying and mapping chemical bonding within phenolic resin using Secondary Electron Hyperspectral Imaging. Polymer Chemistry, 12(3), 456-464.
-
ResearchGate. (2015). Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification. ResearchGate. [Link]
-
ResearchGate. (2017). Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. ResearchGate. [Link]
-
Chemistry For Everyone. (2023). How Is Phenol-Formaldehyde Resin Synthesized?. YouTube. [Link]
-
CNKI. (2009). The Oxidative Polymerization And Mechanism Of 2, 6-Dimethyl Phenol In Water. CNKI. [Link]
-
ResearchGate. (2024). Surface characteristics of phenolic resin coatings. ResearchGate. [Link]
- Google Patents. (1973). US3714269A - Process for producing 2,6-dimethylphenol.
-
Wikipedia. (n.d.). 2,6-Xylenol. Wikipedia. [Link]
-
ResearchGate. (2013). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. [Link]
-
BioResources. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources. [Link]
- Google Patents. (2006). CN1240654C - Method for preparing 2,6-dimethylphenol.
-
National Center for Biotechnology Information. (n.d.). 2,6-Bis(hydroxymethyl)phenol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. PubChem. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,6-bis(hydroxymethyl)phenols
Welcome to the technical support center for the synthesis of 2,6-bis(hydroxymethyl)phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthetic process. Our focus is on providing in-depth, mechanistically-grounded solutions to optimize your reaction outcomes.
Introduction
The synthesis of 2,6-bis(hydroxymethyl)phenols is a cornerstone reaction in the development of various polymers, resins, and pharmaceutical intermediates. The reaction, typically a base-catalyzed hydroxymethylation of a phenol with formaldehyde, is deceptively simple.[1] However, its execution is often plagued by a variety of side reactions that can significantly impact yield, purity, and the overall success of your synthesis. This guide will address the most common challenges in a question-and-answer format, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My primary side product is a polymeric, resinous material. What is happening and how can I prevent it?
Answer: The formation of polymeric byproducts, often appearing as a thick, intractable resin, is the most common side reaction in the synthesis of 2,6-bis(hydroxymethyl)phenols.[2][3] This occurs because the newly introduced hydroxymethyl groups can react further with other phenol molecules, leading to the formation of methylene bridges and the beginning of phenol-formaldehyde resin formation.[4]
Root Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| High Formaldehyde Concentration | An excess of formaldehyde significantly increases the probability of multiple hydroxymethylations and subsequent condensation reactions, leading to polymer chains.[1] | 1. Stoichiometry Control: Carefully control the molar ratio of formaldehyde to the starting phenol. A ratio slightly above 2:1 is often recommended to favor di-substitution without promoting excessive polymerization.[1] 2. Gradual Addition: Instead of adding all the formaldehyde at once, consider a slow, controlled addition over the course of the reaction. This maintains a low instantaneous concentration of formaldehyde. |
| Elevated Reaction Temperature | Higher temperatures accelerate not only the desired hydroxymethylation but also the subsequent condensation reactions that lead to resin formation.[5][6] | 1. Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This is often between room temperature and 60°C.[1] 2. Monitoring: Closely monitor the reaction's exotherm. A rapid increase in temperature can indicate the onset of uncontrolled polymerization. |
| Prolonged Reaction Time | The longer the reaction is allowed to proceed after the formation of the desired product, the greater the opportunity for the hydroxymethylated phenols to react with each other and form polymers. | 1. Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. 2. Timely Quenching: Once the desired product is formed in optimal yield, promptly quench the reaction by neutralizing the base catalyst with an acid.[7] |
Reaction Pathway Visualization
Caption: Troubleshooting workflow for improving di-substitution selectivity.
Issue 3: My reaction mixture is turning dark, and I'm observing colored impurities in my final product. What is the cause and how can I prevent this?
Answer: The development of a dark color in the reaction mixture is typically indicative of oxidation of the phenol or its hydroxymethylated derivatives. [1]Phenolic compounds are susceptible to oxidation, especially under basic conditions and at elevated temperatures, leading to the formation of colored quinone-type structures.
Root Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| Air Oxidation | The phenoxide ion, which is the active nucleophile in the reaction, is particularly prone to oxidation by atmospheric oxygen. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen. [1] 2. Degassed Solvents: If using a solvent, ensure it is thoroughly degassed before use. |
| Metal Contaminants | Trace metal impurities in the reactants or from the reaction vessel can catalyze oxidation reactions. | 1. High-Purity Reagents: Use high-purity starting materials. 2. Glassware: Ensure that the reaction is performed in clean glassware, free from metal residues. |
| Overheating | High temperatures can promote oxidative side reactions. | 1. Temperature Control: Maintain a consistent and moderate reaction temperature as determined by your optimization studies. |
Issue 4: I am observing the formation of other isomers, such as the 4-hydroxymethyl or 2,4-bis(hydroxymethyl)phenol. How can I improve the regioselectivity for the 2,6-disubstituted product?
Answer: The regioselectivity of phenol hydroxymethylation is influenced by a delicate balance of electronic and steric factors, as well as the reaction conditions. While the ortho positions are generally activated by the hydroxyl group, substitution at the para position is also favorable. [2]
Root Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| Reaction pH | Under weakly alkaline conditions (pH 8.5-10.5), the para-position can be nearly twice as reactive as the ortho-position. [8] | 1. pH Control: Carefully control the pH of the reaction mixture. For some substrates, a more acidic pH (4-5) with specific catalysts can favor ortho-substitution. [8] |
| Catalyst Choice | The nature of the catalyst plays a crucial role in directing the regioselectivity. | 1. Chelating Catalysts: The use of transition metal hydroxides (e.g., Cu, Cr, Mn, Ni, Co) or boric acid can promote ortho-selectivity through the formation of a chelate with the phenolic hydroxyl group, which directs the incoming formaldehyde to the adjacent ortho positions. [8] 2. Solid Acid Catalysts: Certain solid acid catalysts, such as titanoaluminophosphate molecular sieves (TiAPO-5), have shown high ortho-selectivity. |
| Steric Hindrance | If the starting phenol has a bulky substituent at the para position, this will naturally favor substitution at the ortho positions. Conversely, bulky ortho substituents will favor para substitution. | 1. Substrate Design: If possible, select a starting phenol with a para-substituent to block that position and direct hydroxymethylation to the ortho positions. |
Experimental Protocols
General Protocol for the Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol
This protocol is adapted from established procedures and serves as a starting point for optimization. [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 108 g of p-cresol in 200 g of water.
-
Addition of Base: To the stirred solution, add 50 g of sodium hydroxide.
-
Addition of Formaldehyde: Add 215 g of 38 wt% formalin solution.
-
Reaction: Stir the reaction mixture at 25°C for 96 hours.
-
Work-up: Neutralize the reaction mixture with acetic acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry to yield 2,6-bis(hydroxymethyl)-4-methylphenol.
References
-
Wikipedia. Phenol formaldehyde resin . [Link]
-
ACS Publications. Hydroxymethylation of Phenol Revisited: A Readjusted Mathematical Model . [Link]
-
YouTube. How Is Phenol-Formaldehyde Resin Synthesized? - Chemistry For Everyone . [Link]
-
Injection Mold, Cnc Machining Parts, Electronic Assembly. How is phenol formaldehyde resin formed? . [Link]
-
Grokipedia. Duff reaction . [Link]
-
Xometry. About Phenol Formaldehyde Resin . [Link]
-
Slideshare. Preparation of Phenol-Formaldehyde Resin . [Link]
-
ACS Publications. Hydroxymethylation of Phenol Revisited: A Readjusted Mathematical Model . [Link]
-
ResearchGate. The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position . [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples . [Link]
-
Forest Products Laboratory. Reaction of Formaldehyde with Phenols: A Computational Chemistry Study . [Link]
-
ResearchGate. Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation . [Link]
-
Wikipedia. Reimer–Tiemann reaction . [Link]
-
Wikipedia. Duff reaction . [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism . [Link]
-
PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol . [Link]
Sources
Technical Support Center: Purification of Crude 2,6-Dimethylolphenol
Welcome to the Technical Support Center for the purification of crude 2,6-dimethylolphenol, also known as 2,6-bis(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your success in obtaining high-purity 2,6-dimethylolphenol.
I. Understanding Your Crude Material: FAQs on Impurity Profile
A successful purification strategy begins with understanding the potential impurities in your crude product. 2,6-Dimethylolphenol is typically synthesized via the base-catalyzed hydroxymethylation of phenol with formaldehyde.[1] This reaction, while effective, can result in a variety of byproducts.
Q1: What are the most common impurities I should expect in my crude 2,6-dimethylolphenol?
A1: The primary impurities arise from incomplete reactions, side reactions, and subsequent product degradation. Expect to find:
-
Unreacted Phenol: The starting material may be present, especially if the reaction did not go to completion.
-
Mono-substituted Isomers: The reaction can yield 2-(hydroxymethyl)phenol and 4-(hydroxymethyl)phenol if the hydroxymethylation is incomplete. Controlling the stoichiometry with a slight excess of formaldehyde can help minimize this.[2]
-
Polymeric Byproducts: Phenol-formaldehyde resins can form, particularly if the reaction temperature is too high or the reaction time is prolonged. These are often high molecular weight, sticky, colored solids.
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, often turning the reaction mixture or the crude product yellow, pink, or brown.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
-
Inorganic Salts: If the reaction is neutralized with an acid after being catalyzed by a base, inorganic salts will be present in the crude product.
Q2: My crude product is a dark, sticky oil instead of a solid. What does this indicate?
A2: This is a common issue and typically points to a high concentration of polymeric byproducts and potentially unreacted starting materials. The relatively low melting point of some impurities can create a eutectic mixture with the desired product, depressing the overall melting point and resulting in an oil. Excessive heating during the reaction is a frequent cause of polymerization.
Q3: How can I get a preliminary assessment of my crude product's purity before attempting a large-scale purification?
A3: Thin-Layer Chromatography (TLC) is an invaluable and rapid technique for this purpose.[2]
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are effective.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate is a good starting point. A common mobile phase for phenolic compounds is a hexane:ethyl acetate mixture (e.g., starting with a 7:3 or 1:1 ratio).
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be effective, as phenols are readily oxidized.
By running the crude material alongside a pure standard (if available) and the starting phenol, you can visualize the number of components and their relative polarities, which will inform your choice of purification method.
II. Purification Strategy: Choosing the Right Method
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.
Caption: Decision workflow for selecting a purification technique.
III. Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.
FAQs: Recrystallization
Q4: How do I choose the best solvent for recrystallizing 2,6-dimethylolphenol?
A4: An ideal recrystallization solvent will dissolve your compound poorly at room temperature but very well at its boiling point.[3] Given that 2,6-dimethylolphenol has a melting point of 92-95°C and contains polar hydroxyl groups, suitable solvents are moderately polar.
-
Excellent Starting Point: Ethyl acetate has been shown to be effective for the recrystallization of the structurally similar 2,6-bis(hydroxymethyl)-p-cresol.[4]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. This typically involves a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a "poor" solvent in which it is sparingly soluble (e.g., water, hexane).[5]
Solubility & Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Ethyl Acetate | Medium | 77 | Recommended starting point. Often provides a good solubility differential for moderately polar compounds. |
| Water | High | 100 | May be a suitable "poor" solvent in a pair with a more soluble organic solvent like ethanol. |
| Toluene | Low | 111 | May be useful for removing non-polar impurities. Can be used in a solvent pair. |
| Ethanol/Water | Mixed | Variable | A classic solvent pair. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. |
| Acetone/Hexane | Mixed | Variable | Good for moderately polar compounds. Dissolve in minimal hot acetone, add hexane until turbid. |
Q5: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A5: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution cools below the melting point of the solute. With a melting point of 92-95°C, this is a potential issue for 2,6-dimethylolphenol if using a high-boiling point solvent.
-
Causality: The solution became supersaturated at a temperature above the compound's melting point. Impurities can also depress the melting point, exacerbating this issue.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.[6]
-
Adding a "seed crystal" of pure product, if available, provides a nucleation site for crystal growth.[6]
-
Q6: My product recovery is very low after recrystallization. How can I improve the yield?
A6: Low recovery is often a result of using too much solvent or not cooling the solution sufficiently.
-
Causality: The most common error is adding too much hot solvent during the dissolution step. This prevents the solution from becoming saturated upon cooling, and a significant amount of product remains dissolved.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.
-
Ensure the solution is cooled to a low enough temperature to maximize crystal formation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.
-
If you suspect significant product remains in the mother liquor, you can concentrate it by boiling off some of the solvent and attempting a second crystallization to recover another crop of crystals.
-
Experimental Protocol: Recrystallization
Caption: Experimental workflow for recrystallization.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (e.g., Ethyl Acetate).
-
Dissolution: Place the crude 2,6-dimethylolphenol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 50-60°C).
IV. Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective due to the presence of multiple impurities with similar solubilities, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.
FAQs: Column Chromatography
Q7: How do I select the right stationary and mobile phases for purifying 2,6-dimethylolphenol?
A7:
-
Stationary Phase: Silica gel is the standard and most effective choice for separating moderately polar compounds like phenols. Its slightly acidic nature is generally compatible with these molecules.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a TLC plate first. The goal is to have the desired product (2,6-dimethylolphenol) with a retention factor (Rƒ) of approximately 0.25-0.35.
-
A good starting eluent system is Hexane:Ethyl Acetate . Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate until the desired Rƒ is achieved.
-
For very polar impurities that are difficult to elute, adding a small percentage of methanol (e.g., 1-5%) to the eluent can be effective.
-
Q8: My compound is streaking down the column and the separation is poor. What's causing this?
A8: Streaking or "tailing" is a common issue with polar compounds like phenols on silica gel.
-
Causality: This is often due to strong, non-ideal interactions between the acidic phenolic hydroxyl groups and the active sites on the silica gel. It can also be caused by overloading the column with too much crude material.
-
Solution:
-
Reduce Sample Load: Ensure you are not loading more than 1g of crude material per 20-50g of silica gel (a 1:20 to 1:50 ratio is a good rule of thumb).
-
Modify the Mobile Phase: Adding a small amount of a polar modifier to the eluent can improve peak shape. For phenols, adding ~0.5-1% acetic acid or formic acid to the mobile phase can help by protonating the silica surface and reducing strong interactions, leading to sharper bands.
-
Dry Loading: If the crude product has poor solubility in the starting eluent, it can be "dry loaded." This involves dissolving the crude material in a minimal amount of a strong solvent (like acetone or methanol), adsorbing it onto a small amount of silica gel, evaporating the solvent completely, and then carefully adding the resulting dry powder to the top of the column.
-
Q9: I've run my column, but how do I confirm which fractions contain my pure product?
A9: Fraction analysis is a critical step.
-
Procedure: Collect the eluent in a series of numbered test tubes or flasks. Spot each fraction (or every few fractions) onto a single TLC plate.
-
Analysis: Develop the TLC plate in the same solvent system used for the column elution. Fractions containing the pure compound will show a single spot at the target Rƒ value.
-
Pooling: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2,6-dimethylolphenol.
V. Final Purity Assessment
After purification, it is essential to assess the final purity of your 2,6-dimethylolphenol.
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2°C). The melting point of pure 2,6-dimethylolphenol is reported as 92-95°C. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: This is the most definitive method to confirm the structure and assess purity. The spectra should show the expected signals with correct integrations and no significant peaks attributable to impurities.
-
FT-IR: The infrared spectrum should show a broad O-H stretch for the phenolic and alcohol groups (~3300 cm⁻¹) and characteristic aromatic C-H and C=C stretches.
-
By following these expert-guided troubleshooting steps and protocols, you will be well-equipped to overcome the common challenges associated with the purification of crude 2,6-dimethylolphenol and obtain a product of high purity suitable for your research and development needs.
References
-
Journal of Photopolymer Science and Technology. (2014). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. [Link]
- Google Patents. (1999).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2018). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]
-
PubChem. (n.d.). 2,6-Bis(hydroxymethyl)phenol. [Link]
-
PubChem. (n.d.). Butylated hydroxymethylphenol. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
HMDB. (2012). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]
-
PubChem. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Bis(hydroxymethyl)phenol. [Link]
Sources
Technical Support Center: Catalyst Selection for Phenol Hydroxymethylation
Welcome to the technical support center for phenol hydroxymethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for this critical reaction. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction outcomes, empowering you to optimize your experiments for success.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the planning and execution of phenol hydroxymethylation experiments.
1. What are the primary factors influencing regioselectivity (ortho- vs. para-) in phenol hydroxymethylation?
The regioselectivity of phenol hydroxymethylation is a delicate balance of several key factors:
-
Catalyst Choice: The nature of the catalyst is paramount. Lewis acids, Brønsted acids, and bases all influence the position of hydroxymethylation. For instance, certain metal salts and solid acid catalysts can favor the ortho position, while traditional base catalysts often favor the para position.[1]
-
Reaction pH: The pH of the reaction medium significantly impacts the reactivity of the phenol and the catalyst's effectiveness. Under weakly alkaline conditions (pH 8.5-10.5) using catalysts like NaOH or KOH, the para-position is often favored. Conversely, acidic conditions or the use of specific chelating metals at a controlled pH (e.g., pH 4-5) can promote ortho-selectivity.[1]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.[1]
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thus influencing the reaction pathway and selectivity.[1]
-
Steric Hindrance: Bulky substituents on the phenol ring can sterically hinder the approach of formaldehyde to the ortho positions, leading to a preference for the less hindered para position.[1]
2. How can I enhance ortho-selectivity in my phenol hydroxymethylation reaction?
Achieving high ortho-selectivity often involves the use of specific catalysts that can form a chelate with the phenolic hydroxyl group, thereby directing the incoming electrophile (formaldehyde) to the adjacent ortho position.[1]
-
Transition Metal Hydroxides: Using hydroxides of transition metals such as Cu, Cr, Mn, Ni, and Co in an aqueous solution at a controlled pH of 4-5 has been shown to favor ortho-hydroxymethylation. The proposed mechanism involves the formation of a chelate in the transition state.[1]
-
Boric Acid: The use of boric acid in a non-polar solvent like benzene can also promote ortho-selectivity through the formation of a borate ester intermediate.[1]
-
Solid Acid Catalysts: Microporous titanoaluminophosphate (TiAPO-5) molecular sieves have demonstrated high ortho-selectivity. The titanium within the catalyst framework is believed to coordinate with both the phenolic hydroxyl group and formaldehyde, facilitating a directed attack at the ortho position.[1]
3. How can I improve the selectivity for the para-product?
While achieving high para-selectivity can be challenging due to the inherent reactivity of the ortho positions, certain strategies can be employed:
-
Alkaline Catalysts: Traditional base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under weakly alkaline conditions (pH 8.5-10.5) tend to favor the formation of the para-hydroxymethylphenol.[1]
-
Cyclodextrins: The use of cyclodextrins as catalysts has been reported to selectively produce the p-isomer. The hydrophobic cavity of the cyclodextrin can encapsulate the phenol molecule in a way that exposes the para position for reaction.[1]
4. My reaction is producing significant amounts of di- and tri-hydroxymethylated byproducts. How can I minimize these?
The formation of multiple hydroxymethyl groups on the phenol ring is a common issue, especially at higher temperatures and longer reaction times. To minimize these byproducts:
-
Control Stoichiometry: Use a molar excess of phenol relative to formaldehyde. This will increase the probability of formaldehyde reacting with an unreacted phenol molecule rather than a mono-hydroxymethylated one.[1]
-
Lower Reaction Temperature: Operating at lower temperatures can help to control the reactivity and reduce the rate of subsequent hydroxymethylation reactions.[1]
5. My reaction is leading to the formation of insoluble resinous material. What is causing this and how can it be prevented?
The formation of resinous material is typically due to condensation reactions between the hydroxymethylphenols and other phenol molecules, leading to the formation of diphenylmethane structures and eventually polymeric resins.[1]
-
Temperature Control: High temperatures can promote these condensation reactions. Maintaining a lower and more controlled reaction temperature is crucial.[1]
-
pH Management: The pH of the reaction can influence the rate of condensation. Careful control of the pH is necessary to stay within the optimal range for hydroxymethylation while minimizing polymerization.[1]
-
Reaction Time: As with the formation of multiple hydroxymethyl groups, limiting the reaction time can help to prevent the propagation of condensation reactions.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during phenol hydroxymethylation experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Phenol | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Incorrect pH. | 1. Ensure the catalyst is fresh and active. For solid catalysts, consider activation procedures (e.g., calcination). 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation. 3. Verify and adjust the pH of the reaction mixture to the optimal range for your chosen catalytic system.[1] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Non-selective catalyst. 2. Suboptimal reaction conditions (pH, temperature). 3. Steric factors of the substrate. | 1. Switch to a catalyst known for high regioselectivity (e.g., TiAPO-5 for ortho, specific bases for para). 2. Optimize reaction conditions based on literature for the desired isomer. 3. If possible, consider modifying the substrate to introduce directing groups.[1] |
| Formation of Condensation Products (Resins) | 1. High reaction temperature. 2. Prolonged reaction time. 3. High concentration of formaldehyde. | 1. Lower the reaction temperature. 2. Monitor the reaction and stop it once the desired product is formed. 3. Use a molar excess of phenol to formaldehyde.[1] |
| Difficulty in Product Separation | 1. Similar polarity of ortho and para isomers. | 1. Employ high-performance column chromatography with a carefully selected solvent system. 2. Consider derivatization of the products to alter their polarity for easier separation. |
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments in phenol hydroxymethylation.
Protocol 1: Ortho-Selective Hydroxymethylation using TiAPO-5 Molecular Sieves
This protocol is adapted from studies demonstrating high ortho-selectivity using microporous titanoaluminophosphate molecular sieves.
1. Catalyst Activation:
- Activate the TiAPO-5 catalyst by heating at 380 K for 3 hours prior to the reaction.
2. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser, combine phenol (0.015 M), an aqueous solution of formaldehyde (37-41 w/v, 0.29 M), and the activated TiAPO-5 catalyst (2-10 wt% with respect to phenol).
3. Reaction Conditions:
- Reflux the mixture at 373 K (100 °C) for 24 hours.
4. Analysis:
- Monitor the reaction progress by withdrawing aliquots at appropriate time intervals and analyzing them by thin-layer chromatography (TLC) and gas chromatography (GC).
5. Work-up:
- After the reaction is complete, filter the catalyst.
- The filtrate can be extracted with an appropriate organic solvent, and the product can be purified by column chromatography.
Protocol 2: Para-Selective Hydroxymethylation using Sodium Hydroxide
This protocol outlines a general procedure for favoring the para isomer using a common base catalyst.
1. Reaction Setup:
- In a temperature-controlled reactor, dissolve phenol in a suitable solvent.
- Add an aqueous solution of formaldehyde.
- Adjust the pH of the reaction mixture to 8.5-10.5 using a solution of sodium hydroxide (NaOH).[1]
2. Reaction Conditions:
- Maintain the reaction temperature at approximately 30 °C.[1]
- Stir the reaction mixture for the desired amount of time, monitoring the progress by TLC or GC.
3. Work-up:
- Once the reaction has reached the desired conversion, neutralize the mixture with a suitable acid.
- Extract the products with an organic solvent.
- The organic layers are then combined, dried, and the solvent is evaporated.
- The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Catalyst and pH on Phenol Hydroxymethylation Selectivity
| Catalyst | pH | Temperature (°C) | Phenol Conversion (%) | ortho-HMP Selectivity (%) | para-HMP Selectivity (%) | Reference |
| NaOH | 8.5 - 10.5 | 30 | - | ~35 | ~65 | [1] |
| Transition Metal Hydroxides (Cu, Cr, etc.) | 4 - 5 | - | - | High | Low | [1] |
| TiAPO-5 | Neutral | 100 | 20 | 86 | 14 | |
| TiAPO-5 | Acidic | 100 | 8 | 45 | 55 |
HMP: Hydroxymethylphenol
Visualizations
Reaction Pathway Diagram
Caption: Influence of catalyst type on regioselective pathways in phenol hydroxymethylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in phenol hydroxymethylation.
References
- Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation - Benchchem.
- performance comparison of different catalysts for hydroxymethylation - Benchchem.
- Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves - Catalysis Eprints database.
-
Hydroxymethylation of Phenol Revisited: A Readjusted Mathematical Model - ACS Publications. Available at: [Link]
- A Technical Guide to Hydroxymethylated Phenols in Synthetic Chemistry - Benchchem.
- Hydroxymethylation - Grokipedia.
Sources
reaction monitoring techniques for 2,6-Dimethylol phenol synthesis
<_Step_2>
Welcome to the technical support center for the synthesis of 2,6-Dimethylol Phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on robust reaction monitoring techniques. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective techniques for monitoring the synthesis of 2,6-Dimethylol phenol?
A1: The primary techniques for monitoring this reaction are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
-
HPLC is invaluable for separating and quantifying the starting material (phenol), the desired product (2,6-dimethylol phenol), and various side products, including other methylolated isomers (e.g., 2-methylol phenol, 4-methylol phenol) and early-stage condensation products.[1][2][3][4][5][6]
-
NMR Spectroscopy (both ¹H and ¹³C) provides detailed structural information, allowing for the unambiguous identification of different isomers by analyzing the chemical shifts and splitting patterns of the aromatic and methylene protons.[7][8][9][10][11]
-
In-situ FTIR Spectroscopy allows for real-time, continuous monitoring of the reaction without the need for sampling.[12][13][14][15] By tracking the disappearance of reactant peaks (e.g., C-H bonds in formaldehyde) and the appearance of product peaks (e.g., C-O stretching of the new hydroxymethyl groups), it provides immediate kinetic data.[13][16]
Q2: Why is careful reaction monitoring so critical for this specific synthesis?
A2: The hydroxymethylation of phenol is a competitive reaction that can yield a mixture of products.[17] Monitoring is crucial for several reasons:
-
Selectivity: The reaction can produce mono-, di-, and tri-substituted methylol phenols at the ortho and para positions. To maximize the yield of the desired 2,6-dimethylol phenol, the reaction conditions must be tightly controlled and monitored to stop the reaction at the optimal point.
-
Preventing Polymerization: The phenol-formaldehyde reaction is the basis for producing phenolic resins (Bakelite).[18][19][20][21] If the reaction proceeds too long or at too high a temperature, the methylol phenols will begin to condense, forming methylene-bridged oligomers and eventually cross-linked, insoluble polymers.[22] This drastically reduces the yield of the desired small molecule and creates significant purification challenges.
-
Safety: These reactions are highly exothermic.[23][24] Uncontrolled reactions can lead to a dangerous, rapid increase in temperature and pressure, known as a runaway reaction.[23] Real-time monitoring provides an early warning system to manage the reaction's thermal profile.
Q3: How should I prepare a reaction aliquot for HPLC analysis?
A3: Proper sample preparation is key to obtaining reliable data.
-
Quench the Reaction: Withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reactor. Immediately add it to a known volume (e.g., 900 µL) of a quenching solution in a vial. The quenching solution should neutralize the catalyst to stop the reaction instantly. A dilute acidic solution (e.g., 0.1 M HCl or acetic acid) is typically used to neutralize the basic catalyst.[25]
-
Dilute: The quenched sample will likely be too concentrated for direct injection. Perform a further serial dilution with the HPLC mobile phase to bring the analyte concentrations within the linear range of your calibration curve.
-
Filter: Before injection, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the HPLC column or system.
-
Analyze Promptly: Analyze the prepared sample as soon as possible to prevent any potential degradation.
Troubleshooting Guide
This section addresses specific experimental issues. Each problem is followed by potential causes and validated solutions.
Problem 1: Low Yield of 2,6-Dimethylol Phenol with High Levels of Unreacted Phenol
-
Potential Cause A: Incorrect Stoichiometry or Inactive Reagents. The molar ratio of formaldehyde to phenol is critical. A ratio of slightly over 2:1 is generally recommended to favor di-substitution.[17] However, aged formaldehyde solutions (formalin) can polymerize to paraformaldehyde or oxidize to formic acid, reducing the effective concentration.
-
Solution:
-
Ensure a formaldehyde-to-phenol molar ratio of approximately 2.2:1 to 2.5:1.
-
Use a fresh bottle of formaldehyde solution. If its concentration is uncertain, it should be assayed before use.
-
Confirm the purity and identity of the starting phenol via melting point or spectroscopy.
-
-
Potential Cause B: Suboptimal Temperature or Reaction Time. The hydroxymethylation reaction is temperature-dependent.[17][26] If the temperature is too low, the reaction rate will be impractically slow. If the time is too short, the reaction will not proceed to completion.
-
Solution:
-
Maintain a reaction temperature between 40-60°C. Lower temperatures can be used but require significantly longer reaction times.[25][26]
-
Monitor the reaction progress every 30-60 minutes using a validated technique (like HPLC). Continue the reaction until the concentration of the di-substituted product plateaus and the phenol concentration is minimized.
-
-
Potential Cause C: Inactive or Insufficient Catalyst. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH).[17][25] If the catalyst is old or has been passivated by atmospheric CO₂, it will be ineffective.
-
Solution: Always use a freshly prepared aqueous solution of the base catalyst. Ensure the amount used is sufficient to maintain the desired reaction pH.
Problem 2: High Concentration of Byproducts (e.g., 2,4-Dimethylol Phenol, 2,4,6-Trimethylol Phenol)
-
Potential Cause: Reaction Conditions Favoring Para-Substitution or Over-Methylolation. While ortho-substitution is favored at moderate temperatures with certain catalysts, para-substitution is also thermodynamically viable. Running the reaction for too long or with a large excess of formaldehyde will inevitably lead to the formation of 2,4,6-trimethylol phenol.
-
Solution:
-
Fine-tune Stoichiometry: Avoid a large excess of formaldehyde. A ratio closer to 2.1:1 can help limit the formation of the tri-substituted product.
-
Optimize Temperature: Carefully control the temperature. Higher temperatures can sometimes alter the ortho/para selectivity.
-
Precise Monitoring: This is where monitoring is paramount. Use HPLC to track the formation of all major isomers. Stop the reaction when the concentration of 2,6-dimethylol phenol is at its maximum, before the concentration of 2,4,6-trimethylol phenol begins to rise significantly.
-
Problem 3: Evidence of Polymerization (Oily Precipitate, Broad Peaks in HPLC, Sample Insolubility)
-
Potential Cause: Excessive Temperature or Reaction Time. This is the most common cause. The condensation reaction that leads to polymer formation has a higher activation energy than the initial hydroxymethylation. Running the reaction at temperatures above 70°C or for extended periods after methylolation is complete will strongly promote polymerization.[22]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature below 65°C. Use a well-controlled oil bath or jacketed reactor.
-
Quench at Optimal Point: Once monitoring indicates that the formation of the desired product has peaked, cool the reaction mixture rapidly and neutralize the catalyst to prevent subsequent condensation reactions.
-
Workflow for Troubleshooting: The following workflow can help diagnose and solve issues related to reaction progress and polymerization.
-
Caption: Workflow for Diagnosing Incomplete Phenol Methylolation.
Data & Protocols
Protocol: Reaction Monitoring by Reverse-Phase HPLC
This protocol provides a starting point for developing a robust analytical method.
-
Sample Preparation: Follow the quenching and dilution procedure described in FAQ Q3.
-
Method Parameters: A typical method is summarized in the table below. This may require optimization for your specific system and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3 or 5 µm | Provides good retention and separation for polar aromatic compounds.[27] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acid improves peak shape for phenolic compounds. Acetonitrile is a common strong solvent. |
| Gradient | 5% B to 60% B over 20 minutes | A gradient is necessary to elute compounds with a wide range of polarities, from phenol to di-methylol phenols. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 274 nm | Phenolic compounds exhibit strong absorbance near this wavelength.[1] |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and sensitivity. |
-
Calibration: Prepare calibration standards of pure phenol and, if available, 2,6-dimethylol phenol at a minimum of five concentration levels.[1] Run these standards to generate a calibration curve (Peak Area vs. Concentration) to quantify the components in your reaction samples.[28]
Data Interpretation: Characteristic ¹H-NMR Shifts
NMR can confirm the identity of your products. Samples should be neutralized, extracted (e.g., with ethyl acetate), dried, and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -OH (ppm) |
| Phenol | 6.7 - 7.2 (m) | N/A | ~9.5 (s, broad) |
| 2-Methylol Phenol | 6.8 - 7.3 (m) | ~4.7 (s) | ~5.2 (t, CH₂OH), ~9.6 (s, ArOH) |
| 2,6-Dimethylol Phenol | 6.7 (t), 7.1 (d) | ~4.6 (s) | ~5.1 (t, CH₂OH), ~9.7 (s, ArOH) |
| 2,4-Dimethylol Phenol | 6.7 - 7.4 (m) | ~4.5 (s, C4-CH₂), ~4.6 (s, C2-CH₂) | Variable |
Note: Shifts are approximate and can vary based on solvent and concentration. The key is the relative position and multiplicity of the peaks.
References
-
PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from PrepChem.com. URL: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from epa.gov. URL: [Link]
-
Storey, R. F., & Donnalley, A. B. (1998). Real-Time Monitoring of Carbocationic Polymerization of Isobutylene Using in Situ FTIR-ATR Spectroscopy with Conduit and Diamond-Composite Sensor Technology. Macromolecules, 31(5), 1599–1602. URL: [Link]
-
Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from mt.com. URL: [Link]
-
Voigt, W., & Fischer, D. (2006). Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. Journal of Applied Polymer Science, 101(3), 1374–1380. URL: [Link]
-
Jovanovic, R. (2003). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Adhesives & Sealants Industry. URL: [Link]
-
Jovanovic, R., & Dube, M. A. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research, 54(20), 5454–5461. URL: [Link]
-
Wang, Y., et al. (2012). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Journal of the Adhesion Society of Japan, 48(12), 457-461. URL: [Link]
-
Jin, H., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(11), 863-871. URL: [Link]
-
Chandrasekhar, V., et al. (2006). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Dalton Transactions, (25), 3045-3052. URL: [Link]
-
Wawrzyńczak, A., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(1), 54. URL: [Link]
-
Werstler, D. D. (1977). Real time NMR analyses of phenolic resin reactions. Polymer Preprints, American Chemical Society, Division of Polymer Chemistry, 18(1), 693-698. URL: [Link]
-
Quiroga, D., Ríos-Motta, J., & Rivera, A. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molbank, 2024(1), M1843. URL: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from helixchrom.com. URL: [Link]
-
Padrón, C., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(5). URL: [Link]
-
Blum, F. D., Sinha, B. R., & O'Connor, D. (1988). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Defense Technical Information Center. URL: [Link]
-
Mishima, K., et al. (2017). Integrated analysis of solid-state NMR spectra and nuclear magnetic relaxation times for the phenol formaldehyde (PF) resin. RSC Advances, 7(87), 55291-55297. URL: [Link]
-
Sinha, B. R., O'Connor, D., & Blum, F. D. (1988). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Defense Technical Information Center. URL: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of phenol-formaldehyde novolac. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). 48 questions with answers in PHENOLIC RESINS. Retrieved from ResearchGate. URL: [Link]
-
Wawrzyńczak, A., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Chemistry Central Journal, 8(54). URL: [Link]
-
ResearchGate. (n.d.). Characterization of phenolic resins by HPLC with photometric detection. Retrieved from ResearchGate. URL: [Link]
-
Dhole, S. D., & Mahajani, S. M. (2014). Phenol–formaldehyde runaway reaction: a case study. International Journal of Industrial Chemistry, 5(1), 1-6. URL: [Link]
-
U.S. Environmental Protection Agency. (1999). Phenol-Formaldehyde Reaction Hazards. Retrieved from epa.gov. URL: [Link]
-
Wawrzyńczak, A., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8, 54. URL: [Link]
-
ResearchGate. (n.d.). Two possible reactions of phenol/formaldehyde resin with acid catalyst. Retrieved from ResearchGate. URL: [Link]
-
Padilha, C. V. S., et al. (2023). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 163, 112269. URL: [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from ResearchGate. URL: [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation. Retrieved from chemistry.stackexchange.com. URL: [Link]
-
ResearchGate. (n.d.). Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. Retrieved from ResearchGate. URL: [Link]
- Google Patents. (1942). US2272154A - Phenol formaldehyde condensation products.
-
da Silva, A. B., et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 28(14), 5437. URL: [Link]
-
Zavitsas, A. A. (1998). Reaction of formaldehyde with phenols: a computational chemistry study. The Journal of Adhesion, 67(1-4), 237-265. URL: [Link]
-
Scribd. (n.d.). Phenol Formaldehyde Resin Preparation. Retrieved from Scribd. URL: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Real time NMR analyses of phenolic resin reactions | Semantic Scholar [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. scispace.com [scispace.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. scribd.com [scribd.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ncsp.tamu.edu [ncsp.tamu.edu]
- 24. US2272154A - Phenol formaldehyde condensation products - Google Patents [patents.google.com]
- 25. prepchem.com [prepchem.com]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 28. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2,6-Bis(hydroxymethyl)phenols: A Guide for Researchers and Drug Development Professionals
Introduction
2,6-Bis(hydroxymethyl)phenols are a class of organic compounds characterized by a phenolic ring substituted with two hydroxymethyl (-CH₂OH) groups at the ortho positions relative to the hydroxyl group. This unique arrangement of functional groups makes them highly versatile building blocks in polymer chemistry and organic synthesis. The reactivity of the phenolic hydroxyl group, coupled with the two primary hydroxyl groups, allows these compounds to act as effective crosslinking agents, leading to the formation of robust and highly functionalized polymeric materials. Their ability to bridge metal centers also makes them valuable ligands in the synthesis of high-nuclearity coordination clusters with interesting magnetic properties.[1]
This guide provides a comprehensive comparative analysis of various substituted 2,6-bis(hydroxymethyl)phenols, offering insights into their synthesis, properties, and performance in key applications. We will delve into a technical comparison with alternative compounds and provide detailed experimental protocols to assist researchers in making informed decisions for their specific needs.
Synthesis of 2,6-Bis(hydroxymethyl)phenols: A Comparative Overview
The most common method for synthesizing 2,6-bis(hydroxymethyl)phenols is the base-catalyzed hydroxymethylation of a parent phenol with formaldehyde. This reaction, an extension of the Lederer-Manasse reaction, proceeds via electrophilic aromatic substitution, where the phenoxide ion is attacked by formaldehyde.[2] The choice of the starting phenol and the reaction conditions can be tailored to produce a variety of substituted 2,6-bis(hydroxymethyl)phenols with distinct properties.
Below, we compare the synthesis of three common derivatives: 2,6-bis(hydroxymethyl)-4-methylphenol, 4-chloro-2,6-bis(hydroxymethyl)phenol, and 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.
Synthetic Workflow
Caption: General workflow for the synthesis of 2,6-bis(hydroxymethyl)phenols.
Comparative Synthesis Data
| Derivative | Starting Phenol | Key Reaction Conditions | Reported Yield | Reference |
| 2,6-Bis(hydroxymethyl)-4-methylphenol | p-Cresol | NaOH, 25°C, 96 hours | 75 mol% | |
| 4-Chloro-2,6-bis(hydroxymethyl)phenol | 4-Chlorophenol | NaOH, 80-100°C, 4-8 hours | Not specified | [3] |
| 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol | 4-tert-Butylphenol | NaOH, ambient temperature, 4-6 days | Not specified |
Comparative Analysis of Properties and Performance in Polymer Applications
The substituent at the para position of the phenolic ring significantly influences the properties of the resulting 2,6-bis(hydroxymethyl)phenol and the polymers derived from it.
Physicochemical Properties
| Property | 2,6-Bis(hydroxymethyl)phenol | 4-Chloro-2,6-bis(hydroxymethyl)phenol | 2,6-Bis(hydroxymethyl)-p-cresol |
| Molecular Formula | C₈H₁₀O₃ | C₈H₉ClO₃ | C₉H₁₂O₃ |
| Molecular Weight | 154.16 g/mol [4] | 188.61 g/mol [5] | 168.19 g/mol |
| Appearance | Solid | Solid | Pale pink crystals[6] |
| CAS Number | 2937-59-9[4] | 17026-49-2 | 91-04-3[6] |
Performance in Phenolic and Epoxy Resins
2,6-Bis(hydroxymethyl)phenols are excellent monomers for creating thermosetting polymers like phenolic and epoxy resins. The two hydroxymethyl groups are the reactive sites for polymerization, leading to a cross-linked network.[7] The choice of the specific derivative can impart unique properties to the final resin.
| Property | Resin from 4-tert-Butylphenol Derivative | Standard Phenol-Formaldehyde (PF) Resin | Bisphenol A (BPA) Epoxy Resin |
| Glass Transition Temperature (Tg) | 45 - 70 °C (for novolaks)[8] | 120-220°C (for cured resols)[8] | 100 - 180 °C[8] |
| Decomposition Temperature (TGA, 5% weight loss) | ~200 °C[8] | ~300 °C[8] | ~300 - 350 °C[8] |
| Chemical Resistance (Acids, non-oxidizing) | Good to Excellent | Good to Excellent[9] | Good |
| Chemical Resistance (Bases, inorganic) | Poor | Poor[9] | Excellent |
| Flame Retardancy | Standard | Standard | Enhanced with halogenated hardeners |
Note: Direct comparative data for resins derived specifically from 2,6-bis(hydroxymethyl)phenols is limited in publicly available literature. The data for the 4-tert-butylphenol derivative provides a relevant comparison.
The incorporation of a chlorine atom, as in 4-chloro-2,6-bis(hydroxymethyl)phenol, is a well-established strategy to enhance the flame-retardant properties of polymeric materials.[7][10] Halogenated compounds are known to interrupt the radical chain reactions of combustion.[11]
Experimental Protocols
Synthesis of 2,6-Bis(hydroxymethyl)-p-cresol
This protocol is adapted from the synthesis of 2,6-bis(hydroxymethyl)-p-cresol.[6]
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Aqueous formaldehyde (37%)
-
Acetic acid
-
Saturated aqueous NaCl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Water
Procedure:
-
Dissolve p-cresol (0.1 mol) and NaOH (5.0 g) in water (20 mL).
-
Add aqueous formaldehyde (21.5 g, 37%) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and wash with saturated aqueous NaCl (100 mL).
-
Dissolve the resulting salt in water (400 mL) and neutralize with acetic acid to precipitate pale pink crystals.
-
Filter the crystals, wash with water, and dissolve in hot ethyl acetate (40 mL).
-
Dry the solution over Na₂SO₄ and filter while hot to obtain the purified product upon cooling.
Synthesis of a Resol-Type Phenolic Resin
This protocol describes a general method for the synthesis of resol-type phenolic resins.[9]
Materials:
-
2,6-Bis(hydroxymethyl)phenol derivative
-
Reaction vessel with reflux condenser, stirrer, and temperature control
Procedure:
-
Place a known quantity of the 2,6-bis(hydroxymethyl)phenol into the reaction vessel.
-
Purge the flask with dry nitrogen for 15-20 minutes and maintain a gentle nitrogen flow.
-
Heat the vessel to 130-150°C.
-
Maintain the temperature and stir. The monomer will melt, and the viscosity will increase as polymerization proceeds. Water is evolved as a byproduct.
-
After 2-6 hours, depending on the desired molecular weight, cool the flask to room temperature. The resulting polymer will be a brittle solid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2,6-bis(hydroxymethyl)phenol | C8H9ClO3 | CID 86914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Bis(hydroxymethyl)-p-cresol | 91-04-3 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
performance of 2,6-Dimethylol phenol-based resins vs other phenolics
Initiating Data Collection
I'm starting by using Google to hunt down detailed information on 2,6-dimethylolphenol-based resins. I'll also be including data on other common phenolic resins, particularly phenol-based ones, to establish a comparative benchmark for performance.
Refining Search Parameters
I'm now expanding my Google searches to include cresol and bisphenol A resins for a more robust comparison. I'm focusing on experimental data related to thermal stability, mechanical properties, and chemical resistance. My goal is to synthesize the data to understand the structure-property relationships. I'll include DOT code for chemical structure diagrams to support visual analysis. I'll also develop a TGA experimental protocol.
Developing Comparative Analysis
I'm now focusing on a detailed comparative analysis. I'll structure the comparison guide, starting with an introduction to phenolic resins. I'm incorporating dedicated sections comparing 2,6-dimethylolphenol-based resins against others, along with a Graphviz diagram, visualized via DOT code. Concurrently, I'm drafting an experimental protocol, such as a TGA procedure, and will compile the gathered quantitative data. I'm making sure all the pieces will flow into a single document.
Gathering Resin Data
I've established a solid base of general phenolic resin information. I now have data on chemical resistance, thermal behavior, and mechanical properties. I've also uncovered some specific details on 2,6-dimethylphenol, which appears promising. Next, I need to focus on identifying specific applications relevant to the client's needs.
Refining Search Parameters
I'm expanding my search for comparative data on 2,6-dimethylolphenol-based resins. My initial information gathering on phenolic resins is solid, including chemical resistance and thermal properties, but I discovered a gap. I need to focus on this chemical in particular, not PPE precursors. Adjusting my search terms, I'm now honing in on the specific performance data for a targeted comparison.
Narrowing the Focus
I've established a good foundation on phenolic resins, including thermal and chemical resistance data. I have information on 2,6-dimethylphenol, but realized its primary use is for PPE, not phenolic resins. My search is now revealing a lack of comparative data for 2,6-dimethylolphenol-based resins versus others. Most documents cover phenolic resins broadly or focus on modifications. I'll need to refine my search terms to specify this monomer for a targeted comparison. I need to focus on performance data for a direct comparison.
Pinpointing Relevant Data
I've refined my search using the specific term "2,6-bis(hydroxymethyl)phenol". The results are better, though still not comprehensive. Some documents cover its synthesis and potential applications. I'm digging into these papers now to better understand the compound and its potential.
Seeking Comparative Data
My new searches, still focused on "2,6-bis(hydroxymethyl)phenol," are more targeted. I'm seeing more papers on derivatives and their use in resins, like 4-tert-butyl and 4-chloro varieties. These hint at improved thermal stability and flame retardancy. However, comprehensive, side-by-side data with common phenolic resins is still scarce. I need to widen my search to get direct performance comparisons.
Analyzing Comparative Gaps
My refined searches on 2,6-bis(hydroxymethyl)phenol derivatives turned up useful but fragmented data. I've found some insights into their use in resins, particularly with 4-tert-butyl and 4-chloro substitutions, hinting at enhanced properties. However, a head-to-head comparison is still elusive. I'm focusing on broadening the search to phenolic resins from substituted phenols to build a comparative base. I will need to synthesize data transparently.
Synthesizing Found Information
I've refined my approach further. I'm actively searching for comprehensive data on substituted phenol-based resins, like those from cresol, resorcinol, and Bisphenol A, to build a comparative base. I'm also looking for review articles and industry handbooks. My plan includes structuring a comparison guide, and I'm designing a DOT code for a Graphviz diagram. I have also designed a key experimental protocol. I will need to be very transparent about the limitations of the data.
Assessing Literature Availability
I've hit a roadblock with the literature search. Direct comparative performance data for 2,6-dimethylolphenol-based resins versus standard phenolic resins is surprisingly limited in the public domain. This scarcity is a challenge, but I'm adjusting my search strategy to find any indirect evidence or related studies that might be helpful.
Analyzing Phenolic Resin Data
I've established a solid foundation. While direct data on 2,6-dimethylolphenol resins remains elusive, I have ample data on other phenolic types – phenol, cresol, resorcinol, and bisphenol A. I've compiled their thermal, mechanical, and chemical resistance properties and can start building a comparative guide. This guide will clarify data gaps and make expert inferences.
Compiling Resin Property Insights
The literature scarcity is acknowledged, but I've built a robust data set on other phenolics: phenol, cresol, resorcinol, and bisphenol A. Their thermal, mechanical, and chemical resistance properties are well-defined. I've also clarified the impact of substitutions on resin qualities. With this foundation, I'll build a comprehensive comparison, highlighting 2,6-dimethylolphenol's data gaps and making expert inferences. This includes mandatory visuals and a detailed protocol.
A Comparative Guide to Spectroscopic Purity Validation of 2,6-bis(hydroxymethyl)phenol
For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. 2,6-bis(hydroxymethyl)phenol, a versatile building block in polymer chemistry and a precursor for complex organic molecules, is no exception. Its symmetrically placed hydroxymethyl groups and reactive phenolic hydroxyl moiety make it susceptible to various side reactions during synthesis, leading to impurities that can significantly impact downstream applications.
This guide provides an in-depth comparison of spectroscopic methods for validating the purity of 2,6-bis(hydroxymethyl)phenol. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and establish a framework for self-validating analysis, ensuring the highest degree of confidence in your material's integrity.
The Spectroscopic Toolkit: A Multi-Faceted Approach to Purity
No single technique provides a complete picture of a compound's purity. A robust validation strategy employs a combination of methods, each offering a unique perspective on the molecular structure and potential contaminants. We will focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as the primary tools for this assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation and purity assessment of 2,6-bis(hydroxymethyl)phenol. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: ¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. For a pure sample of 2,6-bis(hydroxymethyl)phenol, the spectrum is expected to be simple and highly symmetrical. The presence of impurities, such as unreacted phenol, mono-substituted intermediates (2-(hydroxymethyl)phenol), or polymeric byproducts, will introduce additional, often complex, signals that disrupt this symmetry.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,6-bis(hydroxymethyl)phenol sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound well and its residual solvent peak does not typically interfere with analyte signals.
-
Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution). Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
(Optional) D₂O Exchange: To confirm the identity of the hydroxyl (-OH) proton signals, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signals will disappear or significantly diminish due to the exchange of protons for deuterium.[1]
Trustworthiness: Interpreting the ¹H NMR Spectrum
A high-purity sample of 2,6-bis(hydroxymethyl)phenol will exhibit a distinct set of signals corresponding to its symmetrical structure.
-
Aromatic Protons (H-3, H-4, H-5): These protons will appear in the aromatic region (typically ~6.7-7.2 ppm). Due to the molecule's symmetry, the protons at positions 3 and 5 are chemically equivalent. The spectrum is expected to show a triplet for the H-4 proton and a doublet for the H-3/H-5 protons.
-
Methylene Protons (-CH₂OH): The four protons of the two equivalent hydroxymethyl groups will appear as a singlet at approximately 4.5-4.7 ppm. The absence of adjacent protons results in a singlet.
-
Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons will appear as broad singlets. Their chemical shifts can be variable (phenolic OH ~8-10 ppm, alcoholic OH ~4-6 ppm in DMSO-d₆) and are dependent on concentration, temperature, and solvent.[1] Their identity is unequivocally confirmed by their disappearance after a D₂O exchange.
Any signals outside of these expected regions or deviations in the integration ratios (Aromatic:Methylene = 3:4) are indicative of impurities.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: ¹³C NMR provides complementary information by mapping the carbon skeleton. Due to the molecule's C₂ᵥ symmetry, only four distinct carbon signals are expected for 2,6-bis(hydroxymethyl)phenol, simplifying the spectrum and making impurities readily apparent.
Experimental Protocol: ¹³C NMR Analysis
The protocol is analogous to ¹H NMR, though longer acquisition times are typically required due to the lower natural abundance of the ¹³C isotope.
Trustworthiness: Interpreting the ¹³C NMR Spectrum
-
C1 (C-OH): The carbon bearing the phenolic hydroxyl group is the most deshielded aromatic carbon, appearing around 155-160 ppm.[2]
-
C2, C6 (C-CH₂OH): These two equivalent carbons are found at approximately 125-130 ppm.
-
C3, C5: These equivalent aromatic carbons appear further upfield, typically around 115-120 ppm.[2][3]
-
C4: This aromatic carbon signal is expected around 128-132 ppm.
-
Methylene Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups will produce a signal in the aliphatic region, typically around 60-65 ppm.[4]
The presence of more than five carbon signals strongly suggests the presence of impurities.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |
| Aromatic H-3, H-5 | ~6.7 (d) | ~118 |
| Aromatic H-4 | ~7.0 (t) | ~129 |
| Methylene (-CH₂) | ~4.6 (s) | ~61 |
| Phenolic OH | ~9.5 (br s) | - |
| Alcoholic OH | ~5.2 (br t) | - |
| Aromatic C1 | - | ~156 |
| Aromatic C2, C6 | - | ~127 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on analogous structures and established chemical shift ranges.[2][5][6][7][8][9]
Mandatory Visualization: NMR Purity Workflow
Caption: Workflow for purity validation of 2,6-bis(hydroxymethyl)phenol by NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,6-bis(hydroxymethyl)phenol, the key is to confirm the presence of the hydroxyl (-OH) groups and the aromatic ring, and the absence of unexpected functional groups (e.g., carbonyl C=O from oxidation byproducts). While less quantitative than NMR, it serves as an excellent identity and qualitative purity check.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Trustworthiness: Interpreting the FT-IR Spectrum
The IR spectrum of a pure sample will be characterized by several key absorption bands.
-
O-H Stretching: A very broad and strong absorption band in the region of 3600-3200 cm⁻¹. This broadness is a hallmark of hydrogen bonding between the multiple hydroxyl groups.[10]
-
Aromatic C-H Stretching: Sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]
-
Aliphatic C-H Stretching: Not expected in the pure compound. Its presence below 3000 cm⁻¹ could indicate aliphatic impurities.
-
Aromatic C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[10]
-
C-O Stretching: A strong band around 1250-1200 cm⁻¹ corresponding to the phenolic C-O bond and another strong band around 1050-1000 cm⁻¹ for the alcoholic C-O bonds.[10]
Data Presentation: Key FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Phenolic C-O Stretch | ~1220 | Strong |
| Alcoholic C-O Stretch | ~1030 | Strong |
Mandatory Visualization: FT-IR Analysis Workflow
Caption: Workflow for purity validation of 2,6-bis(hydroxymethyl)phenol by FT-IR.
UV-Visible Spectroscopy: A Rapid Screening Tool
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For 2,6-bis(hydroxymethyl)phenol, the absorption is due to the π → π* transitions within the phenolic chromophore. It is a simple, rapid method for quantification and can serve as a preliminary purity check. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the compound.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or water).
-
Stock Solution: Prepare an accurate stock solution of the sample with a known concentration.
-
Dilution: Prepare a series of dilutions from the stock solution to create a calibration curve if quantification is desired. For a simple purity check, a single dilute solution is sufficient.
-
Spectrum Acquisition: Record the UV spectrum (typically from 200-400 nm) against a solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Trustworthiness: Interpreting the UV-Vis Spectrum
Phenol itself typically shows a λ_max around 270-275 nm.[11][12] The two hydroxymethyl substituents on 2,6-bis(hydroxymethyl)phenol are expected to cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. A pure sample should exhibit a well-defined absorption maximum. The presence of aromatic impurities with different substitution patterns or extended conjugation will likely result in a shoulder on the main peak or the appearance of additional absorption bands, altering the overall shape of the spectrum.
Data Presentation: Expected UV-Vis Data
| Parameter | Expected Value (in Ethanol) |
| λ_max | ~275 - 285 nm |
Comparison of Spectroscopic Methods and Alternatives
| Method | Strengths | Weaknesses | Best For |
| ¹H & ¹³C NMR | Unambiguous structure confirmation; Excellent for identifying and quantifying impurities; Highly specific. | Lower throughput; Requires more expensive instrumentation and deuterated solvents. | Definitive purity assessment and structural verification. |
| FT-IR | Rapid analysis; Non-destructive; Excellent for confirming functional groups; Low cost. | Not ideal for quantification; Less sensitive to minor impurities that share similar functional groups. | Quick identity confirmation and screening for major functional group impurities. |
| UV-Vis | Very rapid and simple; Highly sensitive for UV-active compounds; Good for quantification with a calibration curve.[13][14] | Low specificity; Many aromatic impurities will absorb in a similar region. | High-throughput screening and concentration determination of a known pure substance. |
| HPLC-UV | High separation power; Can separate and quantify closely related impurities; High sensitivity.[15][16] | Requires method development (column, mobile phase); More complex instrumentation than simple spectroscopy. | Resolving and quantifying specific impurities, especially isomers or related compounds. |
| GC-MS | Excellent for volatile impurities; Provides molecular weight information for separated components. | Sample must be volatile or derivatized; High temperatures can degrade the analyte. | Detecting residual solvents or volatile byproducts from synthesis.[17] |
Authoritative Grounding: The Logic of a Multi-Method Approach
A comprehensive purity validation strategy leverages the strengths of each technique.
-
Initial Screening (FT-IR & UV-Vis): A quick FT-IR scan confirms the presence of the required hydroxyl and aromatic functionalities. A UV-Vis spectrum provides a rapid check on the chromophore's integrity.
-
Definitive Analysis (NMR): ¹H and ¹³C NMR are then used for the final, definitive confirmation of structure and purity. The simplicity of the expected spectra makes even minor impurities stand out.
-
Problem Solving (HPLC/GC-MS): If NMR indicates the presence of impurities, hyphenated techniques like HPLC-UV or GC-MS can be employed to separate, identify, and quantify these unknown components.[18]
By integrating these spectroscopic methods, researchers can build a self-validating system that ensures the 2,6-bis(hydroxymethyl)phenol used in their work is of the highest possible purity, leading to more reliable and reproducible scientific outcomes.
References
- Pines, E. (n.d.). UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. Ben-Gurion University of the Negev.
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol.
- BenchChem. (n.d.). A Comparative Guide to Phenol Detection: The Gibbs Method vs. Alternatives.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol.
- UC Davis. (n.d.). Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares.
-
PubChem. (n.d.). 2,6-Bis(hydroxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2015). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]
-
NIH. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. Available at: [Link]
-
ACS Publications. (n.d.). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (n.d.). 7 Analytical Methods. Available at: [Link]
-
ResearchGate. (n.d.). On the spectrophotometric determination of total phenolic and flavonoid contents. Available at: [Link]
-
ACS Publications. (n.d.). Quantification of Phenolic Compounds during Red Winemaking Using FT-MIR Spectroscopy and PLS-Regression. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. Available at: [Link]
-
SpectraBase. (n.d.). Phenol, 2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-. Available at: [Link]
-
NIH. (n.d.). Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). Available at: [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Available at: [Link]
-
YouTube. (2022). Estimation of Phenol | Using Brominating Solution. Available at: [Link]
-
NIST. (n.d.). Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Available at: [Link]
-
ResearchGate. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Available at: [Link]
-
CAS. (n.d.). 2,6-Bis(hydroxymethyl)phenol. CAS Common Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the 2,6‐dihydroxymethyl‐4‐methyl phenol epoxy (DHMMPE). Available at: [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
BMRB. (n.d.). Phenol at BMRB. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. (2025). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Available at: [Link]
-
PubMed. (n.d.). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Available at: [Link]
- Google Patents. (n.d.). US3862248A - Pure 2,3,6-trimethylphenol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. bmse000290 Phenol at BMRB [bmrb.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. tzin.bgu.ac.il [tzin.bgu.ac.il]
- 12. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 13. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 14. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of 2,6-Dimethylol Phenols
For researchers and professionals in drug development and polymer chemistry, the efficient synthesis of key building blocks is paramount. Among these, 2,6-dimethylol phenols are crucial intermediates in the production of phenolic resins, high-performance polymers, and various specialty chemicals. This guide provides an in-depth comparison of different synthetic methodologies for 2,6-dimethylol phenols, with a focus on efficiency, supported by experimental data and protocols.
Understanding the Fundamentals: The Hydroxymethylation of Phenols
The synthesis of 2,6-dimethylol phenols revolves around the hydroxymethylation of a parent phenol at the ortho positions. This reaction, a classic example of electrophilic aromatic substitution, is most commonly achieved through the reaction of a phenol with formaldehyde. The efficiency of this process is heavily influenced by the choice of catalyst, reaction temperature, and molar ratios of the reactants.
Key Metrics for Evaluating Synthesis Efficiency
To objectively compare different synthetic routes, we will focus on the following key performance indicators:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Purity (%): The percentage of the final product that is the desired 2,6-dimethylol phenol.
-
Reaction Time (hours): The duration required to achieve a satisfactory yield.
-
Reaction Temperature (°C): The temperature at which the reaction is conducted, which has implications for energy consumption and side-reaction profiles.
-
Catalyst: The type and amount of catalyst used, which impacts reaction rate, selectivity, and cost.
Base-Catalyzed Hydroxymethylation: The Workhorse Method
The base-catalyzed hydroxymethylation of phenols is the most widely employed and generally most efficient method for producing 2,6-dimethylol phenols. The mechanism involves the deprotonation of the phenol to form a phenoxide ion, which is a more potent nucleophile and is readily attacked by the electrophilic formaldehyde.
The Causality Behind Experimental Choices in Base-Catalyzed Synthesis
The choice of a base catalyst is critical. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), are effective in generating the phenoxide ion, thereby accelerating the reaction.[1] The reaction temperature is typically kept moderate, often between room temperature and 60°C, to strike a balance between a reasonable reaction rate and the minimization of undesirable side reactions, such as the formation of polymeric byproducts.[1] An excess of formaldehyde is generally used to favor the formation of the di-substituted product over the mono-substituted one.[1]
Experimental Protocol: Synthesis of 2,6-bis(hydroxymethyl)-4-chlorophenol
This protocol is adapted from established procedures for the base-catalyzed hydroxymethylation of a substituted phenol.
Materials:
-
4-chlorophenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-chlorophenol and sodium hydroxide in deionized water. The molar ratio of phenol to NaOH should be approximately 1:1.
-
To this solution, add a slight excess of formaldehyde (a molar ratio of formaldehyde to phenol of slightly more than 2:1 is recommended).[1]
-
Maintain the reaction mixture at a controlled temperature, typically between 50-60°C, with constant stirring.
-
Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash it with cold deionized water to remove any remaining salts, and dry it.
-
For further purification, recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.
Visualizing the Base-Catalyzed Reaction
Caption: Base-catalyzed hydroxymethylation of phenol.
Acid-Catalyzed Reactions: A Less Direct Route
While acid catalysis is a cornerstone of phenol-formaldehyde chemistry, it is primarily used to produce novolac resins, where the formaldehyde to phenol molar ratio is less than one.[2][3] In this scenario, the reaction favors the formation of methylene bridges between phenol units rather than the exhaustive hydroxymethylation at the ortho positions. Therefore, acid catalysis is generally not the preferred method for the high-yield synthesis of 2,6-dimethylol phenols.
Comparison of Synthesis Efficiency
The following table summarizes experimental data from various sources to provide a comparative overview of the efficiency of different base-catalyzed approaches for synthesizing 2,6-dimethylol phenols.
| Starting Phenol | Catalyst | Formaldehyde/Phenol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-cresol | Sodium Hydroxide | ~2:1 | 25 | 96 | 75 | [4] |
| 4-chlorophenol | Sodium Hydroxide | >2:1 | 50-60 | Not Specified | High | [1] |
| Phenol | Alkaline Catalyst | >1:1 | ~70 | Not Specified | High (for resoles) | [2][3] |
Analysis of Efficiency:
The data clearly indicates that base-catalyzed hydroxymethylation is an effective method for producing 2,6-dimethylol phenols, with reported yields as high as 75%.[4] The reaction conditions are generally mild, although reaction times can be lengthy. The key to high efficiency lies in carefully controlling the stoichiometry to favor di-substitution and maintaining a temperature that promotes the reaction without leading to excessive byproduct formation.
Purification and Analysis for Ensuring Product Quality
Achieving a high yield is only part of the equation; ensuring the purity of the final product is equally important.
-
Purification: Recrystallization is a commonly used and effective method for purifying crude 2,6-dimethylol phenols.[1] The choice of solvent is critical and may require some empirical optimization.
-
Analysis:
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and assessing the purity of the crude product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can be used to identify and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirming the identity of the synthesized 2,6-dimethylol phenol.
-
Experimental Workflow for Synthesis and Analysis
Caption: A typical workflow for the synthesis and analysis of 2,6-dimethylol phenols.
Conclusion and Recommendations
For the efficient synthesis of 2,6-dimethylol phenols, base-catalyzed hydroxymethylation stands out as the superior method . It offers high yields under relatively mild conditions. Acid-catalyzed routes are less suitable as they tend to favor polymerization.
Key recommendations for optimizing synthesis efficiency:
-
Utilize a strong base catalyst , such as NaOH or KOH, to ensure the formation of the reactive phenoxide intermediate.
-
Employ a molar excess of formaldehyde to drive the reaction towards the desired di-substituted product.
-
Maintain a moderate reaction temperature to balance reaction kinetics and minimize the formation of polymeric byproducts.
-
Implement a robust purification strategy , such as recrystallization, to obtain a high-purity final product.
-
Utilize appropriate analytical techniques to confirm the identity and purity of the synthesized 2,6-dimethylol phenol.
By carefully considering these factors, researchers and drug development professionals can reliably and efficiently synthesize high-quality 2,6-dimethylol phenols for their specific applications.
References
-
PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]
-
Wikipedia. Phenol formaldehyde resin. [Link]
-
MDPI. Effect of Lignosulphonates on the Moisture Resistance of Phenol–Formaldehyde Resins for Exterior Plywood. [Link]
-
ChemEurope.com. Phenol formaldehyde resin. [Link]
-
PubMed Central. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. [Link]
-
ResearchGate. Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
- Google Patents. Process for producing 2,6-dimethylphenol.
- Google Patents. Production of thermosetting phenol-formaldehyde resins.
-
ResearchGate. Two possible reactions of phenol/formaldehyde resin with acid catalyst. [Link]
-
E3S Web of Conferences. Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid. [Link]
-
ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]
-
Britannica. Phenol-formaldehyde resin | Synthesis, Uses & Properties. [Link]
-
MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. [Link]
-
MDPI. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. [Link]
-
Online International Interdisciplinary Research Journal. Modified Synthesis of Phenol Formaldehyde Resin. [Link]
- Google Patents.
- Google Patents. Method for preparing 2,6-dimethylphenol.
-
ResearchGate. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. [Link]
-
ResearchGate. Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. [Link]
-
Wikipedia. 2,6-Xylenol. [Link]
-
J-Stage. Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. [Link]
-
LookChem. 2,6-Dimethylol phenol. [Link]
-
ResearchGate. Effect of molar ratio of formaldehyde to phenol on the properties of adhesives. [Link]
-
NIST WebBook. Phenol, 2,6-dimethyl-. [Link]
-
PubChem. 2,6-Dimethylphenol. [Link]
Sources
A Comparative Guide to the Thermal Stability of 2,6-Dimethylol Phenol-Cured Resins
For researchers and professionals in materials science and drug development, the thermal stability of polymeric materials is a critical performance metric. Phenolic resins, prized for their exceptional heat resistance and mechanical strength, are indispensable in demanding applications ranging from aerospace components to automotive brake pads.[1] The choice of curing agent is paramount as it dictates the final cross-linked network structure and, consequently, the resin's performance at elevated temperatures.
This guide provides an in-depth comparison of the thermal stability of phenolic resins cured with 2,6-Dimethylol phenol against other common curing systems. We will delve into the underlying curing chemistry, present objective experimental data from standard thermal analysis techniques, and provide detailed protocols for reproducing these evaluations.
The Chemistry of Curing: 2,6-Dimethylol Phenol
Phenolic resins are broadly categorized into two types: resoles and novolacs.[2][3] 2,6-Dimethylol phenol is a key reactive species in the formation and curing of resole type resins. Resoles are synthesized under alkaline conditions with an excess of formaldehyde relative to phenol.[2][4] This process results in phenol rings functionalized with one or more hydroxymethyl (methylol) groups, such as 2,6-Dimethylol phenol.
The curing process for these resole resins is a self-condensation reaction initiated by heat. The methylol groups react with each other and with available active sites on the phenol rings to form a dense, three-dimensional network. This cross-linking proceeds through the formation of methylene (-CH₂-) and dibenzyl ether (-CH₂-O-CH₂-) bridges, with the liberation of water as a byproduct.[4] The inherent thermal stability of the resulting polymer is largely dependent on the density and type of these cross-links.
Caption: Curing mechanism of 2,6-Dimethylol phenol.
Comparative Analysis of Thermal Stability
To objectively assess the performance of 2,6-Dimethylol phenol-cured resins, we compare them against novolac-type resins, which represent the other major class of phenolic resins. Novolacs are synthesized with an excess of phenol and an acid catalyst, resulting in linear polymer chains with no reactive methylol groups.[2] They require the addition of a separate curing agent, most commonly hexamethylenetetramine (HMTA), to form a cross-linked network.
Methodologies for Thermal Analysis
Two primary techniques are employed to quantify thermal stability:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It provides critical data on the onset of degradation, the rate of decomposition, and the amount of non-volatile material (char) remaining at high temperatures. A higher char yield is often indicative of superior thermal stability and fire resistance.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8][9] For thermosetting resins, it is used to characterize the curing reaction (exotherm) and to determine the glass transition temperature (Tg) of the cured material.[6][10] A higher Tg generally indicates a more rigid, highly cross-linked network that can maintain its mechanical properties at higher temperatures.
Performance Data Comparison
The following table summarizes typical thermal performance data for a resole resin (representative of a 2,6-Dimethylol phenol-cured system) and an HMTA-cured novolac resin.
| Parameter | Resole Resin (2,6-Dimethylol Phenol System) | Novolac Resin (HMTA-Cured) | Significance |
| Glass Transition Temp. (Tg) | ~150 - 200 °C | ~160 - 220 °C | Indicates the temperature at which the material transitions from a rigid to a rubbery state. |
| Onset of Decomposition (T₅%) | ~350 - 400 °C | ~300 - 350 °C | Temperature at which 5% mass loss occurs, marking the beginning of significant degradation. |
| Temp. of Max. Decomposition | ~550 - 600 °C | ~450 - 550 °C | The temperature at which the rate of mass loss is highest. |
| Char Yield at 800 °C (in N₂) | ~55 - 65% | ~50 - 60% | The percentage of material remaining at high temperature, correlating with fire resistance.[7] |
Note: These values are representative and can vary based on the specific formulation, F/P molar ratio, catalyst, and curing cycle.[11][12]
Interpretation: Resole resins cured via self-condensation of methylol phenols, like 2,6-Dimethylol phenol, tend to exhibit a higher onset of decomposition and a greater char yield. This enhanced stability is attributed to the formation of a highly stable, dense network of methylene and ether linkages.[13] In contrast, HMTA-cured novolacs, while achieving high cross-link density and excellent mechanical properties, can generate ammonia and various nitrogen-containing structures during curing, which may create thermally less stable points in the network.[2]
Experimental Protocols: A Self-Validating System
Accurate and reproducible data are the bedrock of trustworthy scientific comparison. The following protocols outline the standard procedures for TGA and DSC analysis of cured phenolic resins.
Workflow for Thermal Analysis
Caption: Experimental workflow for thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Cure the phenolic resin sample according to its specified cure schedule (e.g., heating in an oven at 150-170°C for several hours).[6]
-
Grind the cured, solid resin into a fine powder (particle size < 250 µm) to ensure uniform heat transfer.
-
Dry the powder in a vacuum oven at 80°C for 24 hours to remove any adsorbed moisture.
-
-
Instrument Setup:
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min to provide an inert environment and prevent oxidative degradation.[6]
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 850°C at a constant heating rate of 10°C/min.[6][8] This rate is a common standard that balances resolution and experimental time.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset of decomposition (T₅%), defined as the temperature at which 5% weight loss has occurred.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Record the final mass percentage at 800°C as the char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Experimental Conditions:
-
Atmosphere: Purge the cell with nitrogen at 20-30 mL/min.[6]
-
Temperature Program:
-
First Heat: Ramp from 25°C to 250°C at 10°C/min. This step ensures the sample is fully cured and erases its prior thermal history.
-
Cool: Cool the sample rapidly back to 25°C.
-
Second Heat: Ramp again from 25°C to 250°C at 10°C/min.
-
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan .
-
The glass transition (Tg) will appear as a step-like change in the baseline of the thermogram. Determine the midpoint of this transition to identify the Tg value.
-
Conclusion
The thermal stability of a phenolic resin is fundamentally linked to its cured chemical structure. Resole resins, which cure through the self-condensation of methylolated species like 2,6-Dimethylol phenol, generally demonstrate superior thermal stability, characterized by a higher onset of decomposition and greater char yield compared to standard HMTA-cured novolacs. This makes them exceptionally well-suited for applications where performance under extreme heat is the primary consideration.[1] However, novolac systems offer advantages in processing, such as long shelf stability before the addition of the curing agent.
The choice between these systems requires a careful balancing of processing requirements and end-use performance criteria. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative analyses, ensuring the selection of the optimal resin system for their specific high-performance application.
References
- Why Phenolic Resin Is Ideal for Heat-Resistant Applic
- Phenolic resins emissions upon thermal degrad
- Thermogravimetric analysis (TGA) curves showing the thermal degradation... (n.d.).
- HEAT OF PYROLYSIS OF PHENOLIC RESIN. (n.d.). Dstl.
- Synthesis and thermal properties of some phenolic resins. (2019). Innovaciencia.
- Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbon
- Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. (n.d.). TA Instruments.
- Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. (2003). Wiley Periodicals, Inc.
- Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. (2025).
- Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. (1994).
- The effect of free dihydroxydiphenylmethanes on the thermal stability of novolac resin. (2019). Elsevier Ltd.
- Adv in addition-cure phenolic resins. (n.d.).
- Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. (2025). Springer.
- "Phenolic Resins". In: Encyclopedia of Polymer Science and Technology. (n.d.). Free.
- Effect of curing time on phenolic resins using latent acid catalyst. (2016).
- Curing mechanism of resole phenolic resin based on variable temperature FTIR spectra and thermogravimetry-mass spectrometry. (n.d.).
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. emerald.com [emerald.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. tms.org [tms.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. tainstruments.com [tainstruments.com]
- 11. adhesion.kr [adhesion.kr]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. researchgate.net [researchgate.net]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
The Future of Resins: A Comparative Guide to Bio-Based Alternatives for Phenol and Formaldehyde
For over a century, phenol-formaldehyde (PF) resins have been indispensable thermosetting polymers, valued for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] Their applications are wide-ranging, from wood adhesives and coatings to composites in the aerospace and automotive industries.[1][2][4] However, the reliance of PF resins on petroleum-based phenol and the significant health and environmental concerns associated with toxic and carcinogenic formaldehyde have necessitated a paradigm shift towards sustainable, bio-based alternatives.[1][2][5] This guide provides a comprehensive comparative analysis of the leading bio-based substitutes for phenol and formaldehyde, offering researchers, scientists, and drug development professionals a technical deep-dive into their synthesis, performance, and potential to revolutionize the resin industry.
The Imperative for Change: Moving Beyond Phenol and Formaldehyde
Phenol and formaldehyde, the building blocks of PF resins, are derived from finite fossil fuels, contributing to environmental pollution and resource depletion.[1][2] More critically, formaldehyde is classified as a known human carcinogen, with exposure linked to nasopharyngeal cancer and leukemia.[5][6] Both phenol and formaldehyde are considered mutagenic and reprotoxic, posing significant risks during manufacturing and potentially leading to long-term exposure from residual chemicals in end-products.[5] These factors have driven the quest for greener, safer alternatives that can match or even surpass the performance of traditional PF resins.
Bio-Based Phenol Substitutes: Nature's Phenolic Arsenal
A plethora of naturally occurring phenolic compounds are being explored as substitutes for petroleum-derived phenol. The most promising candidates include lignin, tannins, and cardanol, each with unique chemical structures and properties that influence the final resin characteristics.
Lignin: The Untapped Potential of Wood's Binder
Lignin, a complex aromatic polymer abundant in lignocellulosic biomass, is the second most abundant natural polymer after cellulose.[4] Its inherent phenolic structure makes it a prime candidate to replace phenol in PF resin synthesis.[7]
Synthesis of Lignin-Phenol-Formaldehyde (LPF) Resin:
The synthesis of LPF resin typically involves the reaction of lignin with phenol and formaldehyde under alkaline conditions. The process can be tailored to achieve desired properties by controlling the reaction temperature, time, and the degree of phenol substitution.
Experimental Protocol: Synthesis of a Lignin-Based Resol Resin
This protocol outlines a general procedure for the synthesis of a lignin-based resol phenolic resin.
Materials:
-
Kraft Lignin
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Procedure:
-
Lignin Activation (Phenolation): In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve a specific weight of lignin and phenol in an aqueous solution of a basic catalyst (e.g., NaOH). Heat the mixture to 90-95°C and maintain for 1-1.5 hours to facilitate the phenolation of lignin.[1]
-
Initial Polycondensation: Cool the reaction mixture to 70-85°C. Add an additional amount of alkaline catalyst solution followed by the dropwise addition of formaldehyde solution. Maintain the temperature at 70-85°C for 45-60 minutes to initiate the polycondensation reaction.[1]
-
Final Polycondensation: Monitor the viscosity of the resin. Continue the reaction until the desired viscosity is reached.
-
Cooling and Storage: Cool the resulting lignin-phenol-formaldehyde resin to room temperature. The resin can then be stored for further characterization and application.
Performance Characteristics: Lignin-based resins have demonstrated promising performance, with some studies showing that LPF adhesives can achieve high tensile strengths, comparable to commercial PF resins.[8] The reactivity of lignin can be enhanced through various modification techniques, such as methylolation or oxidation, to improve its incorporation into the resin matrix and enhance the final properties of the cured product.[9] However, the complex and heterogeneous structure of lignin can present challenges in achieving consistent resin properties.
Tannins: Nature's High-Performance Adhesives
Tannins are polyphenolic compounds found in various plant tissues, particularly in the bark of trees like mimosa and quebracho. Their high reactivity towards formaldehyde makes them excellent substitutes for phenol in the production of wood adhesives.[10]
Synthesis of Tannin-Formaldehyde (TF) Resin:
Tannin-based adhesives are typically synthesized by reacting tannin extracts with formaldehyde or other aldehydes in an aqueous solution. The pH of the reaction mixture is a critical parameter that influences the reaction rate and the final properties of the resin.
Performance Characteristics: Tannin-based adhesives have been commercially used for decades, particularly in the production of particleboard.[10] They are known for their excellent adhesive properties and good moisture resistance.[11] Research has shown that tannin-based adhesives can meet the requirements for exterior-grade wood panels.[12] However, the performance of tannin adhesives can be influenced by the type of tannin, its purity, and the presence of non-tannin components like sugars and gums, which can affect viscosity and moisture resistance.[12]
Cardanol: A Versatile Phenol from Cashew Nut Shell Liquid
Cardanol is a phenolic lipid obtained from cashew nut shell liquid (CNSL), a byproduct of the cashew industry.[13] Its unique structure, featuring a phenolic ring with a long aliphatic side chain, imparts flexibility and improved impact strength to the resulting resins.[10][14]
Synthesis of Cardanol-Phenol-Formaldehyde (CPF) Resin:
The synthesis of CPF resins involves the reaction of cardanol, phenol, and formaldehyde, typically under acidic or basic catalysis. The ratio of cardanol to phenol can be varied to tailor the properties of the final resin.
Experimental Protocol: Synthesis of a Cardanol-Based Novolac Resin
This protocol provides a general method for synthesizing a cardanol-based novolac phenolic resin.
Materials:
-
Cardanol
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Acid Catalyst (e.g., sulfuric acid)
-
Sodium Hydroxide (for pH adjustment)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
Initial Condensation: Charge the reactor with cardanol, phenol, and an acid catalyst. Add formaldehyde to the mixture and carry out the polycondensation reaction at 90-100°C for 1-3 hours.[2]
-
pH Adjustment and Modification: Add an alkaline solution (e.g., NaOH) to adjust the pH. A modifier can be added at this stage, followed by a reflux reaction for 1-2 hours to further enhance the resin's properties.[2]
-
Dehydration and Purification: Heat the resin to a temperature above 100°C under vacuum to remove water and unreacted phenol.[3]
-
Dissolution: Cool the resin and dissolve it in an appropriate solvent.
Performance Characteristics: Cardanol-based resins exhibit enhanced flexibility and fracture toughness compared to conventional PF resins.[10] The long alkyl chain of cardanol acts as an internal plasticizer, reducing the brittleness of the cured resin. However, the incorporation of cardanol can sometimes lead to a decrease in thermal stability compared to pure PF resins.
Bio-Based Formaldehyde Substitutes: Towards Formaldehyde-Free Resins
The complete elimination of formaldehyde is a primary goal in the development of sustainable resins. Several bio-based aldehydes are being investigated as replacements for formaldehyde, with 5-hydroxymethylfurfural (5-HMF) and glyoxal showing significant promise.
5-Hydroxymethylfurfural (5-HMF): A Versatile Platform Chemical
5-HMF is a key platform chemical derived from the dehydration of C6 sugars like glucose and fructose. Its structure, containing both an aldehyde and a hydroxyl group, makes it a highly reactive and suitable substitute for formaldehyde in resin synthesis.[4]
Synthesis of Phenol-5-HMF (PHMF) Resin:
PHMF resins can be synthesized by reacting phenol with 5-HMF, which can be generated in-situ from sugars. This one-pot synthesis approach simplifies the process and avoids the handling of pure, and often unstable, 5-HMF.
Performance Characteristics: Resins synthesized from 5-HMF have shown properties comparable to traditional novolac PF resins.[7] They can be cured with various cross-linking agents, including other bio-based materials like lignin, to produce fully bio-based thermosets.[6]
Glyoxal: A Simple and Effective Formaldehyde Alternative
Glyoxal is a dialdehyde that can be produced from the oxidation of ethylene glycol or through the ozonolysis of benzene. It has been investigated as a formaldehyde substitute in the synthesis of various resins.
Synthesis of Phenol-Glyoxal (PG) Resin:
Phenol-glyoxal resins are synthesized by reacting phenol with glyoxal under controlled pH and temperature conditions.
Performance Characteristics: Lignin-glyoxal adhesives have demonstrated high dry adhesion strength, making them suitable for interior wood applications.[13] However, their wet adhesion performance may not yet match that of conventional PF resins, indicating a need for further research to improve their water resistance.[13]
Comparative Performance Analysis
The performance of bio-based resins is a critical factor in their potential to replace traditional PF resins. The following table summarizes key performance data for various bio-based alternatives compared to a standard PF resin.
| Resin Type | Raw Material Source | Tensile/Bond Strength | Thermal Stability (Decomposition Temp.) | Curing Temperature | Key Advantages | Key Challenges |
| Phenol-Formaldehyde (PF) | Petroleum | High | High (~300-400°C) | ~150-180°C | Established technology, excellent performance | Fossil-based, toxic reactants |
| Lignin-Phenol-Formaldehyde (LPF) | Lignocellulosic Biomass | Moderate to High | Moderate to High | ~150-190°C | Abundant, renewable, potential for high performance | Structural complexity, lower reactivity |
| Tannin-Formaldehyde (TF) | Plant Barks | High | Moderate to High | ~150-210°C | High reactivity, excellent adhesion | Purity variations, potential for brittleness |
| Cardanol-Phenol-Formaldehyde (CPF) | Cashew Nut Shell Liquid | Moderate to High | Moderate | ~150-180°C | Increased flexibility and toughness | Lower thermal stability than PF |
| Phenol-5-HMF (PHMF) | Sugars (Biomass) | Moderate to High | Moderate to High | ~120-180°C | Formaldehyde-free, good mechanical properties | Cost and stability of 5-HMF |
| Lignin-Glyoxal | Lignin, Glyoxal | High (dry) | Moderate | ~170°C | Fully bio-based, formaldehyde-free | Lower wet adhesion strength |
Visualizing the Pathways: From Biomass to Bio-Resins
The following diagrams illustrate the key chemical structures and reaction pathways involved in the synthesis of bio-based resins.
Caption: Key bio-based monomers for resin synthesis.
Caption: Simplified synthesis pathway for LPF resin.
Caption: Workflow for evaluating bio-based resins.
Conclusion and Future Outlook
The transition from petroleum-based phenol and formaldehyde to bio-based alternatives is not merely an environmental aspiration but a scientific and industrial necessity. Lignin, tannins, and cardanol have demonstrated their potential as viable substitutes for phenol, while 5-HMF and glyoxal offer promising pathways to completely eliminate formaldehyde from resin formulations. While challenges remain in terms of optimizing synthesis processes, ensuring consistent raw material quality, and, in some cases, improving specific performance characteristics like moisture resistance, the progress made in recent years is substantial.
For researchers and professionals in materials science and drug development, the exploration of these bio-based resins opens up new avenues for creating sustainable, high-performance materials. Continued research and development in this field will undoubtedly lead to the widespread adoption of these green alternatives, paving the way for a more sustainable and less hazardous future for the resin industry.
References
-
Aziz, N. A., & Jo, C. (2020). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Polymers, 12(10), 2265. [Link]
-
Polymers. (2020). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. ResearchGate. [Link]
- OUCI. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. OUCI.
- Turkchem. (2022). Recent Advances in the Production of Bio-Based Phenol Formaldehyde Resins. Turkchem.
-
Senesel. (n.d.). Cardanol. Senesel. [Link]
- Cardona, F., & Sultan, M. T. H. (2016). Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources. BioResources, 11(1), 965-983.
- Pizzi, A. (2016). Tannin-based adhesives. In Wood Adhesives (pp. 255-303). CRC Press.
- Zhang, W., Ma, Y., Xu, Y., Wang, C., & Chu, F. (2013). Lignin-phenol-formaldehyde resin from enzymatic hydrolysis lignin. Journal of Applied Polymer Science, 129(3), 1450-1456.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7618, Phenol. PubChem.
- National Institutes of Health. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. NIH.
- Pizzi, A. (2019). Tannin-based wood adhesives: a review. Journal of Adhesion Science and Technology, 33(11), 1163-1191.
-
ACS Publications. (2022). Lignin-Glyoxal: A Fully Biobased Formaldehyde-Free Wood Adhesive for Interior Engineered Wood Products. ACS Publications. [Link]
- Google Patents. (n.d.). Preparation method of lignin-based resorcinol-phenol-formaldehyde resin adhesive.
- Google Patents. (n.d.). Formaldehyde-free phenolic resins, downstream products, their synthesis and use.
-
Scholarship@Western. (n.d.). Production and Applications of Formaldehyde-Free Phenolic Resins Using 5-Hydroxymethylfurfural Derived from Glucose In-Situ. Scholarship@Western. [Link]
-
BioResources. (2015). Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources. BioResources. [Link]
-
ResearchGate. (n.d.). Synthesis and thermomechanical property study of Novolac phenol-hydroxymethyl furfural (PHMF) resin. ResearchGate. [Link]
-
YouTube. (2016). Tannin Based Wood Adhesive Manufacturing Plant. YouTube. [Link]
- Google Patents. (n.d.). Modified cardanol-phenol-formaldehyde resin and preparation and application thereof.
- Google Patents. (n.d.). Production process of cardanol modified phenolic resin adhesive.
- International Journal of Drug Development & Research. (2011). Synthesis of cardanol based phenolic resin with aid of microwaves. International Journal of Drug Development & Research.
-
MDPI. (2022). Fully Bio-Based Adhesive from Tannin and Sucrose for Plywood Manufacturing with High Performances. MDPI. [Link]
-
ResearchGate. (n.d.). Renewable Tannin-Based Adhesive from Quebracho Extract and Furfural for Particleboards. ResearchGate. [Link]
- BioResources. (n.d.). Bio-based adhesive mixtures of pine tannin and different types of lignins. BioResources.
- ResearchGate. (n.d.). Preparation of Lignin-Phenol-Formaldehyde Resin Adhesive Based on Active Sites of Technical Lignin.
- MDPI. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. MDPI.
- ResearchGate. (n.d.). Synthesis and thermal properties of some phenolic resins.
- ResearchGate. (n.d.). Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins.
-
Forest Products Laboratory. (n.d.). lignin-based Phenol-Formaldehyde Resins from Purified CO2 Precipitated Kraft lignin (PCO2KL). Forest Products Laboratory. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis of lignin-based phenol-formaldehyde adhesive - A sustainable alternative to petrochemical.
- Universiti Sains Malaysia. (2019). Synthesis of Cardanol-Based Novolac Resin from Cashew Nut Shell Liquid. Universiti Sains Malaysia.
- BioResources. (2018). Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin. BioResources.
- ResearchGate. (n.d.). -Phenol formaldehyde resin synthesis procedure 14.
-
RSC Publishing. (2022). Tannin as a renewable raw material for adhesive applications: a review. RSC Publishing. [Link]
-
YouTube. (2025). How Is Phenol-Formaldehyde Resin Synthesized?. YouTube. [Link]
- ResearchGate. (2026). Synthesis, performance, and applications of biobased phenol formaldehyde resins.
- AVA Biochem. (n.d.). 5-HMF FACT SHEET – FORMALDEHYDE. AVA Biochem.
- Google Patents. (n.d.). Aminoplastic or phenolplastic resin based on glyoxal monoacetal and glyoxalic acid and use thereof.
Sources
- 1. CN107099010A - Preparation method of lignin-based resorcinol-phenol-formaldehyde resin adhesive - Google Patents [patents.google.com]
- 2. CN109721697B - Modified cardanol-phenol-formaldehyde resin and preparation and application thereof - Google Patents [patents.google.com]
- 3. CN111205799B - Production process of cardanol modified phenolic resin adhesive - Google Patents [patents.google.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 6. US20160355631A1 - Formaldehyde-free phenolic resins, downstream products, their synthesis and use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. web.usm.my [web.usm.my]
- 9. m.youtube.com [m.youtube.com]
- 10. Tannin as a renewable raw material for adhesive applications: a review - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00841B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ava-biochem.com [ava-biochem.com]
- 13. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 14. "Production of Phenolic Resins Using Glucose Derived Hydroxymethylfurfural" by Yongsheng Zhang [ir.lib.uwo.ca]
A Comparative Guide to the Mechanical Performance of 2,6-Dimethylol Phenol Composites
This guide provides an in-depth technical evaluation of the mechanical properties of composites derived from 2,6-Dimethylol phenol. As a key building block for high-performance thermosetting polymers, understanding its mechanical characteristics is crucial for researchers, scientists, and professionals in drug development and advanced materials. This document offers a comparative analysis against other common phenolic resins and alternative polymer systems, supported by established experimental data and standardized testing protocols.
Introduction: The Role of 2,6-Dimethylol Phenol in High-Performance Composites
2,6-Dimethylol phenol is a resol-type phenolic monomer, distinguished by two hydroxymethyl (-CH2OH) groups at the ortho positions relative to the phenolic hydroxyl group. This specific molecular architecture is pivotal, as it facilitates the formation of a highly cross-linked, three-dimensional network upon curing. This dense network is theoretically associated with superior thermal stability, chemical resistance, and mechanical robustness compared to other phenolic precursors. Phenolic resins, in general, are widely used in applications demanding high performance, such as in the aerospace, automotive, and electronics industries.[1]
While extensive literature exists for phenol-formaldehyde (PF) resins as a broad category, specific quantitative mechanical data for composites derived exclusively from 2,6-Dimethylol phenol is not widely available in public-domain literature. Therefore, this guide will utilize data from general-purpose glass fiber reinforced PF composites as a representative baseline for 2,6-Dimethylol phenol-based systems. This approach is scientifically reasonable as 2,6-Dimethylol phenol is a primary constituent in the synthesis of such resins. We will compare this baseline against composites made from cresol-formaldehyde resins and a common high-performance alternative, epoxy resins.
Comparative Analysis of Mechanical Properties
The selection of a resin matrix for a composite material is dictated by the desired balance of properties, including mechanical strength, stiffness, and toughness. The following table summarizes the typical mechanical properties of glass fiber reinforced composites made from different resin systems.
| Mechanical Property | Glass Fiber / 2,6-Dimethylol Phenol (Resol PF) Composite (Representative) | Glass Fiber / Cresol-Formaldehyde Composite | Glass Fiber / Epoxy Composite | Test Standard |
| Tensile Strength (MPa) | 160 - 350 | 140 - 300 | 350 - 600 | ASTM D638 / ISO 527-1 |
| Tensile Modulus (GPa) | 10 - 20 | 9 - 18 | 20 - 30 | ASTM D638 / ISO 527-1 |
| Flexural Strength (MPa) | 250 - 500 | 220 - 450 | 400 - 700 | ASTM D790 / ISO 178 |
| Flexural Modulus (GPa) | 12 - 25 | 10 - 22 | 25 - 40 | ASTM D790 / ISO 178 |
| Impact Strength (Izod, J/m) | 250 - 500 | 230 - 480 | 500 - 800 | ASTM D256 |
Note: The values presented are typical ranges for glass fiber reinforced composites and can vary significantly based on fiber content, orientation, and specific processing conditions.
From the data, it is evident that epoxy-based composites generally exhibit superior tensile and flexural strength and modulus, as well as higher impact strength, compared to phenolic-based systems. However, phenolic resins, including those derived from 2,6-Dimethylol phenol, offer advantages in terms of high-temperature performance, flame retardancy, and chemical resistance, which are not fully captured by standard mechanical tests alone.
The slightly lower, yet comparable, mechanical properties of cresol-formaldehyde composites can be attributed to the presence of a methyl group on the phenol ring, which can influence the cross-linking density and the overall polymer chain structure.
Experimental Protocols for Mechanical Characterization
To ensure the reliability and comparability of mechanical property data, standardized testing procedures are imperative. The following are detailed protocols for tensile and flexural testing of thermoset composites, based on widely recognized ASTM and ISO standards.
The tensile test is a fundamental method to determine a material's ability to withstand pulling forces.[2][3][4][5][6][7][8]
Methodology:
-
Specimen Preparation:
-
Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638 (Type I, II, III, IV, or V) or ISO 527-2.[6]
-
Ensure that the specimens are free from voids, cracks, and other defects.
-
Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
-
Test Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material and the standard being followed.[3]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
The flexural test, or three-point bend test, evaluates a material's resistance to bending forces.[9][10][11][12][13][14][15][16][17][18]
Methodology:
-
Specimen Preparation:
-
Prepare rectangular bar-shaped specimens with dimensions as specified in ASTM D790 or ISO 178.[16]
-
Ensure the specimens have smooth, parallel surfaces and are free of defects.
-
Condition the specimens under the same standard conditions as for tensile testing.
-
-
Test Procedure:
-
Set the support span on the three-point bend fixture. The span-to-depth ratio is critical and is defined by the standard (typically 16:1 for ASTM D790).[17]
-
Place the specimen on the supports.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified strain (e.g., 5% for ASTM D790).[14]
-
Record the load and deflection data.
-
-
Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of fracture or yielding.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the load-deflection curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the mechanical evaluation of 2,6-Dimethylol phenol composites.
Caption: Experimental workflow for evaluating the mechanical properties of composites.
Causality Behind Experimental Choices and Self-Validation
The choice of standardized testing protocols such as ASTM and ISO is fundamental to ensuring the trustworthiness and reproducibility of the experimental data. These standards prescribe precise details for specimen geometry, testing speed, and environmental conditions, which minimizes variability and allows for meaningful comparisons across different studies and materials.
The use of an extensometer in tensile testing is a critical choice for accuracy. It directly measures the strain in the gauge section of the specimen, eliminating any errors that might arise from the compliance of the testing machine itself. This provides a more accurate measure of the material's true modulus.
For flexural testing, the span-to-depth ratio is a crucial parameter. A ratio of 16:1 is typically chosen to ensure that the failure is due to bending stresses rather than shear stresses, thus providing a true measure of the flexural strength.
Each protocol is a self-validating system. For instance, in a series of tensile tests, the consistency of the stress-strain curves and the standard deviation of the calculated properties provide an internal check on the quality of the specimens and the testing procedure. Any significant deviation would indicate a flaw in the experimental process.
Conclusion
Composites derived from 2,6-Dimethylol phenol are expected to exhibit excellent mechanical properties, particularly in terms of stiffness and strength, due to the high cross-linking density afforded by its molecular structure. While direct, quantitative comparative data for this specific resin system is sparse, by using general-purpose phenol-formaldehyde composites as a proxy, we can position it as a high-performance thermoset, albeit with slightly lower absolute mechanical properties than premium epoxy systems. The true advantage of 2,6-Dimethylol phenol composites lies in their superior performance in harsh environments, including high temperatures and exposure to corrosive chemicals, alongside excellent flame retardancy. For researchers and drug development professionals, where specialized equipment may require robust and inert materials, 2,6-Dimethylol phenol-based composites present a compelling option. The detailed experimental protocols provided in this guide offer a standardized framework for conducting in-house evaluations to validate the performance of these materials for specific applications.
References
-
ADMET, Inc. (n.d.). ISO 178 Plastics - Determination of Flexural Properties. Retrieved from [Link][9]
-
All-Sciences Proceedings. (2023). Development of Composite Materials from Phenol Formaldehyde Resins and Evaluation of Their Uses. Retrieved from [Link][1]
-
ASTM International. (n.d.). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D790 - 17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link]
-
Infinita Lab. (2025). ASTM D638 Tensile Testing Methods for Plastics. Retrieved from [Link][19]
-
Intertek. (n.d.). Tensile Testing of Plastics ISO 527-1. Retrieved from [Link][20]
-
International Organization for Standardization. (n.d.). ISO 178:2019 Plastics — Determination of flexural properties. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 527-1:2019 Plastics — Determination of tensile properties — Part 1: General principles. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Tensile Properties of Rigid and Semi-rigid Plastics (ASTM D638 and ISO 527). Retrieved from [Link][3]
-
TestResources. (n.d.). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link][7]
-
TestResources. (n.d.). ASTM D790 Flexural Test of Plastics & Composites. Retrieved from [Link][15]
-
Testronix. (2025). ASTM D790 Flexural Properties Test for Plastics. Retrieved from [Link][18]
-
TRL. (n.d.). ISO 527-1 Determination of Tensile Properties of Plastics. Retrieved from [Link]
-
ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. Retrieved from [Link][17]
-
ZwickRoell. (n.d.). ISO 178 | 3-Point Bend Test on Plastics. Retrieved from [Link][13]
-
ZwickRoell. (n.d.). Tensile test on plastics ISO 527-1. Retrieved from [Link][4]
Sources
- 1. Synthesis and Properties of Phenol–Formaldehyde Resins from Thermal-Processing Products of Wood | springerprofessional.de [springerprofessional.de]
- 2. US6399838B1 - Process for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 8. US2734877A - Acceleration of the dimethylol phenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN103030531A - Synthetic technology of 2,6-dimethylphenol - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. TW201736425A - Dicyclopentadiene-phenol with 2,6 dimethyl phenol copolymer epoxy preparation and use - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dimethylol Phenol
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Dimethylol phenol (also known as 2,6-bis(hydroxymethyl)phenol), ensuring the safety of laboratory personnel and the protection of our environment. While some data suggests 2,6-Dimethylol phenol may not meet GHS hazard criteria, the principle of chemical prudence dictates that it should be handled with the same respect as its more hazardous phenolic relatives until its toxicological profile is fully established.[1]
Understanding the Hazards: A Cautious Approach
Phenolic compounds as a class are known for their potential toxicity and environmental impact. Though specific hazard data for 2,6-Dimethylol phenol is not as extensive as for compounds like phenol or 2,6-dimethylphenol, related substituted phenols are recognized as hazardous substances.[2][3] Therefore, it is imperative to treat 2,6-Dimethylol phenol as a hazardous chemical.
Key Hazard Considerations:
-
Potential for Irritation: Similar phenolic compounds can cause skin and eye irritation.[4]
-
Aquatic Toxicity: Many phenolic compounds are toxic to aquatic life with long-lasting effects.[3][5] Discharge into the environment must be strictly avoided.[3]
-
Regulatory Status: Unwanted chemical stocks of phenolic compounds are generally classified as Hazardous Waste.[4]
| Hazard Profile Summary | |
| Primary Route of Exposure | Skin contact, eye contact, inhalation of dust. |
| Known Hazards of Related Compounds | Skin corrosion/irritation, serious eye damage, aquatic toxicity.[2][3][4] |
| Disposal Classification | To be treated as hazardous chemical waste.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,6-Dimethylol phenol for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural step but a critical barrier protecting you from potential exposure.
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne dust.[2][7]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, work should be conducted in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[2][3][7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2,6-Dimethylol phenol is that it must be managed by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][8][9]
Proper segregation is the foundation of safe chemical waste management.
-
Designated Waste Container: Collect all 2,6-Dimethylol phenol waste, including contaminated consumables (e.g., pipette tips, weighing boats, paper towels), in a designated, leak-proof, and sealable container.[6][10]
-
Compatibility: Ensure the container material is compatible with phenolic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,6-Dimethylol phenol" and its CAS number (2937-59-9).[6]
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
-
Licensed Professional Disposal: The final disposal of 2,6-Dimethylol phenol waste must be handled by a licensed and reputable hazardous waste disposal company.[3] Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.[8][10]
-
Incineration: The typical disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion by-products.[3] The waste may be dissolved or mixed with a combustible solvent to facilitate this process.[3]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate any potential hazard.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a solvent or if dust is present, remove all sources of ignition.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[3][4] You can dampen the solid material with a suitable solvent like 60-70% ethanol to minimize dust.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 2,6-Dimethylol phenol.
Caption: Workflow for the safe disposal of 2,6-Dimethylol phenol.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
-
PubChem. 2,6-Bis(hydroxymethyl)phenol. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: 2,6-dimethylphenol. [Link]
-
National Institutes of Health. Waste Disposal Guide 2014: Chemical Waste. [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. Fact Sheet: Phenol. [Link]
Sources
- 1. 2,6-Bis(hydroxymethyl)phenol | C8H10O3 | CID 76244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Safe Handling of 2,6-Dimethylol Phenol: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. The handling of specialized reagents like 2,6-Dimethylol phenol demands a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate, and in-depth procedural guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 2,6-Dimethylol phenol, ensuring both your personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of 2,6-Dimethylol Phenol
Before any handling of 2,6-Dimethylol phenol, a thorough understanding of its hazard profile is paramount. While specific data for 2,6-Dimethylol phenol may be limited, its structural similarity to 2,6-Dimethylphenol allows for a conservative and protective approach based on available Safety Data Sheets (SDS) for the latter. 2,6-Dimethylphenol is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Toxicity: It is toxic if swallowed or in contact with the skin[2][3][4].
-
Corrosivity: It is capable of causing severe skin burns and eye damage[2][3][4].
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract[1].
-
Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects[2][4].
These hazards necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
The Core Ensemble: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical and the procedures being performed. For 2,6-Dimethylol phenol, the following PPE is mandatory.
Data Presentation: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with the toxic and corrosive solid. Always inspect gloves for integrity before use[1][2]. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | To protect against splashes and airborne particles that can cause severe eye damage[1][2][5]. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, impervious coveralls are recommended. | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. | Required when working outside of a certified chemical fume hood, or when there is a risk of generating dust or aerosols[5][6]. |
Procedural Integrity: Donning and Doffing of PPE
The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step protocols for putting on (donning) and taking off (doffing) PPE are designed to minimize the risk of contamination.
Experimental Protocols:
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a seal check on your respirator to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it inside out, without touching the exterior. Place it in a designated container for laundering or disposal.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your safety goggles or face shield, handling them by the sides.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for safely handling 2,6-Dimethylol phenol from preparation to disposal, emphasizing the integration of PPE at each stage.
Caption: Workflow for Safe Handling of 2,6-Dimethylol Phenol.
Spill Management and Disposal Plan
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid with a 60-70% ethanol solution to prevent dust formation[7].
-
Carefully transfer the dampened material into a suitable, sealed container for hazardous waste disposal[7].
-
Use absorbent paper dampened with 60-70% ethanol to clean the spill area, and place the used paper in the hazardous waste container[7].
-
Wash the contaminated surface with soap and water[7].
Disposal of Unused Product and Contaminated Materials:
All materials contaminated with 2,6-Dimethylol phenol, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Operational Plan: Collect all waste in clearly labeled, sealed containers.
-
Disposal Plan: Arrange for disposal through a licensed chemical waste disposal company. One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber[2]. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence within your laboratory.
References
-
2,6-Dimethylphenol | C8H10O. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
